DABCYL-SEVNLDAEF-EDANS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C71H91N15O21S |
|---|---|
Molecular Weight |
1522.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]propan-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C71H91N15O21S/c1-38(2)33-51(78-69(102)53(35-57(72)88)81-71(104)61(39(3)4)83-66(99)50(28-30-59(91)92)77-70(103)55(37-87)82-63(96)42-19-21-43(22-20-42)84-85-44-23-25-45(26-24-44)86(6)7)68(101)80-54(36-60(93)94)67(100)75-40(5)62(95)76-49(27-29-58(89)90)65(98)79-52(34-41-13-9-8-10-14-41)64(97)74-32-31-73-48-17-11-16-47-46(48)15-12-18-56(47)108(105,106)107/h8-26,38-40,49-55,61,73,87H,27-37H2,1-7H3,(H2,72,88)(H,74,97)(H,75,100)(H,76,95)(H,77,103)(H,78,102)(H,79,98)(H,80,101)(H,81,104)(H,82,96)(H,83,99)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107)/t40-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1 |
InChI Key |
AXNSCZGVEWQDGP-APSBGWRTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of DABCYL-SEVNLDAEF-EDANS
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Fluorescence Resonance Energy Transfer (FRET)
The DABCYL-SEVNLDAEF-EDANS peptide is a fluorogenic substrate designed to assay the activity of specific proteases. Its mechanism of action is based on the principle of Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction between two molecules, a fluorescent donor and a quencher. In this peptide, the donor is EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and the quencher is DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).
When the peptide is intact, the EDANS and DABCYL moieties are in close proximity (typically within 10-100 Å). Upon excitation of EDANS, the energy is non-radiatively transferred to the DABCYL quencher, which dissipates the energy as heat rather than light. This results in a minimal fluorescent signal. Enzymatic cleavage of the peptide backbone separates the EDANS and DABCYL groups, disrupting FRET. The excited EDANS molecule then releases its energy as fluorescence, leading to a quantifiable increase in the fluorescent signal that is directly proportional to the enzymatic activity.
Figure 1: FRET mechanism of this compound.
Target Enzyme: Beta-Secretase 1 (BACE1)
The peptide sequence SEVNLDAEF is derived from the "Swedish" mutation of the amyloid precursor protein (APP), which is a well-characterized substrate for Beta-secretase 1 (BACE1). BACE1 is an aspartyl protease that plays a crucial role in the pathogenesis of Alzheimer's disease by initiating the production of amyloid-β peptides. Therefore, this compound serves as a specific fluorogenic substrate for assaying BACE1 activity.
BACE1 cleaves the peptide bond within the SEVNLDAEF sequence. The primary cleavage site in the Swedish APP mutant is between the Leucine (L) and Aspartic Acid (D) residues (NL-DA).
Figure 2: Role of BACE1 in the amyloidogenic pathway.
Quantitative Data
The following table summarizes the spectral properties of the EDANS/DABCYL FRET pair and typical kinetic parameters for BACE1 with closely related fluorogenic substrates. Note that the exact kinetic constants can vary with specific assay conditions.
| Parameter | Value | Reference(s) |
| EDANS (Donor) | ||
| Excitation Maximum (λex) | ~336-340 nm | [1] |
| Emission Maximum (λem) | ~490 nm | [1] |
| DABCYL (Quencher) | ||
| Absorption Maximum (λabs) | ~472 nm | [1] |
| FRET Pair | ||
| Förster Distance (R₀) | 33-41 Å | [2] |
| Quenching Efficiency | >95% | [2] |
| BACE1 Kinetic Parameters | ||
| Km | 17 µM (for a similar substrate) | [1] |
| kcat | 1.9 s-1 (for a similar substrate) | [1] |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant human BACE1 enzyme
-
BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
DMSO (for dissolving substrate)
-
96-well black microplates
-
Fluorescence microplate reader
Reagent Preparation
-
BACE1 Substrate Stock Solution (10 mM): Dissolve the this compound peptide in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution (e.g., 20 µM): On the day of the assay, dilute the substrate stock solution in BACE1 Assay Buffer to the desired final concentration.
-
BACE1 Enzyme Working Solution: Dilute the recombinant BACE1 enzyme in cold BACE1 Assay Buffer to the desired concentration just before use. Keep on ice.
Assay Procedure (96-well plate format)
-
Add 50 µL of BACE1 Assay Buffer to each well.
-
Add 25 µL of the Working Substrate Solution to each well.
-
To initiate the reaction, add 25 µL of the BACE1 Enzyme Working Solution to each well. For a negative control, add 25 µL of BACE1 Assay Buffer without the enzyme.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Excitation Wavelength: 340-350 nm
-
Emission Wavelength: 490-500 nm
-
Data Analysis
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial reaction velocity (v₀) is determined from the slope of the linear portion of the curve.
-
For inhibitor screening, calculate the percent inhibition relative to a control reaction without the inhibitor.
-
To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Figure 3: General workflow for a BACE1 FRET assay.
References
An In-Depth Technical Guide to DABCYL-SEVNLDAEF-EDANS: A Fluorogenic Substrate for BACE1 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DABCYL-SEVNLDAEF-EDANS, a fluorogenic peptide substrate used for the sensitive detection of β-secretase (BACE1) activity. This molecule is a critical tool in Alzheimer's disease research and for the screening of BACE1 inhibitors.
Core Concepts and Mechanism of Action
This compound is a specialized peptide designed for use in Fluorescence Resonance Energy Transfer (FRET) assays. Its operation hinges on the interaction between a fluorophore and a quencher molecule attached to a specific peptide sequence.
-
Fluorophore (Donor): EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) is a fluorescent molecule that, when excited with light of a specific wavelength, emits light at a longer wavelength.
-
Quencher (Acceptor): DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent molecule that can absorb the energy emitted by EDANS when in close proximity, preventing fluorescence. This is often referred to as a "dark quencher."
-
Peptide Substrate: The sequence Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe (SEVNLDAEF) serves as a recognition and cleavage site for the enzyme BACE1. This sequence is derived from a known BACE1 cleavage site.
In its intact state, the DABCYL and EDANS molecules are in close proximity, allowing the energy from EDANS to be transferred to DABCYL, thus quenching the fluorescence. When BACE1 is present and active, it cleaves the peptide sequence, separating the EDANS and DABCYL moieties. This separation disrupts the FRET process, leading to a measurable increase in the fluorescence of EDANS. This relationship is exquisitely sensitive to the distance between the donor and acceptor, which is governed by the Förster equation.
Quantitative Data
The photophysical and biochemical properties of this compound and its components are crucial for its application in quantitative assays.
| Property | Value | Reference |
| EDANS (Donor Fluorophore) | ||
| Excitation Wavelength (λex) | ~336-340 nm | [1] |
| Emission Wavelength (λem) | ~490-495 nm | [1] |
| Quantum Yield (Φ) in aqueous buffer | ~0.3 | [1] |
| DABCYL (Acceptor Quencher) | ||
| Absorption Wavelength (λabs) | ~472 nm | [1] |
| DABCYL-EDANS FRET Pair | ||
| Förster Radius (R₀) | 3.3 nm | [1] |
| Enzyme Kinetics (BACE1) | ||
| Michaelis Constant (Km) | Not available for this specific substrate. For a similar wild-type APP-derived peptide, BACE1 exhibits slow cleavage. | [2] |
| Catalytic Rate Constant (kcat) | Not available for this specific substrate. | [2] |
Experimental Protocols
The following provides a detailed methodology for a typical BACE1 activity assay using this compound. This protocol can be adapted for high-throughput screening of BACE1 inhibitors.
Materials and Reagents
-
This compound substrate
-
Recombinant human BACE1 enzyme
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 Inhibitor (for control experiments)
-
96-well black microplates
-
Fluorescence microplate reader capable of excitation at ~340 nm and emission detection at ~490 nm.
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in BACE1 Assay Buffer.
-
Prepare a stock solution of recombinant BACE1 enzyme in Assay Buffer. The final concentration will need to be optimized for the specific assay.
-
For inhibitor screening, prepare a serial dilution of the test compounds.
-
-
Assay Setup (96-well plate):
-
Blank wells: Add Assay Buffer only.
-
Control wells (no enzyme): Add the substrate solution to Assay Buffer.
-
Positive control wells (enzyme activity): Add the BACE1 enzyme solution to the substrate solution.
-
Inhibitor wells: Add the test compound at various concentrations to wells containing the substrate solution, followed by the addition of the BACE1 enzyme.
-
-
Incubation:
-
Incubate the plate at 37°C. The incubation time will depend on the enzyme concentration and can range from 30 minutes to several hours. For kinetic assays, fluorescence is measured at regular intervals.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~340 nm and emission set to ~490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the rate of substrate cleavage by monitoring the increase in fluorescence over time (for kinetic assays).
-
For inhibitor screening, plot the percentage of BACE1 inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
FRET-Based BACE1 Assay Workflow
Caption: Workflow for a FRET-based BACE1 activity assay.
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
References
An In-depth Technical Guide to the DABCYL-SEVNLDAEF-EDANS FRET Substrate for BACE1 Activity Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the DABCYL-SEVNLDAEF-EDANS Förster Resonance Energy Transfer (FRET) substrate. This substrate is a powerful tool for the sensitive and continuous measurement of the enzymatic activity of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key therapeutic target in Alzheimer's disease research.
Core Principle: Förster Resonance Energy Transfer (FRET)
The functionality of the this compound substrate is based on the principle of Förster Resonance Energy Transfer (FRET), a quantum mechanical phenomenon that describes the non-radiative transfer of energy between two chromophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å).[1]
In this specific substrate, the FRET pair consists of:
-
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid): The fluorescent donor molecule.
-
DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid): The quenching acceptor molecule, often referred to as a "dark quencher" because it dissipates the transferred energy as heat rather than emitting light.[1]
The peptide linker, SEVNLDAEF , serves as the recognition and cleavage site for the BACE1 enzyme. In the intact substrate, the close proximity of EDANS and DABCYL allows for efficient FRET to occur. Upon excitation of the EDANS donor, its energy is transferred to the DABCYL quencher, resulting in a significant reduction of the EDANS fluorescence emission.
When BACE1 is present, it recognizes and cleaves the peptide sequence. This cleavage separates the EDANS fluorophore from the DABCYL quencher. The separation disrupts FRET, preventing the energy transfer. Consequently, upon excitation, the EDANS molecule emits its characteristic fluorescence, leading to a measurable increase in signal intensity that is directly proportional to BACE1 activity.[2]
Quantitative Data
The efficiency of a FRET-based assay is dependent on the spectral and physical properties of the donor-acceptor pair. The following tables summarize the key quantitative data for the EDANS-DABCYL pair and the kinetic parameters of BACE1 with similar substrates.
Table 1: Spectral and Physical Properties of the EDANS-DABCYL FRET Pair
| Property | EDANS (Donor) | DABCYL (Acceptor/Quencher) |
| Excitation Maximum (λex) | ~336-341 nm[1][3] | ~453-472 nm[3] |
| Emission Maximum (λem) | ~471-490 nm[1][3] | Non-fluorescent[1] |
| Molar Extinction Coefficient (ε) | Not specified | >30,000 cm⁻¹M⁻¹ |
| Förster Distance (R₀) | \multicolumn{2}{c | }{33-41 Å[3]} |
Table 2: Typical Kinetic Parameters for BACE1 with Fluorogenic Substrates
| Substrate Type | Km (μM) | kcat (s⁻¹) | Vmax |
| Swedish Mutant Peptide (SEVNL/DAEFR) | 9 | 0.02 | Not Specified |
| Wild-Type Peptide (SEVKM/DAEFR) | 7 | 0.002 | Not Specified |
| Generic BACE1 Peptide Substrate | 11.0 | Not Specified | 12.0 x 10⁴ µM/min[4] |
Note: Kinetic parameters are highly dependent on specific assay conditions (e.g., pH, temperature, buffer composition). The values presented are for comparative purposes.[5]
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
BACE1 is a transmembrane aspartic protease that plays a critical, rate-limiting role in the amyloidogenic pathway, a metabolic process central to the pathogenesis of Alzheimer's disease.[2] This pathway involves the sequential cleavage of the Amyloid Precursor Protein (APP), a type I transmembrane protein with an unclear function.
The process begins with BACE1 cleaving APP at the β-site, which generates a soluble N-terminal fragment (sAPPβ) that is released into the extracellular space, and a membrane-bound C-terminal fragment known as C99.[6] Subsequently, the γ-secretase complex, which includes presenilin, cleaves the C99 fragment within the transmembrane domain. This second cleavage event releases the amyloid-β (Aβ) peptide and the APP intracellular domain (AICD).[7] The Aβ peptides, particularly the Aβ42 variant, are prone to aggregation and are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[6]
An alternative, non-amyloidogenic pathway also exists, where APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ.
Experimental Protocols
This section provides a detailed methodology for a kinetic BACE1 activity assay using the this compound FRET substrate.
Materials and Reagents
-
BACE1 Enzyme: Purified, recombinant human BACE1.
-
BACE1 FRET Substrate: this compound.
-
Assay Buffer: 50 mM Sodium Acetate (B1210297), pH 4.5.[2]
-
Inhibitor (Optional): A known BACE1 inhibitor for control experiments.
-
Solvent: DMSO for dissolving substrate and inhibitors.
-
Microplate: Black, 96-well or 384-well, non-binding, suitable for fluorescence assays.
-
Microplate Reader: Capable of fluorescence intensity measurement with excitation at ~340 nm and emission at ~490 nm, with kinetic reading capabilities.
Reagent Preparation
-
BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5): Prepare a stock solution of sodium acetate and adjust the pH to 4.5 with acetic acid. Dilute to the final concentration with deionized water. Store at 4°C.[8]
-
BACE1 Substrate Stock Solution: Dissolve the lyophilized this compound substrate in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Aliquot and store at -20°C or -80°C, protected from light.
-
Working Substrate Solution: On the day of the assay, thaw a stock aliquot and dilute it to the desired final concentration (e.g., 2X or 3X the final assay concentration) in the BACE1 Assay Buffer. Protect from light.
-
BACE1 Enzyme Working Solution: Just prior to use, dilute the BACE1 enzyme to the desired concentration (e.g., ~7.5-10 ng/µl) in cold BACE1 Assay Buffer. Keep the diluted enzyme on ice.[9]
Assay Procedure (96-well format)
-
Plate Setup: Add the following to the wells of the microplate:
-
Blank Wells: Assay Buffer.
-
Positive Control Wells: Assay Buffer.
-
Test Wells: Test compounds or inhibitors diluted in Assay Buffer.
-
-
Substrate Addition: Add the Working Substrate Solution to all wells.
-
Initiate Reaction: Start the enzymatic reaction by adding the BACE1 Enzyme Working Solution to the "Positive Control" and "Test" wells. Do not add enzyme to the "Blank" wells.
-
Incubation and Measurement:
-
Kinetic Assay: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence intensity (Ex: 340 nm, Em: 490 nm) at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.[8]
-
Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 60-120 minutes), protected from light. After incubation, measure the final fluorescence intensity.[2]
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the "Blank" wells from the readings of all other wells.
-
Kinetic Analysis: For kinetic assays, plot the background-subtracted fluorescence intensity against time. The initial reaction velocity is the slope of the linear portion of this curve.
-
Enzyme Activity Calculation: The rate of substrate cleavage can be determined by converting the change in relative fluorescence units (RFU) per minute to pmol/min using a standard curve generated with the free EDANS fluorophore.
-
Inhibitor Potency (IC₅₀): To determine the half-maximal inhibitory concentration (IC₅₀) for test compounds, plot the percentage of BACE1 inhibition (relative to the positive control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve.[5]
Conclusion
The this compound FRET substrate provides a robust and sensitive tool for the continuous monitoring of BACE1 enzymatic activity. Its application is pivotal in high-throughput screening campaigns for the identification of novel BACE1 inhibitors and in fundamental research aimed at understanding the role of BACE1 in Alzheimer's disease pathophysiology. The detailed principles and protocols outlined in this guide serve as a comprehensive resource for researchers employing this valuable technology.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Dual Fluorochrome Near-Infrared Imaging Probe for Potential Alzheimer’s Enzyme Biomarkers-BACE1 and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Unveiling Protease Activity: A Technical Guide to the DABCYL-SEVNLDAEF-EDANS F-RET Substrate
For Immediate Release
In the dynamic fields of biochemistry and drug discovery, the precise measurement of protease activity is paramount. Fluorogenic substrates based on Fluorescence Resonance Energy Transfer (FRET) have emerged as indispensable tools for high-throughput screening and detailed kinetic analysis of these crucial enzymes. This technical guide provides an in-depth overview of the DABCYL-SEVNLDAEF-EDANS peptide, a specialized FRET substrate, for researchers, scientists, and drug development professionals.
Core Principle: FRET-Based Protease Detection
The this compound substrate operates on the principle of FRET. The peptide sequence, SEVNLDAEF, is flanked by two key molecules: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), a fluorescent donor, and DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid), a non-fluorescent quencher.
In the intact peptide, the close proximity of DABCYL to EDANS allows for efficient quenching of the EDANS fluorescence through non-radiative energy transfer.[1][2][3] Upon enzymatic cleavage of the peptide backbone by a specific protease, the EDANS and DABCYL moieties are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence of EDANS, which can be monitored in real-time to determine the rate of the enzymatic reaction.[1][3] The increase in fluorescence is directly proportional to the protease activity.[1]
The selection of the EDANS/DABCYL pair is advantageous due to the excellent overlap between the emission spectrum of EDANS (typically around 490 nm) and the absorbance spectrum of DABCYL (around 453-472 nm), ensuring high quenching efficiency.[1][2][3]
Target Protease Specificity
While the DABCYL-EDANS pair can be appended to various peptide sequences to create substrates for a wide range of proteases, the specific sequence SEVNLDAEF dictates the target enzyme. This particular sequence is not a canonical substrate for common proteases. Further investigation into the literature is required to identify the specific protease that recognizes and cleaves the SEVNLDAEF sequence. The specificity of a protease for its substrate is a critical factor in designing accurate and reliable activity assays.
Quantitative Data Summary
As of the latest literature review, specific kinetic parameters (e.g., Km, kcat) for the enzymatic cleavage of this compound are not publicly available. For comparison, a different DABCYL-EDANS substrate, DABCYL-KTSAVLQSGFRKME-EDANS, used for assaying SARS coronavirus main protease, has reported kinetic values. For this substrate, the protease exhibits a kcat of 1.9 s-1 and a Km of 17 µM.[4][5] Another study on a DABCYL-EDANS substrate for SARS-CoV 3CLpro reported a kcat of 0.32 min-1 and a Kd of 1.0 µM.[6] These values highlight the kind of quantitative data that can be obtained using such FRET substrates.
| Parameter | DABCYL-KTSAVLQSGFRKME-EDANS with SARS Protease[4][5] | DABCYL-EDANS Substrate with SARS-CoV 3CLpro[6] | This compound |
| Protease | SARS Coronavirus Main Protease | SARS-CoV 3CLpro | To Be Determined |
| Km (µM) | 17 | - | Data Not Available |
| kcat (s-1) | 1.9 | 0.0053 | Data Not Available |
| Kd (µM) | - | 1.0 | Data Not Available |
Experimental Protocol: A Generalized Approach
The following provides a detailed, generalized methodology for a protease activity assay using a DABCYL-EDANS FRET substrate. This protocol should be optimized for the specific protease and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the protease of interest (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA). The optimal pH and ionic strength will depend on the specific enzyme.
-
Substrate Stock Solution: Dissolve the lyophilized this compound peptide in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in small aliquots at -20°C or -80°C, protected from light.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in a suitable buffer. The storage conditions will be specific to the enzyme.
-
Working Solutions: On the day of the experiment, dilute the substrate and enzyme stock solutions to the desired working concentrations using the assay buffer.
2. Assay Procedure:
-
Plate Setup: Use a black, opaque 96-well or 384-well microplate to minimize background fluorescence.
-
Reaction Mixture: To each well, add the following in order:
-
Assay Buffer
-
Diluted Substrate Solution
-
(Optional) Inhibitor or activator compounds
-
-
Initiation: Initiate the enzymatic reaction by adding the diluted enzyme solution to each well. The final reaction volume is typically 100-200 µL.
-
Controls:
-
No-Enzyme Control: Contains all components except the enzyme, to measure background fluorescence.
-
Positive Control: A known active protease preparation.
-
Negative Control: A known inhibitor of the protease.
-
3. Data Acquisition:
-
Immediately place the microplate into a fluorescence plate reader.
-
Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 490 nm.[1]
-
Monitor the increase in fluorescence intensity over time at a constant temperature. Record data at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
4. Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.
-
Plot the fluorescence intensity versus time. The initial, linear portion of this curve represents the initial velocity (V0) of the reaction.
-
The slope of this linear portion is proportional to the protease activity.
-
For kinetic studies, perform the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Conclusion
The this compound FRET peptide represents a potentially valuable tool for the study of a specific, yet to be fully characterized, protease. The principles and protocols outlined in this guide provide a solid foundation for researchers to employ this and similar substrates in their investigations. Further research is necessary to identify the target protease for the SEVNLDAEF sequence and to determine its specific kinetic parameters. The continued development and characterization of such specific FRET substrates will undoubtedly accelerate progress in protease research and the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 4. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The DABCYL-EDANS FRET Pair: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Förster Resonance Energy Transfer (FRET) is a powerful tool for studying molecular interactions. Among the various FRET pairs, the DABCYL-EDANS combination has emerged as a robust and widely adopted system for a range of applications, from quantifying enzyme activity to detecting specific nucleic acid sequences. This technical guide provides a comprehensive overview of the DABCYL-EDANS FRET pair, including its core principles, detailed experimental protocols, and quantitative data.
Core Principles of the DABCYL-EDANS FRET Pair
FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å).[1][2] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a highly sensitive "molecular ruler."[3]
In the DABCYL-EDANS pair, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) serves as the donor fluorophore, while DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) acts as the acceptor, a non-fluorescent quencher.[2] The emission spectrum of EDANS significantly overlaps with the absorption spectrum of DABCYL, a key requirement for efficient FRET.[1] When EDANS and DABCYL are in close proximity, the energy from the excited EDANS molecule is transferred to DABCYL, which then dissipates this energy as heat rather than light. This results in the quenching of EDANS's fluorescence.[2] Any process that increases the distance between EDANS and DABCYL, such as enzymatic cleavage of a linking substrate, will disrupt FRET and lead to an increase in EDANS's fluorescence.[4][5]
Quantitative Data
A thorough understanding of the photophysical properties of the DABCYL-EDANS pair is crucial for designing and interpreting FRET experiments. The following tables summarize the key quantitative data for these molecules.
Table 1: Photophysical Properties of DABCYL and EDANS
| Property | EDANS (Donor) | DABCYL (Acceptor/Quencher) |
| Excitation Maximum (λex) | ~336 - 341 nm[4] | Not Applicable |
| Emission Maximum (λem) | ~471 - 490 nm[4] | Non-fluorescent |
| Molar Extinction Coefficient (ε) | Not specified in provided results | 32,000 M⁻¹cm⁻¹ at 453 nm |
| Fluorescence Quantum Yield (Φf) | High (specific value varies)[1] | Not Applicable |
| Chemical Name | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid[2] | 4-((4-(Dimethylamino)phenyl)azo)benzoic acid[2] |
Table 2: DABCYL-EDANS FRET Pair Characteristics
| Property | Value |
| Förster Distance (R₀) | 33 - 41 Å (3.3 - 4.1 nm)[1][6] |
| Typical Quenching Efficiency | >95%[1] |
| Fluorescence Enhancement upon Separation | Up to 40-fold[1] |
Key Applications and Experimental Protocols
The DABCYL-EDANS FRET pair is a versatile tool with applications in various fields of biological research. Below are detailed protocols for some of its most common uses.
Protease Activity and Inhibitor Screening Assays
One of the primary applications of the DABCYL-EDANS pair is in the continuous monitoring of protease activity. A peptide substrate containing the protease cleavage site is synthesized with EDANS and DABCYL attached to its ends. In the intact peptide, the fluorescence of EDANS is quenched by DABCYL. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[3]
Experimental Workflow for Protease Inhibitor Screening
Detailed Protocol for a Generic Protease Assay:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the protease being studied (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20).
-
DABCYL-EDANS Peptide Substrate: Reconstitute the lyophilized peptide in DMSO to a stock concentration of 1-10 mM. Store aliquots at -20°C or -80°C. Dilute the stock solution in Assay Buffer to the desired final concentration (typically 1-10 µM).
-
Protease: Prepare a stock solution of the purified protease in an appropriate buffer. Perform serial dilutions in Assay Buffer to determine the optimal enzyme concentration.
-
Inhibitor (for screening): Dissolve the test compounds in DMSO to a stock concentration and prepare serial dilutions.
-
-
Assay Setup:
-
Use a black, flat-bottom 96- or 384-well plate to minimize background fluorescence.
-
Add the desired volume of Assay Buffer to each well.
-
Add the test inhibitor or DMSO (for control wells) to the appropriate wells.
-
Add the diluted protease solution to all wells except the "no-enzyme" control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DABCYL-EDANS peptide substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes), taking readings every 1-5 minutes. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[3]
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
For inhibitor screening, calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Nucleic Acid Hybridization Assays
Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore (EDANS) at one end and a quencher (DABCYL) at the other.[7] In the absence of a target nucleic acid, the hairpin structure keeps the fluorophore and quencher in close proximity, resulting in fluorescence quenching. When the molecular beacon binds to its complementary target sequence, it undergoes a conformational change that separates the fluorophore and quencher, leading to an increase in fluorescence.[7]
Signaling Pathway of a Molecular Beacon
Detailed Protocol for Nucleic Acid Detection using a Molecular Beacon:
-
Molecular Beacon and Primer Design:
-
Design a molecular beacon with a loop sequence (18-30 nucleotides) complementary to the target nucleic acid.[7]
-
Design stem sequences (5-7 nucleotides) that are complementary to each other and will form a stable hairpin at the annealing temperature.
-
For real-time PCR applications, design forward and reverse primers that amplify a region of the target that includes the sequence complementary to the molecular beacon.[8]
-
-
Reaction Setup (for Real-Time PCR):
-
Prepare a master mix containing PCR buffer, dNTPs, MgCl₂, forward and reverse primers, the DABCYL-EDANS molecular beacon, and a thermostable DNA polymerase.
-
Add the template nucleic acid to the master mix.
-
Set up replicate reactions and include no-template controls.
-
-
Real-Time PCR and Data Acquisition:
-
Perform the real-time PCR in a spectrofluorometric thermal cycler.
-
A typical cycling protocol includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
Monitor the fluorescence of EDANS during the annealing step of each cycle.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus the cycle number.
-
Determine the cycle threshold (Ct), which is the cycle number at which the fluorescence signal crosses a certain threshold above the background.
-
The Ct value is inversely proportional to the initial amount of target nucleic acid.
-
Receptor-Ligand Binding Assays
The DABCYL-EDANS FRET pair can also be employed in competitive binding assays to study receptor-ligand interactions. In this setup, a known ligand for the receptor of interest is labeled with EDANS (the "tracer"). A quencher-labeled version of the same ligand or a different molecule that binds to the same site can be used as a competitor.
Logical Flow of a Competitive Receptor-Ligand Binding Assay
Detailed Protocol for a Competitive Binding Assay:
-
Reagent Preparation:
-
Receptor: Prepare a solution of the purified receptor or cell membranes expressing the receptor in a suitable binding buffer.
-
EDANS-labeled Ligand (Tracer): Synthesize or purchase a ligand for the receptor that is labeled with EDANS. Determine its optimal concentration through saturation binding experiments.
-
Unlabeled Competitor: This can be the same ligand without a label, a DABCYL-labeled version of the ligand, or a test compound. Prepare a series of dilutions.
-
-
Assay Setup:
-
In a suitable microplate, add the receptor preparation to each well.
-
Add a fixed, predetermined concentration of the EDANS-labeled ligand to all wells.
-
Add increasing concentrations of the unlabeled competitor to the wells. Include controls with no competitor.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence of EDANS in each well using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
The data should show a decrease in fluorescence as the concentration of the competitor increases, due to the displacement of the EDANS-labeled ligand.
-
Fit the data to a competitive binding model to determine the IC₅₀ of the competitor.
-
The IC₅₀ can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation, provided the affinity of the EDANS-labeled ligand is known.
-
Conclusion
The DABCYL-EDANS FRET pair offers a sensitive and versatile platform for a wide range of biochemical and molecular biology assays. Its favorable spectral overlap, high quenching efficiency, and the significant fluorescence enhancement upon separation make it an invaluable tool for researchers in academia and industry. By understanding the core principles and following well-defined experimental protocols, scientists can effectively leverage the DABCYL-EDANS FRET pair to advance their research in drug discovery, diagnostics, and fundamental biological studies.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Design rules for Molecular Beacons [biosyn.com]
- 8. What are the steps of a molecular beacon RT-PCR assay? | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the DABCYL-SEVNLDAEF-EDANS Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DABCYL-SEVNLDAEF-EDANS molecule is a highly specific fluorogenic substrate designed for the sensitive detection of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) activity. This substrate is of paramount importance in Alzheimer's disease research, as BACE-1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of individuals with Alzheimer's disease. This technical guide provides a comprehensive overview of the structure, function, and application of this valuable research tool.
The substrate consists of the peptide sequence SEVNLDAEF, which corresponds to the "Swedish" mutation of the amyloid precursor protein (APP), a modification known to be cleaved with high efficiency by BACE-1. This peptide is flanked by two key moieties: 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), a fluorescent donor, and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL), a non-fluorescent quencher.
The principle of detection is based on Förster Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of DABCYL to EDANS results in the quenching of EDANS's fluorescence. Upon cleavage of the peptide by BACE-1, EDANS and DABCYL are separated, disrupting FRET and leading to a significant increase in the fluorescence of EDANS. This increase in fluorescence is directly proportional to the enzymatic activity of BACE-1, allowing for sensitive and continuous monitoring of the enzyme's function.
Core Components and Structure
The this compound molecule is a carefully designed tool for FRET-based enzymatic assays. Its structure is comprised of three key components:
-
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid): The fluorescent donor.
-
DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid): The non-fluorescent quencher.
-
SEVNLDAEF: A peptide sequence derived from the "Swedish" mutant of APP, which serves as a highly specific cleavage site for BACE-1.
The covalent linkage of these components is typically achieved through solid-phase peptide synthesis. Modern approaches utilize pre-derivatized amino acid building blocks, such as Fmoc-Glu(EDANS)-OH and Fmoc-Lys(DABCYL)-OH, to precisely incorporate the fluorophore and quencher into the peptide sequence.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the this compound substrate and its constituent FRET pair.
| Parameter | Value | Reference(s) |
| Fluorophore (EDANS) | ||
| Excitation Maximum (λex) | ~336-341 nm | [1] |
| Emission Maximum (λem) | ~471-490 nm | [1] |
| Quencher (DABCYL) | ||
| Absorbance Maximum (λabs) | ~453-472 nm | [1] |
| FRET Pair (EDANS/DABCYL) | ||
| Förster Distance (R₀) | 30-60 Å | [2] |
| Quenching Efficiency | >95% | [1] |
| Substrate Kinetics | ||
| Michaelis Constant (Km) | 110 nM (for a similar EDANS/DABCYL BACE-1 substrate) | [3] |
| Catalytic Rate (kcat) | Not readily available for this specific substrate |
Experimental Protocols
FRET-Based BACE-1 Activity Assay
This protocol outlines a general procedure for measuring BACE-1 activity using the this compound substrate in a microplate format.
Materials:
-
This compound substrate
-
Recombinant human BACE-1 enzyme
-
BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
DMSO (for substrate and inhibitor stock solutions)
-
Black, non-binding microplates (96- or 384-well)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Prepare a stock solution of the BACE-1 enzyme in a suitable buffer.
-
Prepare the BACE-1 assay buffer.
-
-
Assay Setup:
-
In the wells of the microplate, add the BACE-1 assay buffer.
-
Add the test compounds (inhibitors or activators) or vehicle control.
-
Add the BACE-1 enzyme to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes).
-
Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the BACE-1 activity.
-
For inhibitor studies, calculate the percent inhibition and determine the IC50 value.
-
For kinetic studies, vary the substrate concentration to determine Km and Vmax.
-
Mandatory Visualizations
BACE-1 Signaling Pathway
Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase.
Experimental Workflow for BACE-1 FRET Assay
Caption: Step-by-step workflow for a BACE-1 FRET-based assay.
Principle of the FRET-Based Assay
Caption: Mechanism of fluorescence signal generation upon substrate cleavage.
References
An In-depth Technical Guide to DABCYL-SEVNLDAEF-EDANS: A FRET Peptide Substrate for Protease Activity and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, characteristics, and applications of the fluorescent peptide substrate, DABCYL-SEVNLDAEF-EDANS. This peptide is a valuable tool for studying protease activity, particularly in the context of Alzheimer's disease research, and for high-throughput screening of potential enzyme inhibitors.
Core Principles: FRET and the DABCYL-EDANS Pair
The functionality of this compound is based on the principle of Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule (quencher), when they are in close proximity (typically 10-100 Å). The efficiency of this energy transfer is highly sensitive to the distance between the donor and acceptor.
In this peptide, the two key components are:
-
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid): The donor fluorophore. When excited, it emits a fluorescent signal.
-
DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid): The acceptor, a non-fluorescent "dark" quencher. Its absorption spectrum significantly overlaps with the emission spectrum of EDANS.
In the intact peptide, the close proximity of EDANS and DABCYL allows for efficient FRET. The energy from the excited EDANS molecule is transferred to the DABCYL molecule, which dissipates the energy as heat rather than light. This results in the quenching of the EDANS fluorescence.[1][2]
Enzymatic cleavage of the peptide sequence between the fluorophore and the quencher leads to their separation in solution. This separation disrupts FRET, and the fluorescence of EDANS is restored. The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, the activity of the enzyme.[3][4]
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound and its constituent components is provided in the tables below for easy reference and comparison.
| Compound | Property | Value | Reference |
| This compound | Molecular Formula | C71H91N15O21S | [5][6] |
| Molecular Weight | 1522.6 g/mol | [5][6] | |
| CAS Number | 1802078-36-9 | [6] | |
| EDANS (Donor Fluorophore) | Excitation Wavelength (λex) | ~336-341 nm | [3][7] |
| Emission Wavelength (λem) | ~471-490 nm | [3][7] | |
| Stokes Shift | ~154 nm | [8] | |
| Fluorescence Lifetime (τ₀) | ~13 ns | [8] | |
| DABCYL (Acceptor Quencher) | Absorption Wavelength (λabs) | ~453-472 nm | [3][7] |
| DABCYL-EDANS FRET Pair | Förster Radius (R₀) | 3.3 nm | [9] |
| Quenching Efficiency | >95% | [3] |
Applications in Research and Drug Discovery
The specific amino acid sequence, SEVNLDAEF, is derived from a cleavage site in the amyloid precursor protein (APP). This makes this compound a key substrate for studying the activity of β-secretase (BACE1), a critical enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[10]
Primary applications include:
-
Enzyme Kinetics: Determining kinetic parameters such as Kcat and Km for BACE1 and other proteases that recognize this sequence.
-
High-Throughput Screening (HTS): Screening large libraries of small molecules to identify potential inhibitors of BACE1 activity.
-
Drug Discovery: Characterizing the potency and mechanism of action of lead compounds in the development of Alzheimer's disease therapeutics.
Experimental Protocols
While specific assay conditions should be optimized for the particular enzyme and experimental setup, the following provides a general methodology for a typical BACE1 activity assay using this compound.
Materials and Reagents
-
This compound substrate
-
Recombinant human BACE1 enzyme
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
DMSO (for dissolving substrate and test compounds)
-
96-well black microplates
-
Fluorescence plate reader
Assay Procedure
-
Substrate Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 1 mM). Further dilute the stock solution in assay buffer to the desired final working concentration (typically in the low micromolar range).
-
Enzyme Preparation: Dilute the BACE1 enzyme stock in chilled assay buffer to the desired final concentration (often in the low nanomolar range). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor/Compound Preparation (for HTS): Dissolve test compounds in DMSO and then dilute in assay buffer.
-
Assay Reaction:
-
Add assay buffer to each well of the 96-well plate.
-
Add the test compound or DMSO vehicle control.
-
Add the BACE1 enzyme solution to all wells except for the negative control (no enzyme) wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity in a kinetic mode using a fluorescence plate reader.
-
Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.
-
Record data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
-
For kinetic analysis, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizing the Workflow and Principles
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with the use of this compound.
Caption: Principle of the FRET-based protease assay.
Caption: General experimental workflow for an enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. EDANS - Wikipedia [en.wikipedia.org]
- 5. Buy this compound (EVT-1785593) [evitachem.com]
- 6. CPC Scientific DABCYL-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-EDANS (acetate | Fisher Scientific [fishersci.com]
- 7. plos.figshare.com [plos.figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Application of FRET-Based Peptide Substrates in Virology: The Case of DABCYL-SEVNLDAEF-EDANS
Abstract
Viral proteases are essential enzymes for viral replication, processing polyproteins into functional units, which makes them prime targets for antiviral drug development. A key technology for studying these enzymes is the use of Fluorescence Resonance Energy Transfer (FRET) based assays. This guide details the principles and applications of FRET-based peptide substrates in virology, using the specific, albeit presently hypothetical, peptide DABCYL-SEVNLDAEF-EDANS as a model substrate. We will cover the underlying mechanism of FRET, detail experimental protocols for high-throughput screening (HTS) of viral protease inhibitors, present hypothetical quantitative data, and provide workflow visualizations to illustrate the process.
Introduction: The Principle of FRET in Protease Assays
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In the context of virology research, this principle is harnessed to design sensitive assays for detecting viral protease activity.[1]
A typical FRET peptide substrate consists of three components:
-
A Fluorophore (Donor): A molecule that emits light after absorbing it at a specific wavelength. In our example, this is EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid).
-
A Quencher (Acceptor): A molecule that can receive the energy from the excited fluorophore non-radiatively, preventing fluorescence emission. Here, we use DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).
-
A Peptide Substrate: A specific amino acid sequence that is recognized and cleaved by the target viral protease. In this guide, we use the sequence SEVNLDAEF .
The EDANS/DABCYL pair is particularly effective due to its high quenching efficiency (>95%) and the significant increase in fluorescence (up to 40-fold) upon cleavage.[1] When the peptide is intact, the proximity of DABCYL to EDANS (typically within 10-100 Å) allows for efficient energy transfer, and the fluorescence of EDANS is quenched.[1] When a viral protease cleaves the peptide sequence, the fluorophore and quencher diffuse apart, disrupting FRET and restoring the fluorescence of EDANS. This increase in fluorescence is directly proportional to the rate of peptide cleavage and thus, the activity of the protease.[2][3]
Core Application: A Model System for a Novel Viral Protease
While the specific sequence SEVNLDAEF is not currently documented as a primary substrate for a known viral protease, this guide will use it as a model to illustrate its application. Let us hypothesize that a novel pathogen, "Novel Virus X (NVX)," has a main protease (NVxP) that recognizes and cleaves the SEVNLDAEF sequence. The peptide this compound would therefore be an ideal tool for studying this enzyme and screening for its inhibitors.
Viral proteases are highly specific, often recognizing a conserved sequence motif for cleavage.[4][5] For example, the 3C-like protease (3CLpro) of coronaviruses is a well-studied target for which FRET substrates have been designed to mimic its natural cleavage sites in the viral polyprotein.[2][3][6]
Mechanism of Action Visualization
The diagram below illustrates the FRET mechanism underlying the protease assay.
Caption: FRET mechanism for protease activity detection.
Quantitative Data Analysis
In a typical research setting, the this compound substrate would be used to determine the kinetic parameters of the NVxP enzyme and to quantify the potency of potential inhibitors. The data below represents a hypothetical outcome of such an analysis.
| Parameter | Value | Description |
| Enzyme Kinetics | ||
| Michaelis Constant (Kₘ) | 15 µM | Substrate concentration at which the reaction rate is half of Vₘₐₓ. Indicates substrate affinity. |
| k_cat_ | 2.5 s⁻¹ | Turnover number; the maximum number of substrate molecules converted to product per enzyme site per second. |
| Catalytic Efficiency (k_cat_/Kₘ) | 1.67 x 10⁵ M⁻¹s⁻¹ | An overall measure of the enzyme's catalytic effectiveness. |
| Inhibitor Potency | ||
| Inhibitor A (IC₅₀) | 50 nM | Concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. |
| Inhibitor B (IC₅₀) | 250 nM | A higher IC₅₀ value indicates a less potent inhibitor compared to Inhibitor A. |
| Inhibitor C (IC₅₀) | > 10 µM | Considered inactive or a very weak inhibitor in this assay. |
Table 1: Hypothetical kinetic parameters for the NVxP enzyme with the this compound substrate and potency values for screened inhibitors.
Experimental Protocols
This section provides a detailed methodology for a high-throughput screening (HTS) assay to identify inhibitors of the hypothetical NVxP using the this compound substrate.
Materials and Reagents
-
Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.5.
-
NVxP Enzyme: Recombinant NVxP, purified and stored at -80°C in a storage buffer (e.g., 20 mM Tris-HCl, 50% glycerol).
-
Substrate: this compound stock solution (10 mM in DMSO), stored at -20°C, protected from light.[2]
-
Test Compounds: Library of small molecules (e.g., 10 mM in DMSO).
-
Positive Control: A known, potent NVxP inhibitor (e.g., Inhibitor A from Table 1).
-
Negative Control: DMSO (vehicle).
-
Plate: 384-well, black, flat-bottom microplate suitable for fluorescence measurements.
-
Instrumentation: Fluorescence plate reader with excitation/emission wavelengths set to ~340 nm and ~490 nm, respectively.
Assay Procedure
-
Compound Plating:
-
Dispense 50 nL of each test compound, positive control, or negative control (DMSO) into the wells of the 384-well plate using an acoustic liquid handler. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.
-
-
Enzyme Preparation and Addition:
-
Thaw the NVxP enzyme on ice.
-
Dilute the enzyme to a 2X working concentration (e.g., 100 nM) in cold Assay Buffer.
-
Add 2.5 µL of the 2X enzyme solution to each well containing the compounds.
-
Mix by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Thaw the this compound substrate stock.
-
Dilute the substrate to a 2X working concentration (e.g., 30 µM, which is 2x the Kₘ value) in Assay Buffer.
-
To initiate the reaction, add 2.5 µL of the 2X substrate solution to all wells. The final volume is now 5 µL.
-
-
Fluorescence Measurement:
-
Immediately transfer the plate to the fluorescence plate reader.
-
Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 20 minutes (kinetic read).
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence intensity vs. time) for each well.
-
Normalize the data using the controls:
-
Percent Inhibition = 100 * (1 - [Rate_Test_Compound - Rate_Positive_Control] / [Rate_Negative_Control - Rate_Positive_Control])
-
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Visualizations: Workflows and Logic
HTS Experimental Workflow
The following diagram outlines the high-throughput screening workflow described in the protocol.
Caption: Step-by-step workflow for an HTS protease inhibitor screen.
Conclusion
The this compound peptide, while serving as a hypothetical model in this guide, perfectly encapsulates the design and function of FRET-based substrates that are indispensable in modern virology. This technology enables the sensitive, real-time monitoring of viral protease kinetics and provides a robust platform for the high-throughput screening of potential antiviral therapeutics. The principles, protocols, and analytical approaches detailed herein are broadly applicable to the study of any viral protease for which a specific cleavage sequence can be identified, forming a cornerstone of antiviral drug discovery pipelines.
References
- 1. lifetein.com [lifetein.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. stemcell.com [stemcell.com]
- 4. A viral cleavage site cassette: identification of amino acid sequences required for tobacco etch virus polyprotein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of optimized FRET substrates as universal corona- and picornavirus main protease substrates for screening assays - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06573E [pubs.rsc.org]
The Role of DABCYL-SEVNLDAEF-EDANS in Elucidating Alzheimer's Disease Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic peptide substrate, DABCYL-SEVNLDAEF-EDANS, and its application in Alzheimer's disease research. This substrate is a powerful tool for studying the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. The accumulation of these peptides is a hallmark of Alzheimer's disease.[1] This document details the underlying principles, experimental protocols, and data interpretation associated with the use of this substrate.
Introduction: The Amyloid Cascade and BACE1
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the formation of amyloid plaques and neurofibrillary tangles in the brain.[1][2] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the disease's pathogenesis. Aβ is generated from the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein, by two enzymes: β-secretase (BACE1) and γ-secretase.[2][3]
BACE1 initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain.[1][3] This cleavage is the rate-limiting step in Aβ production, making BACE1 a prime therapeutic target for Alzheimer's disease.[1] The development of effective BACE1 inhibitors requires robust and sensitive assays to screen for and characterize the activity of these potential drugs.
The this compound Substrate: A FRET-Based Approach
This compound is a highly sensitive fluorogenic substrate designed specifically for the detection of BACE1 activity.[4] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[5] The peptide sequence, SEVNLDAEF, is derived from the Swedish mutation of APP, which is known to be cleaved more efficiently by BACE1.
The substrate is flanked by two key molecules:
-
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid): A fluorescent donor molecule.
-
DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid): A quenching acceptor molecule.
In the intact peptide, the close proximity of DABCYL to EDANS allows for FRET to occur. The energy from the excited EDANS molecule is transferred to the DABCYL molecule, which dissipates it as heat rather than light, effectively quenching the fluorescence of EDANS.[6][7] When BACE1 cleaves the peptide sequence, EDANS and DABCYL are separated, disrupting FRET and leading to a significant increase in the fluorescence of EDANS.[6][7] This increase in fluorescence is directly proportional to the enzymatic activity of BACE1.
Spectral Properties
The efficiency of the FRET process is dependent on the spectral overlap between the donor's emission and the acceptor's absorption. The EDANS/DABCYL pair is widely used due to its excellent spectral characteristics for this purpose.
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| EDANS | ~336 - 340 | ~485 - 490 |
| DABCYL | ~453 - 472 (Absorption) | Non-fluorescent |
| Data compiled from multiple sources.[6][8][9] |
The Amyloid Precursor Protein (APP) Processing Pathway
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. The fate of APP is determined by the initial cleaving enzyme.
-
Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain. This cleavage produces a soluble fragment, sAPPα, and a membrane-bound C-terminal fragment, C83. Subsequent cleavage of C83 by γ-secretase releases the P3 peptide and the APP intracellular domain (AICD). This pathway is considered non-pathogenic as it prevents the formation of the Aβ peptide.
-
Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by BACE1 outside of the Aβ domain. This generates a soluble fragment, sAPPβ, and a membrane-bound C-terminal fragment, C99. C99 is then cleaved by γ-secretase, which releases the neurotoxic Aβ peptide and the AICD. It is the accumulation and aggregation of Aβ that is believed to drive the pathology of Alzheimer's disease.
Experimental Protocol: BACE1 Activity Assay
This section provides a detailed protocol for measuring BACE1 activity using the this compound substrate in a 96-well plate format. This protocol is adaptable for both purified enzyme systems and cell/tissue lysates.
Reagents and Materials
| Reagent/Material | Typical Concentration/Specifications |
| Recombinant Human BACE1 | ~0.1 - 0.5 units/µL |
| This compound Substrate | 1 mg/mL stock in DMSO (~500 µM) |
| BACE1 Assay Buffer | 50 mM Sodium Acetate (B1210297), pH 4.5 |
| BACE1 Inhibitor (optional) | Varies depending on the inhibitor |
| 96-well black, flat-bottom plate | For fluorescence assays |
| Fluorescence microplate reader | Capable of excitation at ~340 nm and emission at ~490 nm |
| Dimethyl Sulfoxide (DMSO) | Anhydrous |
| Concentrations are typical and may require optimization.[5][10] |
Assay Procedure
-
Prepare Reagents:
-
BACE1 Assay Buffer (50 mM Sodium Acetate, pH 4.5): Prepare a solution of sodium acetate and adjust the pH to 4.5 with acetic acid.
-
BACE1 Substrate Working Solution (e.g., 50 µM): Dilute the 500 µM stock solution of this compound in BACE1 Assay Buffer. Protect from light.
-
BACE1 Enzyme Working Solution (e.g., ~0.3 units/µL): Immediately before use, dilute the recombinant BACE1 in cold BACE1 Assay Buffer. Keep on ice.
-
Inhibitor Solutions (if applicable): Prepare a stock solution of the BACE1 inhibitor in DMSO and create serial dilutions in BACE1 Assay Buffer.
-
-
Assay Plate Setup:
-
Blank (No Enzyme Control): Add BACE1 Assay Buffer and the BACE1 Substrate Working Solution.
-
Positive Control (No Inhibitor): Add BACE1 Assay Buffer, BACE1 Enzyme Working Solution, and BACE1 Substrate Working Solution.
-
Inhibitor Wells: Add the inhibitor solution at various concentrations, BACE1 Enzyme Working Solution, and BACE1 Substrate Working Solution.
-
Note: The final volume in each well should be consistent (e.g., 100 µL).
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the BACE1 Substrate Working Solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells at each time point.
-
Determine Reaction Rate: For each well, plot the background-subtracted fluorescence intensity against time. The initial linear portion of this curve represents the reaction rate (slope).
-
Calculate Percent Inhibition (if applicable):
-
% Inhibition = [1 - (Rate of Inhibitor Well / Rate of Positive Control Well)] * 100
-
-
Determine IC50 (if applicable): Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Quantitative Data and Interpretation
| Parameter | Typical Value/Range | Description |
| Substrate Concentration | 10 - 50 µM | The concentration of the fluorogenic substrate in the assay. |
| Enzyme Concentration | 0.1 - 0.5 units/µL | The concentration of recombinant BACE1 enzyme. |
| pH Optimum | 4.5 | BACE1 exhibits optimal activity in an acidic environment. |
| Temperature | 37°C | The optimal temperature for the enzymatic reaction. |
| Fluorescence Enhancement | Up to 40-fold | The increase in fluorescence signal upon cleavage of the EDANS/DABCYL pair. |
| Data compiled from multiple sources.[5][7][10] |
Conclusion
The this compound fluorogenic substrate, in conjunction with FRET-based assays, provides a robust, sensitive, and high-throughput method for measuring BACE1 activity. This tool is invaluable for researchers in the Alzheimer's disease field, enabling the screening and characterization of potential BACE1 inhibitors. A thorough understanding of the underlying principles of APP processing and FRET, coupled with meticulous experimental execution, will yield reliable and reproducible data, ultimately contributing to the development of novel therapeutics for this devastating neurodegenerative disease.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to DABCYL-SEVNLDAEF-EDANS: A Fluorogenic Substrate for BACE1 Activity and Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate DABCYL-SEVNLDAEF-EDANS, including its chemical identifiers, sourcing information, and detailed protocols for its application in enzymatic assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of Alzheimer's disease and the development of therapeutic interventions targeting Beta-secretase 1 (BACE1).
Introduction
This compound is a specialized peptide substrate designed for the sensitive and continuous measurement of BACE1 activity. BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the pathophysiology of Alzheimer's disease. Consequently, BACE1 is a prime therapeutic target for the development of disease-modifying drugs.
The peptide this compound incorporates a Förster Resonance Energy Transfer (FRET) pair, consisting of the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and the quencher DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid). In its intact state, the close proximity of DABCYL to EDANS results in the quenching of the latter's fluorescence. Upon cleavage of the peptide by BACE1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzymatic activity.
Chemical Identification and Suppliers
The peptide DABCYL-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-EDANS is a critical tool for Alzheimer's disease research.
| Identifier | Value |
| CAS Number | 1802078-36-9[1] |
| Molecular Formula | C₇₁H₉₁N₁₅O₂₁S |
| Molecular Weight | 1522.7 g/mol [1] |
This peptide is available from various commercial suppliers specializing in biochemical reagents and custom peptide synthesis. Notable suppliers include:
-
CPC Scientific (available through Fisher Scientific) [1]
-
EvitaChem
-
Iris Biotech GmbH
-
MedChemExpress
BACE1 Signaling Pathway in Alzheimer's Disease
The cleavage of APP by BACE1 is a critical event in the amyloidogenic pathway, which leads to the formation of amyloid plaques, a hallmark of Alzheimer's disease. The following diagram illustrates this pathway and the role of BACE1.
Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound in BACE1 enzymatic assays.
Reagent Preparation
-
BACE1 Assay Buffer: 50 mM Sodium Acetate (B1210297), pH 4.5. Prepare a 0.2 M solution of sodium acetate and adjust the pH to 4.5 with acetic acid. Dilute to the final concentration with deionized water.
-
This compound Stock Solution: Dissolve the lyophilized peptide in DMSO to create a stock solution (e.g., 1-10 mM). Store in aliquots at -20°C or -80°C, protected from light.
-
Working Substrate Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the BACE1 Assay Buffer.
-
Recombinant Human BACE1 Enzyme: Dilute the enzyme in BACE1 Assay Buffer to the desired working concentration. Keep the enzyme on ice during use.
-
BACE1 Inhibitors (for screening): Dissolve inhibitor compounds in DMSO to prepare stock solutions. Further dilute in assay buffer to the desired concentrations for the assay.
BACE1 Enzymatic Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for kinetic or endpoint measurements.
-
Plate Setup:
-
Add 80 µL of BACE1 Assay Buffer to "blank" wells (no enzyme).
-
For "positive control" and "test" wells, add the appropriate volume of assay buffer to bring the final reaction volume to 100 µL.
-
-
Inhibitor Addition (for screening):
-
Add 10 µL of diluted inhibitor solution to the "test" wells.
-
Add 10 µL of vehicle (e.g., DMSO diluted in assay buffer) to the "positive control" and "blank" wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the working substrate solution to all wells.
-
Add 10 µL of the diluted BACE1 enzyme solution to the "positive control" and "test" wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Kinetic Assay: Measure fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes. Use an excitation wavelength of ~340-355 nm and an emission wavelength of ~490-500 nm.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 60-120 minutes), protected from light. Measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "blank" wells from all other readings.
-
For kinetic assays, determine the reaction velocity (rate of fluorescence increase) for each well.
-
For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the "positive control" and determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram outlines the general workflow for a BACE1 inhibitor screening assay.
Caption: A step-by-step workflow for screening BACE1 inhibitors.
Quantitative Data
The following table summarizes typical kinetic parameters and inhibitory constants obtained from fluorogenic BACE1 assays. Note that these values can vary depending on the specific substrate, inhibitor, and assay conditions.
| Parameter | Compound | Value | Assay Conditions |
| K_m_ | Fluorogenic Peptide Substrate | 1-10 µM | Typical range for similar substrates |
| IC₅₀ | BACE1 Inhibitor IV | 45 ± 17 nM | Fluorescence polarization assay |
| pIC₅₀ | Alexa488-C3 | 8.73 | FRET-based enzymatic assay |
| pIC₅₀ | Alexa568-C3 | 8.61 | FRET-based enzymatic assay |
Conclusion
This compound is a robust and reliable tool for the investigation of BACE1 activity and the screening of potential inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of BACE1 in Alzheimer's disease and developing novel therapeutic strategies. The use of this fluorogenic substrate in well-defined assay systems will continue to be instrumental in advancing our knowledge in this critical area of research.
References
A Technical Guide to FRET-Based Protease Assays: Principles, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Förster Resonance Energy Transfer (FRET)-based protease assays are powerful and widely adopted tools in biological research and drug discovery. Their high sensitivity, continuous monitoring capabilities, and amenability to high-throughput screening make them invaluable for characterizing enzyme kinetics, screening for inhibitors, and elucidating the role of proteases in complex biological processes. This in-depth technical guide provides a comprehensive overview of the core principles of FRET-based protease assays, detailed experimental methodologies for key protease families, a compilation of quantitative kinetic data, and a discussion of their broad applications. Visual diagrams of the underlying mechanisms and experimental workflows are provided to facilitate a deeper understanding of this essential technology.
Core Principles of FRET-Based Protease Assays
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor.[1] This energy transfer is exquisitely sensitive to the distance between the two molecules, typically occurring over distances of 1-10 nanometers.[1] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular-scale distances.[1]
In the context of protease assays, this principle is ingeniously applied by designing a synthetic substrate that incorporates a specific protease cleavage site flanked by a FRET donor and acceptor pair.[2]
Intact Substrate: When the substrate is intact, the donor and acceptor are in close proximity, leading to efficient FRET. Upon excitation of the donor fluorophore, the energy is transferred to the acceptor, which then emits fluorescence at its characteristic longer wavelength. This results in a high acceptor signal and a quenched donor signal.
Cleaved Substrate: When a protease recognizes and cleaves its specific sequence within the substrate, the donor and acceptor are separated.[2] This separation disrupts FRET, leading to an increase in the donor's fluorescence emission and a decrease in the acceptor's FRET-induced emission.[1] This change in fluorescence is directly proportional to the rate of substrate cleavage and thus, the protease activity.
There are two common configurations for FRET-based protease assays:
-
Fluorophore-Fluorophore Pair: Both the donor and acceptor are fluorescent molecules. In the intact state, excitation of the donor results in acceptor emission. Upon cleavage, the donor fluorescence increases while the acceptor fluorescence decreases. This allows for a ratiometric measurement (ratio of donor to acceptor fluorescence), which can correct for variations in substrate concentration and instrument settings.[1]
-
Fluorophore-Quencher Pair: The acceptor is a non-fluorescent molecule, a "quencher," that absorbs the donor's energy and dissipates it as heat.[2] In the intact state, the donor's fluorescence is quenched. Proteolytic cleavage separates the donor from the quencher, resulting in a "turn-on" of the donor's fluorescence.[1] This configuration often provides a high signal-to-background ratio.[2]
Data Presentation: Quantitative Kinetic Parameters
A key advantage of FRET-based assays is the ability to obtain quantitative kinetic data for protease activity. By measuring the initial reaction velocities at various substrate concentrations, crucial parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined. The catalytic efficiency of the enzyme is then expressed as kcat/Km.
Below are tables summarizing kinetic data for several important classes of proteases obtained using FRET-based assays.
Table 1: Kinetic Parameters for Caspase FRET Substrates
| Protease | FRET Substrate Sequence | FRET Pair (Donor/Acceptor) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-1 | Dabcyl-YVADAPV-EDANS | EDANS/Dabcyl | 11.4 | 0.79 | 6.9 x 10⁴ |
| Caspase-3 | Ac-DEVD-AFC | - | 10.3 | 1.9 | 1.8 x 10⁵ |
| Caspase-6 | Ac-VEID-AFC | - | 17.8 | 0.05 | 2.8 x 10³ |
| Caspase-6 | Lamin A (full-length) | - | 0.012 | 0.0004 | 3.3 x 10⁴ |
Note: AFC (7-amino-4-methylcoumarin) is a fluorophore that is quenched in the peptide and fluoresces upon cleavage, acting as a FRET-like system.
Table 2: Kinetic Parameters for Matrix Metalloproteinase (MMP) FRET Substrates
| Protease | FRET Substrate Sequence | FRET Pair (Donor/Acceptor) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | fTHP-3 | Fluorogenic/Quencher | 61.2 | 0.080 | 1,307 |
| MMP-2 | MOCAc-PLGL(Dpa)AR | MOCAc/Dpa | 2.2 | 0.066 | 30,000 |
| MMP-9 | 5-FAM/QXL™520 FRET peptide | 5-FAM/QXL™520 | - | - | - |
Note: Kinetic parameters are highly dependent on the specific substrate and assay conditions.
Table 3: Kinetic Parameters for Viral Protease FRET Substrates
| Protease | FRET Substrate Sequence | FRET Pair (Donor/Acceptor) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| HIV-1 Protease | Ac-Thr-Ile-Nle-{p-NO₂-Phe}-Gln-Arg-NH₂ | Abz/Tyr(NO₂) | 6.4 | 31 | 4.8 x 10⁶ |
| HIV-1 Protease | (HiLyte Fluor™488)-Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg | HiLyte Fluor™488/QXL™520 | 1.2 | 0.04 | 3.3 x 10⁴ |
| HCV NS3/4A | 5-FAM/QXL™520 FRET peptide | 5-FAM/QXL™520 | 0.9 | 0.25 | 2.8 x 10⁵ |
| HCV NS3/4A | EDANS/DABCYL FRET peptide | EDANS/DABCYL | 20 | 0.1 | 5.0 x 10³ |
Note: Nle represents Norleucine, Abz represents 2-aminobenzoyl, and Tyr(NO₂) represents 3-nitrotyrosine.
Table 4: IC₅₀ Values of Known HIV Protease Inhibitors
| Inhibitor | FRET Substrate Used | IC₅₀ (pM) |
| Amprenavir | Fluorogenic peptide | 135,000 |
| Darunavir | Fluorogenic peptide | 10,000 |
| Tipranavir | Fluorogenic peptide | 82,000 |
| Ritonavir | AcGFP1/mCherry-based probe | ~10,000 |
Note: IC₅₀ values are highly dependent on the specific substrate and assay conditions used.
Experimental Protocols
This section provides detailed methodologies for performing FRET-based assays for several key classes of proteases. These protocols are intended as a general guide and may require optimization for specific experimental conditions.
General Experimental Workflow for a Microplate-Based FRET Protease Assay
References
A Technical Guide to the DABCYL-Peptide-EDANS FRET System for SARS-CoV-2 Main Protease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is an indispensable enzyme for viral replication, making it a prime target for antiviral drug development. A key tool in the discovery of Mpro inhibitors is the use of fluorogenic substrates in high-throughput screening assays. This guide provides an in-depth look at a widely utilized Fluorescence Resonance Energy Transfer (FRET) substrate system for studying SARS-CoV-2 Mpro.
A Note on the Peptide Sequence: The peptide sequence specified in the topic, "SEVNLDAEF," is not a recognized or canonical cleavage site for the SARS-CoV-2 main protease according to current scientific literature. Mpro exhibits a strong preference for a glutamine (Q) residue at the P1 cleavage site. Therefore, this technical guide will focus on the well-characterized and commonly used FRET substrate, DABCYL-KTSAVLQSGFRKME-EDANS , which incorporates a canonical Mpro cleavage sequence (AVLQ↓SG). The principles, protocols, and data presented here provide a robust framework for Mpro assays and can be adapted for the characterization of novel or custom peptide substrates.
The FRET Principle in Mpro Activity Assays
FRET is a mechanism describing energy transfer between two light-sensitive molecules. In the context of Mpro assays, a peptide substrate is synthesized with a donor fluorophore (EDANS) on one end and a quencher molecule (DABCYL) on the other.
-
Intact Substrate: When the peptide is intact, the close proximity of EDANS and DABCYL allows for FRET to occur. The energy from the excited EDANS fluorophore is transferred to the DABCYL quencher, which dissipates the energy as heat rather than light. This results in a quenched, or low, fluorescence signal.[1][2]
-
Cleaved Substrate: Upon cleavage of the peptide by an active Mpro enzyme, the EDANS and DABCYL moieties are separated.[1] This separation disrupts FRET, and the EDANS fluorophore, no longer quenched, emits a fluorescent signal upon excitation. The increase in fluorescence intensity is directly proportional to the enzymatic activity of Mpro.[3]
The DABCYL-EDANS pair is a classic and effective combination for protease assays. EDANS has an excitation maximum of around 340 nm and an emission maximum of approximately 490 nm, while DABCYL has a broad absorption spectrum that overlaps well with EDANS's emission, making it an efficient quencher.[4]
Figure 1: FRET mechanism for Mpro activity detection.
Quantitative Data
The kinetic parameters of a protease-substrate interaction are crucial for characterizing enzyme efficiency and for the comparative analysis of inhibitors. The following tables summarize key quantitative data for the DABCYL-EDANS FRET pair and the commonly used DABCYL-KTSAVLQSGFRKME-EDANS substrate with SARS-CoV Mpro. It is important to note that kinetic parameters can vary between studies due to different experimental conditions.
| Property | EDANS (Donor) | DABCYL (Quencher) |
| Full Name | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | 4-((4-(Dimethylamino)phenyl)azo)benzoic acid |
| Excitation Max (λex) | ~336-340 nm[4][5] | N/A (non-fluorescent) |
| Emission Max (λem) | ~490 nm[4][6] | N/A |
| Absorption Max (λabs) | ~336 nm[7] | ~453-472 nm[7] |
| Table 1: Spectroscopic Properties of the EDANS-DABCYL FRET Pair. |
| Parameter | Value | Enzyme Source | Reference |
| Michaelis Constant (Km) | 17 ± 4 µM | SARS-CoV | |
| Catalytic Rate Constant (kcat) | 1.9 ± 0.1 s⁻¹ | SARS-CoV | |
| Catalytic Efficiency (kcat/Km) | 111,765 ± 26,947 M⁻¹s⁻¹ | SARS-CoV | |
| Table 2: Kinetic Parameters for DABCYL-KTSAVLQSGFRKME-EDANS with SARS-CoV Mpro. |
Experimental Protocols
Below are detailed methodologies for performing a FRET-based assay to measure SARS-CoV-2 Mpro activity and to screen for potential inhibitors.
Protocol 1: Mpro Activity Assay
This protocol is designed to measure the rate of Mpro-catalyzed cleavage of the DABCYL-KTSAVLQSGFRKME-EDANS substrate.
Materials:
-
Purified, active SARS-CoV-2 Mpro enzyme.
-
FRET Substrate: DABCYL-KTSAVLQSGFRKME-EDANS, 10 mM stock in DMSO.[5]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (Dithiothreitol, add fresh).
-
96-well or 384-well black, non-binding microplates.[3]
-
Fluorescence plate reader with excitation/emission wavelengths of ~340 nm and ~490 nm, respectively.[4]
Procedure:
-
Reagent Preparation:
-
Thaw Mpro enzyme and FRET substrate on ice. Protect the substrate from light.
-
Prepare a 2X working solution of Mpro in Assay Buffer (e.g., 40 nM for a 20 nM final concentration).
-
Prepare a 2X working solution of the FRET substrate in Assay Buffer (e.g., 40 µM for a 20 µM final concentration).
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the wells of the microplate.
-
Add 25 µL of the 2X Mpro working solution to the wells.
-
Include a "no enzyme" control with 25 µL of Assay Buffer instead of the Mpro solution.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of the 2X FRET substrate working solution to all wells. The final volume will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 30°C or 37°C).
-
Measure the increase in fluorescence intensity kinetically over a set period (e.g., every 60 seconds for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence vs. time plot for each well.
-
Enzyme activity can be expressed in relative fluorescence units (RFU) per minute.
-
Protocol 2: Mpro Inhibitor Screening (IC50 Determination)
This protocol outlines the screening of compounds to determine their half-maximal inhibitory concentration (IC50).
Materials:
-
All materials from Protocol 1.
-
Inhibitor compounds dissolved in 100% DMSO.
-
Positive control inhibitor (e.g., GC376).[3]
Procedure:
-
Reagent Preparation:
-
Prepare Mpro and FRET substrate working solutions as described in Protocol 1.
-
Prepare a serial dilution of the inhibitor compounds in Assay Buffer. Ensure the final DMSO concentration in all wells remains constant and low (e.g., <1%).
-
-
Assay Setup:
-
Add 50 µL of each inhibitor dilution to the assay plate wells.
-
Include control wells:
-
Negative Control (0% inhibition): 50 µL of Assay Buffer with the same final DMSO concentration as the inhibitor wells.
-
Positive Control (100% inhibition): 50 µL of a known Mpro inhibitor at a saturating concentration.
-
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 25 µL of the 2X Mpro working solution to all wells (except for a blank control which contains only buffer).
-
Mix gently and incubate the plate for 30 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the 2X FRET substrate working solution to all wells to start the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the kinetic fluorescence as described in Protocol 1.
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration relative to the negative control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for IC50 determination of Mpro inhibitors.
Conclusion
The DABCYL-Peptide-EDANS FRET system is a robust and sensitive tool for the characterization of SARS-CoV-2 main protease activity and the discovery of novel inhibitors. While the specific peptide sequence is critical for enzyme recognition, the principles and protocols outlined in this guide using the canonical DABCYL-KTSAVLQSGFRKME-EDANS substrate provide a solid foundation for researchers in the field. Careful execution of these experimental workflows and a thorough understanding of the underlying FRET mechanism are essential for generating reliable and reproducible data in the quest for effective anti-COVID-19 therapeutics.
References
- 1. Recognition of Divergent Viral Substrates by the SARS-CoV-2 Main Protease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Defining the substrate envelope of SARS-CoV-2 main protease to predict and avoid drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3CL Protease, Untagged (SARS-CoV-2) Assay Kit - BPS Bioscience [bioscience.co.uk]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of protease substrates using sequence and structure features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Core Concepts of Fluorogenic Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorogenic peptide substrates are indispensable tools in contemporary biological research and drug discovery, offering a sensitive and continuous method for monitoring enzyme activity. These synthetic peptides are intelligently designed with a specific amino acid sequence recognized by a target enzyme, and are chemically modified with a fluorophore and a quencher. In their intact state, the close proximity of the quencher to the fluorophore suppresses fluorescence emission through a process known as Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone at a specific recognition site, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal provides a powerful means for real-time kinetic analysis, inhibitor screening, and elucidation of enzyme function.[1]
This guide provides a comprehensive overview of the fundamental principles of fluorogenic peptide substrates, including their design, mechanism of action, and practical applications. It further offers detailed experimental protocols for their synthesis and use in enzyme kinetic assays, along with tabulated quantitative data for commonly used substrates and FRET pairs to facilitate experimental design and data interpretation.
Core Concepts of Fluorogenic Peptide Substrates
Design and Mechanism of Action
The design of an effective fluorogenic peptide substrate hinges on several key principles:
-
Enzyme Specificity: The peptide sequence must be selectively recognized and cleaved by the target enzyme. This is typically achieved by incorporating the known cleavage site of the enzyme of interest into the peptide sequence.
-
Fluorophore and Quencher Selection: The choice of the fluorophore-quencher pair is critical for the sensitivity of the assay. The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor (quencher) for efficient FRET to occur.[2] The distance between the donor and acceptor also plays a crucial role in the efficiency of energy transfer.[3]
-
Solubility and Stability: The substrate must be soluble in the assay buffer and stable under the experimental conditions to ensure accurate and reproducible results.
There are three main types of fluorogenic substrates:
-
Aromatic Amines: These substrates contain a fluorogenic group, such as 7-amino-4-methylcoumarin (B1665955) (AMC), linked to the peptide. Upon cleavage, the free fluorogenic group exhibits a significant increase in fluorescence.[4]
-
Contact-Quenched: In this design, the fluorophore and quencher are in direct contact, leading to quenching of fluorescence. Enzymatic cleavage separates the two, restoring fluorescence.[3]
-
Resonance Energy Transfer (RET) Quenched: Also known as FRET substrates, these are the most common type. A donor fluorophore and an acceptor quencher are positioned on opposite sides of the cleavage site. In the intact substrate, the donor's energy is transferred non-radiatively to the quencher. Cleavage disrupts this transfer, resulting in an increase in the donor's fluorescence.[1][3]
The mechanism of a FRET-based fluorogenic peptide substrate is depicted in the following diagram:
Data Presentation: Quantitative Properties of Fluorogenic Substrates
The selection of an appropriate fluorogenic substrate and FRET pair is crucial for the success of an enzyme assay. The following tables summarize key quantitative data for commonly used fluorogenic peptide substrates and FRET pairs.
Table 1: Photophysical Properties of Common FRET Pairs
| Fluorophore (Donor) | Quencher (Acceptor) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Förster Radius (R₀, Å) |
| Mca | Dnp | 325 | 393 | 0.49 | 14,500 | ~30 |
| EDANS | DABCYL | 336 | 490 | 0.13 | 5,400 | 33 |
| Trp | Dnp | 280 | 360 | 0.20 | 5,600 | - |
| FAM (Fluorescein) | DABCYL | 494 | 518 | 0.92 | 65,000 | 44 |
| Abz | Tyr(NO₂) | 316 | 420 | 0.60 | 2,300 | - |
| Cy3 | Cy5 | 550 | 570 | 0.15 | 150,000 | 50 |
Data compiled from multiple sources.[5][6] Values can vary depending on the specific molecular context and solvent conditions.
Table 2: Kinetic Parameters of Fluorogenic Substrates for Matrix Metalloproteinases (MMPs)
| MMP Target | Peptide Sequence | Fluorophore/Quencher | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| MMP-1, -2 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Dnp/Trp | - | - | - |
| MMP-1, -8, -13, -14 | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | - | - | 0.8 x 10⁶ (for MMP-1) |
| MMP-2, -7, -9 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | - | - | 1.2 x 10⁶ (for MMP-2) |
| MMP-9, -12 | Abz-peptide-Tyr(NO₂) | Abz/Tyr(NO₂) | - | - | - |
| Various MMPs | 5-FAM-PLGL-Dap(QXL® 520)-AR-NH₂ | FAM/QXL® 520 | - | - | - |
Table 3: Kinetic Parameters of Fluorogenic Substrates for Caspases
| Caspase Target | Peptide Sequence | Fluorophore/Quencher | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Caspase-3, -7 | Ac-DEVD-AFC | AFC | 9.7 | - | - |
| Caspase-3 | Ac-DEVD-AMC | AMC | ~10 | - | - |
| Caspase-1 | Ac-YVAD-AMC | AMC | ~13 | - | - |
| Caspase-8 | Ac-IETD-AFC | AFC | - | - | - |
| Caspase-9 | Ac-LEHD-AFC | AFC | - | - | - |
| Caspase-3 | FAM-Asp-Leu-Pro-Asp-Lys(Quencher)-Ahx | FAM/Quencher | 0.2-0.4 | - | 3.4-8.1 (µM⁻¹min⁻¹) |
AFC: 7-amino-4-trifluoromethylcoumarin; AMC: 7-amino-4-methylcoumarin.[2][9][10]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a FRET Peptide Substrate
This protocol provides a general methodology for the manual synthesis of a FRET peptide substrate using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
Diisopropylethylamine (DIPEA)
-
Fluorophore-NHS ester or carboxylic acid
-
Quencher-NHS ester or carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[11]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.[12]
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add coupling reagents (e.g., HBTU/HOBt or HATU) and DIPEA.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM. Repeat steps 2 and 3 for each amino acid in the sequence.[12]
-
-
On-Resin Fluorophore/Quencher Labeling:
-
N-terminal Labeling: After the final amino acid coupling and Fmoc deprotection, dissolve the fluorophore-NHS ester or carboxylic acid (activated with coupling reagents) in DMF and add it to the resin. React for 2-4 hours.
-
Side-Chain Labeling: To label a specific amino acid side chain (e.g., Lysine), use an orthogonally protected amino acid (e.g., Fmoc-Lys(Mtt)-OH). After incorporating this amino acid, selectively deprotect the Mtt group and then couple the fluorophore or quencher as described above.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Protocol 2: Enzyme Kinetic Assay Using a Fluorogenic Peptide Substrate
This protocol outlines a general procedure for determining the kinetic parameters (Kₘ and k꜀ₐₜ) of an enzyme using a fluorogenic peptide substrate in a 96-well plate format.
Materials:
-
Purified enzyme of interest
-
Fluorogenic peptide substrate
-
Assay buffer (optimized for the specific enzyme)
-
DMSO (for dissolving the substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the fluorogenic peptide substrate in DMSO (e.g., 10 mM).
-
Prepare a series of substrate dilutions in assay buffer to cover a range of concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ).
-
Dilute the enzyme to the desired working concentration in cold assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the different concentrations of the substrate to the wells.
-
Include control wells:
-
No-enzyme control: Substrate and assay buffer only.
-
No-substrate control: Enzyme and assay buffer only.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
For each substrate concentration, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Convert the fluorescence units (RFU/min) to molar concentration of product per minute (e.g., µM/min) using a standard curve of the free fluorophore.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.
-
Calculate the catalytic constant (k꜀ₐₜ) using the equation: k꜀ₐₜ = Vₘₐₓ / [E], where [E] is the final enzyme concentration in the assay.
-
The catalytic efficiency is determined by the ratio k꜀ₐₜ/Kₘ.[7]
-
Signaling Pathways
Fluorogenic peptide substrates are instrumental in dissecting complex signaling pathways where proteases play a key regulatory role. Two prominent examples are the caspase cascade in apoptosis and the activation of matrix metalloproteinases (MMPs) in tissue remodeling.
Caspase Signaling Pathway
Caspases are a family of cysteine proteases that are central to the execution of apoptosis. They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. There are two main pathways of caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Matrix Metalloproteinase (MMP) Activation and Signaling
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. They are crucial for physiological processes like tissue remodeling, wound healing, and development, as well as pathological conditions such as cancer metastasis and arthritis. MMPs are secreted as inactive zymogens (pro-MMPs) and are activated by proteolytic cleavage of their pro-domain. This activation can be initiated by other MMPs or serine proteases in a cascade-like manner.
Conclusion
Fluorogenic peptide substrates have revolutionized the study of proteases by providing a sensitive, continuous, and high-throughput method for measuring their activity. The principles of their design, rooted in the understanding of enzyme specificity and fluorescence resonance energy transfer, have led to the development of a vast array of substrates for a wide range of proteases. The ability to synthesize custom peptide sequences allows for the development of highly specific substrates for novel enzymes. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the effective application of fluorogenic peptide substrates in their research endeavors and in the quest for novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Item - Spectral properties of the fluorescent proteins along with the Förster radius of the FRET pairs. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Ac-DEVD-AFC, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Estimating the distance separating fluorescent protein FRET pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: DABCYL-SEVNLDAEF-EDANS FRET Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying enzymatic activity and molecular interactions in real-time. This application note provides a detailed protocol for a FRET-based enzymatic assay using a peptide substrate labeled with a DABCYL quencher and an EDANS fluorophore. The specific peptide sequence, SEVNLDAEF, is flanked by DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) and EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid).
In its intact state, the close proximity of the DABCYL quencher to the EDANS fluorophore results in the quenching of fluorescence through FRET.[1][2] Upon enzymatic cleavage of the peptide substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[1][3] This increase in fluorescence is directly proportional to the enzymatic activity, making it a sensitive method for enzyme characterization and inhibitor screening.[4] The EDANS/DABCYL pair is widely used due to the excellent overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL.[1][5]
Principle of the FRET Assay
The core principle of this assay is the distance-dependent transfer of energy from a donor fluorophore (EDANS) to an acceptor molecule (DABCYL). When the peptide is intact, the donor and acceptor are within the Förster distance (typically 1-10 nm), allowing for efficient non-radiative energy transfer, which quenches the donor's fluorescence.[2][6] Enzymatic cleavage of the peptide bond within the SEVNLDAEF sequence separates the donor and acceptor, disrupting FRET and restoring the fluorescence of EDANS.[4]
The following diagram illustrates the principle of the DABCYL-SEVNLDAEF-EDANS FRET assay.
Data Presentation
Spectral Properties
The selection of appropriate excitation and emission wavelengths is critical for the sensitivity of the assay. The spectral characteristics of the DABCYL-EDANS FRET pair are summarized in the table below.
| Fluorophore/Quencher | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹ M⁻¹) | Notes |
| EDANS (Donor) | ~336 - 341[1][5] | ~471 - 493[5][6] | ~5,900 | Fluorescence is quenched by DABCYL in the intact peptide. |
| DABCYL (Acceptor) | ~453 - 472[1][5] | Non-fluorescent | ~32,000 | Acts as a "dark quencher".[5] |
Experimental Data Summary
Proper data analysis requires careful subtraction of background fluorescence and determination of the initial reaction velocity. The following table provides a template for summarizing key experimental parameters and results.
| Parameter | Value | Units | Notes |
| Substrate Concentration | User Defined | µM | Typically tested in a range to determine Km. |
| Enzyme Concentration | User Defined | nM | Should be optimized for a linear reaction rate. |
| Incubation Time | User Defined | minutes | Monitored kinetically. |
| Excitation Wavelength | 340 | nm | Optimal for EDANS. |
| Emission Wavelength | 490 | nm | Optimal for detecting EDANS fluorescence. |
| Km | Calculated | µM | Michaelis-Menten constant. |
| kcat | Calculated | s⁻¹ | Catalytic constant. |
| kcat/Km | Calculated | M⁻¹s⁻¹ | Catalytic efficiency. |
| IC50 (for inhibitors) | Calculated | µM | Half-maximal inhibitory concentration. |
Experimental Protocols
This protocol provides a general guideline. Optimization of substrate and enzyme concentrations, as well as incubation time, is highly recommended for each specific experimental setup.
Materials and Reagents
-
This compound peptide substrate
-
Enzyme of interest (protease)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary salts or cofactors for the specific enzyme)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the peptide substrate
-
Black, flat-bottom 96-well or 384-well microplates (low-binding)
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Step-by-Step Procedure
-
Reagent Preparation:
-
Reconstitute the lyophilized this compound peptide in DMSO to create a stock solution (e.g., 1-10 mM). Store this stock in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare a working solution of the peptide substrate by diluting the stock solution in the appropriate Assay Buffer to the desired final concentration (e.g., 1-20 µM).
-
Prepare serial dilutions of the enzyme in cold Assay Buffer. The optimal enzyme concentration will depend on its activity and should be determined empirically to ensure a linear rate of substrate cleavage over the desired time course.
-
-
Assay Setup:
-
Add the appropriate volume of Assay Buffer to the wells of a black microplate.
-
Add the substrate working solution to all wells.
-
Include necessary controls:
-
No-Enzyme Control: Wells containing only the substrate and Assay Buffer to measure background fluorescence.
-
Buffer Blank: Wells containing only Assay Buffer.
-
Positive Control (Optional): A known activator of the enzyme.
-
Negative Control (Optional): A known inhibitor of the enzyme.
-
-
If screening for inhibitors, add the test compounds to the appropriate wells and briefly pre-incubate with the substrate before adding the enzyme.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the diluted enzyme to each well.
-
Immediately place the microplate into the fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 490 nm.[7]
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the no-enzyme control wells from all other readings.
-
Determine Initial Velocity (V₀): Plot fluorescence intensity versus time for each reaction. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Enzyme Kinetics: To determine Km and Vmax, perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities (V₀) against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Inhibitor Screening: To determine the IC50 of an inhibitor, perform the assay with fixed enzyme and substrate concentrations and varying inhibitor concentrations. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution; store stock solution in aliquots at -80°C. |
| Contaminated reagents or microplate | Use fresh, high-purity reagents and new microplates. | |
| Low or No Signal | Inactive enzyme | Verify enzyme activity with a known substrate or positive control. |
| Incorrect buffer conditions (pH, ionic strength) | Optimize the assay buffer for the specific enzyme. | |
| Incorrect wavelength settings | Ensure the plate reader is set to the correct excitation and emission wavelengths for EDANS. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Check the stability of the enzyme under the assay conditions. | |
| Photobleaching | Reduce the intensity or duration of light exposure if possible. |
References
- 1. stemcell.com [stemcell.com]
- 2. benchchem.com [benchchem.com]
- 3. FRET Substrates [anaspec.com]
- 4. dnastar.com [dnastar.com]
- 5. eurogentec.com [eurogentec.com]
- 6. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procleave: Predicting Protease-specific Substrate Cleavage Sites by Combining Sequence and Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DABCYL-SEVNLDAEF-EDANS in BACE1 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DABCYL-SEVNLDAEF-EDANS is a highly sensitive fluorogenic peptide substrate designed for the measurement of β-secretase 1 (BACE1) activity. This substrate utilizes the principle of Fluorescence Resonance Energy Transfer (FRET) to provide a continuous and quantitative assessment of enzymatic cleavage. BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the Amyloid Precursor Protein (APP), which leads to the generation of amyloid-β (Aβ) peptides. As the accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease, the modulation of BACE1 activity is a primary target for therapeutic intervention.
The substrate consists of the BACE1 cleavage sequence SEVNLDAEF flanked by a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In its intact state, the close proximity of DABCYL to EDANS results in the quenching of EDANS's fluorescence. Upon cleavage of the peptide by BACE1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to BACE1 activity.
Principle of the Assay
The FRET-based assay relies on the distance-dependent transfer of energy from an excited donor fluorophore (EDANS) to an acceptor quencher molecule (DABCYL). When the substrate is intact, the energy from the excited EDANS is non-radiatively transferred to DABCYL, which dissipates the energy as heat, resulting in low fluorescence. Enzymatic cleavage of the peptide backbone separates the EDANS and DABCYL moieties, disrupting FRET and causing a significant increase in the fluorescence signal of EDANS.
BACE1 Signaling Pathway
BACE1 is the rate-limiting enzyme in the amyloidogenic processing of APP.[1] It cleaves APP at the N-terminus of the Aβ domain, generating a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment (C99). C99 is subsequently cleaved by γ-secretase to produce the Aβ peptide and the APP intracellular domain (AICD).
Quantitative Data
The following table summarizes key quantitative parameters for using this compound in BACE1 assays. Note that optimal conditions may vary depending on the specific experimental setup and should be determined empirically.
| Parameter | Value | Reference |
| Excitation Wavelength | 335-345 nm | [2] |
| Emission Wavelength | 485-510 nm | [2] |
| Optimal pH | 4.5 | [2] |
| Typical Substrate Concentration | 10 µM (Final) | [2] |
| Typical BACE1 Concentration | Diluted 1:10 from stock | [2] |
| Km (for a similar substrate) | 9 µM | [2] |
Experimental Protocols
A. Reagent Preparation
-
BACE1 Assay Buffer (1X): Prepare a 50 mM sodium acetate (B1210297) buffer and adjust the pH to 4.5.[2] This can be made by diluting a 10X stock solution. Store at 4°C.
-
This compound Substrate Stock Solution: Dissolve the lyophilized substrate in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store this stock solution at -20°C or -80°C, protected from light.[3]
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in 1X BACE1 Assay Buffer to the desired final concentration. Protect the working solution from light.
-
BACE1 Enzyme Stock Solution: Reconstitute or dilute the BACE1 enzyme in 1X BACE1 Assay Buffer to a suitable stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
BACE1 Enzyme Working Solution: Immediately before use, thaw an aliquot of the BACE1 enzyme stock solution on ice and dilute it to the desired working concentration in pre-chilled 1X BACE1 Assay Buffer.[2] Keep the diluted enzyme on ice.
-
Inhibitor Stock and Working Solutions: Dissolve the test compounds (inhibitors) in a suitable solvent, typically DMSO, to create a high-concentration stock solution. Prepare serial dilutions of the inhibitor in 1X BACE1 Assay Buffer. Ensure the final concentration of DMSO in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
B. BACE1 Activity Assay Protocol (96-well plate format)
-
Prepare the plate:
-
Blank wells: Add 100 µL of 1X BACE1 Assay Buffer.
-
Control wells (no enzyme): Add 50 µL of 1X BACE1 Assay Buffer and 50 µL of the substrate working solution.
-
Positive control wells: Add 50 µL of 1X BACE1 Assay Buffer.
-
Sample wells: Add 50 µL of 1X BACE1 Assay Buffer.
-
-
Add BACE1 Enzyme: Add 50 µL of the BACE1 enzyme working solution to the positive control and sample wells.
-
Initiate the reaction: Add 50 µL of the substrate working solution to the positive control and sample wells.
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at regular intervals (for kinetic analysis) or at a fixed endpoint (e.g., 30-60 minutes) using a fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm.[3]
C. BACE1 Inhibitor Screening Assay Protocol (96-well plate format)
The following workflow outlines a typical procedure for screening BACE1 inhibitors.
-
Plate Setup: In a 96-well black plate, add the following to the respective wells:
-
Blank (no enzyme, no inhibitor): 90 µL of 1X BACE1 Assay Buffer.
-
Negative Control (enzyme, no inhibitor): 80 µL of 1X BACE1 Assay Buffer + 10 µL of vehicle (e.g., DMSO in assay buffer).
-
Test Wells: 80 µL of 1X BACE1 Assay Buffer + 10 µL of inhibitor dilution.
-
-
Add Enzyme: Add 10 µL of the BACE1 enzyme working solution to the negative control and test wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate Reaction: Add 10 µL of the substrate working solution to all wells, including the blank.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed time.
Data Analysis
-
Correct for Background Fluorescence: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control Well)] x 100
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Aliquot and store the substrate properly, protected from light. Prepare fresh working solutions for each experiment. |
| Contaminated reagents or plate | Use high-purity water, fresh buffers, and new microplates. | |
| Low Signal or No Activity | Inactive enzyme | Ensure proper storage and handling of the BACE1 enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a positive control. |
| Incorrect buffer pH | Verify the pH of the assay buffer is 4.5. | |
| Incorrect instrument settings | Check the excitation and emission wavelength settings on the fluorescence reader. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing in each well. |
| Temperature fluctuations | Ensure the plate is incubated at a stable temperature. |
References
Application Notes and Protocols for High-Throughput Screening of BACE1 Inhibitors using DABCYL-SEVNLDAEF-EDANS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a transmembrane aspartyl protease, is a primary therapeutic target in the drug development pipeline for Alzheimer's disease. BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), leading to the production and subsequent aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. The fluorogenic peptide substrate, DABCYL-SEVNLDAEF-EDANS, is a valuable tool for high-throughput screening (HTS) of BACE1 inhibitors. This substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact form, the fluorescence of the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore is quenched by the DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) quencher. Upon cleavage by BACE1 within the SEVNLDAEF peptide sequence, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence. This document provides detailed application notes and protocols for utilizing this substrate in HTS campaigns.
Principle of the Assay
The assay is based on the enzymatic cleavage of the FRET peptide substrate this compound by BACE1.
-
Intact Substrate: The DABCYL quencher absorbs the energy emitted by the excited EDANS fluorophore, resulting in low fluorescence.
-
Cleavage Event: BACE1 recognizes and cleaves the peptide sequence, separating the EDANS and DABCYL moieties.
-
Signal Generation: The separation eliminates the quenching effect, leading to a significant increase in the fluorescence signal from EDANS. This increase in fluorescence is directly proportional to the BACE1 enzymatic activity.
Inhibitors of BACE1 will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescence signal compared to an uninhibited control.
Data Presentation
Table 1: Substrate and Assay Characteristics
| Parameter | Value | Reference |
| Substrate | This compound | |
| Target Enzyme | BACE1 (β-secretase) | |
| Assay Principle | Fluorescence Resonance Energy Transfer (FRET) | |
| Fluorophore | EDANS | |
| Quencher | DABCYL | |
| Excitation Wavelength | ~340 nm | [1] |
| Emission Wavelength | ~490-528 nm | [1] |
Table 2: Illustrative Kinetic and HTS Assay Parameters
| Parameter | Typical Value Range | Description |
| Michaelis-Menten Constant (Km) | 1-20 µM | Substrate concentration at which the reaction rate is half of Vmax. Should be determined for each lot. |
| Maximum Velocity (Vmax) | Variable | The maximum rate of the enzymatic reaction. Dependent on enzyme concentration and purity. |
| IC50 of known inhibitors | nM to µM range | Concentration of an inhibitor that reduces enzyme activity by 50%. Varies significantly between different inhibitors. |
| Z'-factor | ≥ 0.5 | A statistical measure of assay quality and suitability for HTS. A value ≥ 0.5 indicates an excellent assay. |
Table 3: Example IC50 Values for Known BACE1 Inhibitors (Determined using various FRET-based assays)
| Inhibitor | IC50 (nM) | Reference |
| Verubecestat (MK-8931) | 2.2 | |
| Compound 1 (Hydroxyethylene isostere) | 0.12 | |
| Acyl guanidine (B92328) BACE1 inhibitor | 0.32 | |
| Biphenylacetamide-derived inhibitor | 27,000 | [2] |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant human BACE1 enzyme
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Known BACE1 inhibitor (for positive control)
-
DMSO (for compound dilution)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader with excitation and emission filters for EDANS
Experimental Workflow Diagram
Caption: High-throughput screening workflow for BACE1 inhibitors.
Detailed Protocol for BACE1 Inhibition Assay (384-well format)
-
Reagent Preparation:
-
BACE1 Assay Buffer: Prepare 50 mM Sodium Acetate, pH 4.5.
-
BACE1 Enzyme Working Solution: Dilute recombinant human BACE1 in cold Assay Buffer to the desired final concentration (e.g., 1-5 nM). Keep on ice. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the final desired concentration (typically at or near the Km value). Protect from light.
-
Test Compounds and Controls: Prepare serial dilutions of test compounds and a known BACE1 inhibitor in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Procedure:
-
Add 5 µL of test compound dilutions or control solutions (Assay Buffer with DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.
-
Add 10 µL of BACE1 Enzyme Working Solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the Substrate Working Solution to each well.
-
Immediately transfer the plate to a fluorescence plate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490-528 nm.
-
Kinetic Assay: Monitor the fluorescence increase over time (e.g., every 1-2 minutes for 30-60 minutes). The initial reaction velocity is determined from the linear portion of the curve.
-
Endpoint Assay: Incubate the plate at room temperature or 37°C for a fixed time (e.g., 60 minutes), protected from light. Measure the final fluorescence intensity.
-
-
Data Analysis:
-
Percentage Inhibition: Calculate the percentage of BACE1 inhibition for each test compound concentration using the following formula:
Where Signal_background is the fluorescence from wells with substrate but no enzyme.
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Z'-factor Calculation: To assess the quality of the HTS assay, calculate the Z'-factor using the signals from the positive (no inhibitor) and negative (maximum inhibition) controls:
Where SD is the standard deviation and Mean is the average signal of the respective controls. A Z'-factor ≥ 0.5 indicates a robust and reliable assay.
-
Signaling Pathway Diagram
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Conclusion
The this compound fluorogenic substrate provides a sensitive and reliable tool for the high-throughput screening of BACE1 inhibitors. The FRET-based assay is amenable to automation and offers a robust platform for identifying and characterizing potential therapeutic agents for Alzheimer's disease. Careful optimization of assay conditions and rigorous data analysis, including the determination of the Z'-factor, are crucial for the success of any HTS campaign.
References
Application Notes and Protocols for Kinetic Analysis using DABCYL-SEVNLDAEF-EDANS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-secretase 1 (BACE-1), an aspartic protease, plays a critical role in the pathogenesis of Alzheimer's disease. It is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of Alzheimer's patients.[1] BACE-1 initiates the cleavage of the amyloid precursor protein (APP), a crucial step in the amyloidogenic pathway.[1] Consequently, BACE-1 is a prime therapeutic target for the development of drugs aimed at slowing the progression of Alzheimer's disease.
The kinetic analysis of BACE-1 activity is essential for understanding its function and for the discovery and characterization of its inhibitors. Fluorescence Resonance Energy Transfer (FRET) assays provide a sensitive and continuous method for measuring protease activity, making them ideal for high-throughput screening and detailed kinetic studies.[2][3] This document provides detailed application notes and protocols for the kinetic analysis of BACE-1 using the FRET peptide substrate DABCYL-SEVNLDAEF-EDANS. This substrate contains the BACE-1 cleavage site flanked by a fluorophore (EDANS) and a quencher (DABCYL).
Principle of the Assay
The assay is based on the principle of FRET, a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule (quencher).[3][4] The this compound peptide is designed with EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) as the donor fluorophore and DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) as the acceptor quencher.
In the intact peptide, the close proximity of EDANS and DABCYL (typically within 1-10 nm) allows for efficient FRET, where the energy from the excited EDANS is transferred to DABCYL, which dissipates it as heat, thus quenching the fluorescence of EDANS.[4][5] Upon cleavage of the peptide by BACE-1 at the specific recognition site, the EDANS and DABCYL moieties are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence intensity of EDANS.[2][3] The rate of this fluorescence increase is directly proportional to the BACE-1 enzymatic activity.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for DABCYL-SEVNLDAEF-EDANS BACE1 Inhibitor Screening Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a type I transmembrane aspartyl protease, is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the production and subsequent aggregation of amyloid-beta (Aβ) peptides in the brain. Consequently, the inhibition of BACE1 is a primary therapeutic strategy for the development of disease-modifying treatments for Alzheimer's disease.
This document provides a detailed protocol for a BACE1 inhibitor screening assay using the fluorogenic substrate DABCYL-SEVNLDAEF-EDANS. This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate contains a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact substrate, the close proximity of DABCYL to EDANS leads to the quenching of EDANS's fluorescence. Upon cleavage of the peptide backbone by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. This increase is directly proportional to BACE1 activity, allowing for the quantitative assessment of inhibitor potency.
Principle of the FRET-Based BACE1 Inhibition Assay
The this compound substrate is a synthetic peptide that mimics the "Swedish" mutation of APP, which enhances its cleavage by BACE1. The assay measures the enzymatic activity of BACE1 by detecting the fluorescence signal generated from the cleavage of this FRET substrate.
Application Notes and Protocols for the DABCYL-SEVNLDAEF-EDANS FRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-secretase 1 (BACE1), an aspartic protease, is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. BACE1 initiates the cleavage of the amyloid precursor protein (APP), the first step in the production of amyloid-beta (Aβ) peptides that form amyloid plaques in the brain.[1] Consequently, BACE1 is a prime therapeutic target for the development of inhibitors to treat Alzheimer's disease.
Fluorescence Resonance Energy Transfer (FRET) assays provide a sensitive and continuous method for measuring BACE1 activity, making them ideal for high-throughput screening of potential inhibitors.[1] This document outlines the experimental setup for a FRET-based assay using the specific substrate DABCYL-SEVNLDAEF-EDANS. This synthetic peptide is labeled with a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).
In the intact peptide, the close proximity of DABCYL to EDANS results in the quenching of EDANS's fluorescence through FRET. When BACE1 cleaves the peptide at its recognition sequence (NL-DA), EDANS and DABCYL are separated, leading to an increase in fluorescence intensity. This increase is directly proportional to the enzymatic activity of BACE1.
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
The proteolytic processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
-
Non-amyloidogenic Pathway: APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ peptides. This is the predominant pathway in healthy individuals.
-
Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase (BACE1) and then by γ-secretase. This pathway leads to the generation of Aβ peptides of varying lengths, primarily Aβ40 and Aβ42, which can aggregate to form neurotoxic oligomers and amyloid plaques.
Experimental Principles
The this compound assay is based on the principle of FRET.
Quantitative Data Summary
The following table summarizes key quantitative data for the this compound FRET assay.
| Parameter | Value | Reference |
| Substrate | ||
| Sequence | H-RE(EDANS)EVNLDAEFK(DABCYL)R-OH | [1] |
| Enzyme | ||
| Enzyme | Human recombinant BACE1 | |
| Fluorophore/Quencher Pair | ||
| Fluorophore | EDANS | |
| Quencher | DABCYL | |
| Optical Properties | ||
| Excitation Wavelength | ~340 nm | |
| Emission Wavelength | ~490-500 nm | |
| Kinetic Parameters | ||
| Km | 110 nM | [1] |
Experimental Protocols
Materials and Reagents
-
BACE1 Enzyme: Purified, recombinant human BACE1.
-
FRET Substrate: this compound (lyophilized powder).
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Inhibitor: BACE1 inhibitor (for control experiments).
-
DMSO: (Dimethyl sulfoxide), molecular biology grade.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader with excitation and emission filters for ~340 nm and ~490-500 nm, respectively.
Preparation of Stock Solutions
-
FRET Substrate Stock Solution (1 mM): Dissolve the lyophilized this compound peptide in DMSO to a final concentration of 1 mM. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
BACE1 Enzyme Stock Solution: Prepare aliquots of the BACE1 enzyme in a buffer that ensures stability (e.g., containing glycerol) and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Inhibitor Stock Solution (for control): Prepare a stock solution of a known BACE1 inhibitor in DMSO.
Experimental Workflow
Assay Protocol in a 96-Well Plate Format
This protocol is for a total reaction volume of 100 µL per well. Adjust volumes as needed for different plate formats or reaction volumes.
-
Prepare Working Solutions:
-
BACE1 Working Solution: Dilute the BACE1 enzyme stock solution in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range. Keep the diluted enzyme on ice.
-
Substrate Working Solution: Dilute the 1 mM FRET substrate stock solution in Assay Buffer to the desired final concentration. A common starting point is a concentration close to the Km value (e.g., 100-200 nM).
-
Inhibitor/Compound Dilutions: Prepare serial dilutions of test compounds or a known inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.
-
-
Assay Plate Setup:
-
Blank Wells: 50 µL Assay Buffer + 50 µL Substrate Working Solution (no enzyme).
-
Negative Control (No Inhibition): 50 µL Assay Buffer containing the same percentage of DMSO as the inhibitor wells + 25 µL BACE1 Working Solution + 25 µL Substrate Working Solution.
-
Positive Control (Inhibition): 50 µL of a known BACE1 inhibitor at a concentration expected to give maximal inhibition + 25 µL BACE1 Working Solution + 25 µL Substrate Working Solution.
-
Test Compound Wells: 50 µL of diluted test compound + 25 µL BACE1 Working Solution + 25 µL Substrate Working Solution.
-
-
Assay Procedure:
-
Add 50 µL of the appropriate solutions (Assay Buffer, inhibitor dilutions, or vehicle control) to the wells of a black 96-well plate.
-
Add 25 µL of the BACE1 Working Solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes. This step allows for any interaction between the enzyme and potential inhibitors before the substrate is added.
-
Initiate the reaction by adding 25 µL of the Substrate Working Solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490-500 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis
-
Subtract the blank values from all other readings.
-
Plot the fluorescence intensity versus time for each well. The initial, linear portion of this curve represents the initial reaction velocity (V0).
-
Calculate the V0 for each reaction by determining the slope of the linear portion of the curve.
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V₀ of test compound / V₀ of negative control)] * 100
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal or No Activity | Inactive enzyme | Ensure proper storage and handling of the BACE1 enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer pH | Verify the pH of the Assay Buffer is 4.5. | |
| Degraded substrate | Store the substrate stock solution at -20°C, protected from light. Prepare fresh working solutions for each experiment. | |
| High Background Fluorescence | Autofluorescent compounds | Test the fluorescence of the compounds alone in the assay buffer. |
| Contaminated reagents or plate | Use high-purity reagents and new, clean microplates. | |
| Non-linear Reaction Progress Curves | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. Ensure the substrate concentration is well above the enzyme concentration. |
| Enzyme instability | Check the stability of the enzyme under the assay conditions. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Temperature fluctuations | Ensure the plate is uniformly heated in the plate reader. |
References
Determining Protease Kinetics with DABCYL-SEVNLDAEF-EDANS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protease kinetics is fundamental to understanding their biological roles and for the development of therapeutic inhibitors. Förster Resonance Energy Transfer (FRET) is a powerful and widely used technique for continuously monitoring protease activity. This method utilizes a peptide substrate labeled with a fluorophore-quencher pair. The DABCYL-SEVNLDAEF-EDANS peptide is a fluorogenic substrate designed for the analysis of specific protease activity. This substrate consists of a peptide sequence (SEVNLDAEF) flanked by a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).
In the intact peptide, the close proximity of DABCYL to EDANS results in the quenching of EDANS's fluorescence through FRET. Upon enzymatic cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis. This application note provides a detailed protocol for determining the kinetic parameters of a protease using the this compound substrate.
Principle of the Assay
The assay is based on the principle of FRET. The DABCYL-EDANS pair is a classic donor-quencher system. EDANS, the donor fluorophore, has an excitation maximum around 341 nm and an emission maximum around 471 nm.[1] DABCYL, a non-fluorescent quencher, has a broad absorption spectrum that overlaps significantly with the emission spectrum of EDANS.[1]
When the substrate is intact, the energy from the excited EDANS molecule is transferred to the DABCYL molecule and dissipated as heat, resulting in low fluorescence.[1] Proteolytic cleavage of the peptide sequence separates the EDANS and DABCYL moieties, disrupting FRET and causing an increase in the fluorescence of EDANS. This increase in fluorescence can be monitored in real-time to determine the initial velocity of the reaction.
Materials and Reagents
-
This compound substrate
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5; the optimal buffer will depend on the specific protease)
-
EDANS standard (for converting RFU to molar concentration)
-
DMSO (for dissolving substrate and standard)
-
96-well black microplates (low fluorescence background)
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm capabilities
Experimental Protocols
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve the this compound peptide in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C or -80°C, protected from light.
-
EDANS Standard Stock Solution (1 mM): Dissolve the EDANS standard in DMSO to a final concentration of 1 mM. Store in small aliquots at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified protease in an appropriate buffer (e.g., with 50% glycerol (B35011) for stability) and store at -80°C. The concentration should be accurately determined.
EDANS Standard Curve for Fluorescence Quantification
To convert the change in relative fluorescence units (RFU) to the concentration of cleaved product, a standard curve of the free fluorophore (EDANS) is required.
-
Prepare a series of dilutions of the EDANS standard stock solution in assay buffer, ranging from 0 µM to a concentration that yields the maximum expected fluorescence in the assay.
-
Add a fixed volume (e.g., 100 µL) of each dilution to the wells of a 96-well black microplate.
-
Measure the fluorescence at the same excitation and emission wavelengths used for the kinetic assay.
-
Plot the fluorescence intensity (RFU) against the known EDANS concentration (µM) and perform a linear regression to obtain the slope (RFU/µM).[2]
Table 1: Example EDANS Standard Curve Data
| EDANS Concentration (µM) | Average RFU |
| 0 | 50 |
| 0.5 | 550 |
| 1.0 | 1045 |
| 2.0 | 2055 |
| 4.0 | 4040 |
| 6.0 | 6050 |
| 8.0 | 8045 |
| 10.0 | 10050 |
Determination of Michaelis-Menten Kinetics
This protocol is designed to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for the protease with the this compound substrate.
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in assay buffer. The concentrations should typically span from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of concentrations (e.g., 0.1 µM to 100 µM) should be tested.
-
Assay Setup:
-
In a 96-well black microplate, add assay buffer to bring the final volume in each well to 100 µL.
-
Add the substrate dilutions to the appropriate wells. Include a "no substrate" control (buffer only) and a "no enzyme" control (substrate and buffer only) for each substrate concentration.
-
-
Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add a fixed amount of the protease to each well to start the reaction. The final enzyme concentration should be chosen such that the reaction rate is linear for at least 10-15 minutes and less than 10% of the substrate is consumed. This is typically in the low nanomolar range.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin measuring the fluorescence intensity every 30-60 seconds for 15-60 minutes.
Data Analysis
-
Calculate Initial Velocities (v₀):
-
For each substrate concentration, plot the fluorescence intensity (RFU) versus time (minutes).
-
Determine the initial linear slope of this curve (ΔRFU/Δt). This represents the initial velocity in RFU/min.
-
Convert the initial velocities from RFU/min to µM/min using the slope from the EDANS standard curve:
-
v₀ (µM/min) = (Slope in RFU/min) / (Slope of EDANS standard curve in RFU/µM)
-
-
-
Determine Km and Vmax:
-
Plot the initial velocities (v₀ in µM/min) against the corresponding substrate concentrations ([S] in µM).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism):
-
v₀ = (Vmax * [S]) / (Km + [S])
-
-
-
Calculate kcat and Catalytic Efficiency (kcat/Km):
-
The turnover number (kcat) can be calculated if the enzyme concentration ([E]) is known:
-
kcat = Vmax / [E]
-
-
The catalytic efficiency is then calculated as:
-
Catalytic Efficiency = kcat / Km
-
-
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 2: Hypothetical Kinetic Parameters for a Protease with this compound
| Parameter | Value | Units |
| Km | 15.5 ± 1.2 | µM |
| Vmax | 0.8 ± 0.05 | µM/min |
| kcat | 4.0 | s⁻¹ |
| kcat/Km | 2.58 x 10⁵ | M⁻¹s⁻¹ |
(Note: These are hypothetical values for illustrative purposes.)
Signaling Pathway Context
The protease under investigation may be part of a larger signaling cascade. For example, many proteases are involved in the activation of G protein-coupled receptors known as Protease-Activated Receptors (PARs).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Autofluorescence of compounds or buffer. | Run controls without enzyme and without substrate to identify the source. Use high-purity reagents. |
| Non-linear Reaction Progress Curves | Substrate depletion (>10-15%). Enzyme instability. Inner filter effect at high substrate concentrations. | Reduce enzyme concentration or reaction time. Optimize buffer conditions. Correct for inner filter effect or use lower substrate concentrations. |
| Inconsistent Replicates | Pipetting errors. Temperature fluctuations. | Use a master mix for reagents. Ensure all components and the plate are at the assay temperature. |
| Low Signal-to-Noise Ratio | Low enzyme activity. Inefficient FRET pair. | Increase enzyme concentration (while maintaining linearity). Ensure the substrate is appropriate for the protease. |
References
Application Notes and Protocols for DABCYL-SEVNLDAEF-EDANS Assay for Viral Proteases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to utilizing a FRET (Fluorescence Resonance Energy Transfer) based assay for the characterization of viral protease activity. The assay employs a synthetic peptide substrate, DABCYL-SEVNLDAEF-EDANS, which incorporates the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and the quencher DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). Cleavage of the peptide sequence by a specific viral protease separates the FRET pair, resulting in a quantifiable increase in fluorescence. This application note details the assay principle, provides comprehensive protocols for enzyme kinetics and inhibitor screening, and presents data in a structured format for easy interpretation. While the specific peptide sequence SEVNLDAEF is provided, this document will use the well-characterized SARS-CoV-2 Main Protease (Mpro or 3CLpro) and its corresponding substrate as a representative example to illustrate the methodology.
Introduction to the FRET-Based Protease Assay
The DABCYL-EDANS FRET pair is a powerful tool for studying enzymatic activity in real-time.[1] The principle of the assay is based on the non-radiative transfer of energy from an excited donor fluorophore (EDANS) to a nearby acceptor molecule (DABCYL).[1]
-
Intact Substrate: In the full-length peptide, EDANS and DABCYL are in close proximity (typically within 1-10 nm). When EDANS is excited (typically around 340 nm), its emission energy is efficiently transferred to DABCYL, which dissipates the energy as heat.[1] This results in minimal fluorescence emission from EDANS.
-
Substrate Cleavage: A target-specific viral protease recognizes and cleaves the peptide sequence (SEVNLDAEF). This cleavage event separates the EDANS fluorophore from the DABCYL quencher.
-
Signal Generation: Upon separation, FRET is disrupted, and the quenching of EDANS fluorescence is relieved. Excitation of EDANS now results in its characteristic fluorescence emission (around 490 nm). This increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and thus, the activity of the protease.[2][3]
The high sensitivity and continuous nature of this assay make it ideal for high-throughput screening (HTS) of potential protease inhibitors, as well as for detailed kinetic characterization of enzyme activity.
Assay Mechanism and Workflow
FRET Assay Principle for Protease Detection
The diagram below illustrates the fundamental mechanism of the DABCYL-EDANS FRET assay for detecting viral protease activity.
References
- 1. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recognition of Divergent Viral Substrates by the SARS-CoV-2 Main Protease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Recognition of Divergent Viral Substrates by the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Matrix Metalloproteinase-2 (MMP-2) Activity using a DABCYL-EDANS FRET Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. Under physiological conditions, MMP-2 is involved in tissue remodeling, angiogenesis, and wound healing.[1][2] However, its dysregulation is strongly implicated in various pathological processes, including tumor invasion, metastasis, and arthritis.[1] Elevated MMP-2 expression is often correlated with advanced cancer stages and poor prognosis, making it a significant target for therapeutic intervention.[3]
This application note describes a cell-based assay for monitoring MMP-2 activity using a FRET (Fluorescence Resonance Energy Transfer) peptide substrate. The assay utilizes a peptide containing a specific MMP-2 cleavage site, flanked by a fluorescent donor (EDANS) and a quencher (DABCYL). In the intact peptide, the fluorescence of EDANS is quenched by the proximity of DABCYL. Upon cleavage by MMP-2, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. This assay format is highly sensitive and amenable to high-throughput screening (HTS) for the identification of MMP-2 inhibitors.
Note on the peptide sequence: The specific peptide sequence DABCYL-SEVNLDAEF-EDANS provided in the topic query is not a recognized substrate for MMP-2 or other common proteases based on a review of scientific literature. Therefore, for the purpose of this application note, we will use a well-characterized MMP-2 substrate motif, Pro-Leu-Gly-Leu , to construct a representative FRET peptide: DABCYL-Pro-Leu-Gly-Leu-Ala-Arg-EDANS . This sequence is designed based on the known substrate specificity of MMP-2 and serves as a practical example for the described protocols.
Signaling Pathway of MMP-2 Activation
MMP-2 is typically secreted as an inactive zymogen, pro-MMP-2. Its activation is a tightly regulated, multi-step process often occurring at the cell surface. A key pathway involves membrane-type 1 MMP (MT1-MMP) and tissue inhibitor of metalloproteinase 2 (TIMP-2). MT1-MMP forms a complex with TIMP-2, which then acts as a receptor for pro-MMP-2, localizing it to the cell surface. An adjacent, uninhibited MT1-MMP molecule then proteolytically cleaves pro-MMP-2 to its active form.[4] Various signaling pathways, including those activated by growth factors like IGF-I, can upregulate MMP-2 expression and contribute to its activation.[5]
Principle of the FRET-Based Assay
The assay is based on Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction between two dye molecules.[1] The peptide substrate is synthesized with an EDANS molecule (the fluorophore) on one side of the MMP-2 cleavage site and a DABCYL molecule (the quencher) on the other. When the peptide is intact, the close proximity of DABCYL to EDANS (typically within 10-100 Å) allows for the non-radiative transfer of energy from the excited EDANS to DABCYL, thus quenching the fluorescence emission of EDANS. When active MMP-2 is present, it cleaves the peptide sequence, separating the EDANS and DABCYL moieties. This separation disrupts FRET, and the fluorescence of EDANS can be detected upon excitation. The increase in fluorescence intensity is directly proportional to the enzymatic activity of MMP-2.
Quantitative Data Summary
The following table summarizes representative kinetic parameters for a fluorogenic MMP-2 substrate and IC50 values for common MMP inhibitors. These values are illustrative and may vary depending on the specific substrate sequence and assay conditions.
| Parameter | Value | Reference |
| Kinetic Parameters (for a quenched fluorescent substrate) | ||
| Km | 2.2 ± 0.24 µM | [6] |
| kcat | 0.066 s-1 | [6] |
| kcat/Km | 3.0 x 104 M-1s-1 | [6] |
| Inhibitor IC50 Values | ||
| ARP 100 (Selective MMP-2 Inhibitor) | ~50 nM | [7] |
| Batimastat (Broad-spectrum MMP Inhibitor) | ~4 nM | [8] |
| Doxycycline (Non-selective MMP Inhibitor) | ~20 µM |
Experimental Protocols
Cell-Based MMP-2 Activity Assay
This protocol describes the measurement of MMP-2 activity in conditioned media from cultured cells.
Materials:
-
Human fibrosarcoma (e.g., HT-1080) or other MMP-2 expressing cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for induction of MMP-2 expression
-
Serum-free cell culture medium
-
DABCYL-Pro-Leu-Gly-Leu-Ala-Arg-EDANS FRET peptide substrate
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Recombinant active MMP-2 (for standard curve)
-
MMP inhibitor (e.g., ARP 100) for control
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 485-500 nm)
Procedure:
-
Cell Culture and Induction:
-
Plate cells in a 6-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
Wash the cells twice with serum-free medium.
-
Add 1 ml of serum-free medium containing a stimulating agent (e.g., 10 ng/ml PMA) to induce MMP-2 expression. Incubate for 24-48 hours. A non-stimulated control should be run in parallel.
-
Collect the conditioned medium and centrifuge at 1,500 x g for 10 minutes to remove cells and debris.
-
-
Assay Protocol:
-
Prepare a standard curve of recombinant active MMP-2 in assay buffer (e.g., 0-100 ng/ml).
-
To each well of the 96-well plate, add 50 µl of conditioned medium (or MMP-2 standard).
-
Prepare a 2X FRET substrate solution (e.g., 10 µM) in assay buffer.
-
Start the reaction by adding 50 µl of the 2X FRET substrate solution to each well.
-
Immediately start kinetic reading on a fluorescence microplate reader at 37°C. Measure fluorescence intensity every 5 minutes for 60-120 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each well (RFU/min).
-
Plot the Vmax values for the MMP-2 standards against their concentrations to generate a standard curve.
-
Determine the concentration of active MMP-2 in the conditioned media by interpolating their Vmax values from the standard curve.
-
References
- 1. Matrix Metalloproteinase-2 (MMP-2): As an Essential Factor in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMP2 - Wikipedia [en.wikipedia.org]
- 3. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Dual regulation of MMP-2 expression by the type 1 insulin-like growth factor receptor: the phosphatidylinositol 3-kinase/Akt and Raf/ERK pathways transmit opposing signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Matrix Metalloproteinase-2 (MMP2) in Colorectal Cancer Progression: Correlation With Clinicopathological Features and Impact on Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring SARS-CoV-2 Mpro Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on a key enzyme, the main protease (Mpro or 3CLpro), for its replication.[1][2][3] Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 specific sites.[1][4] This cleavage is essential for the maturation of non-structural proteins that form the viral replication and transcription complex.[5][6] Due to its critical role in the viral life cycle and high conservation among coronaviruses, Mpro is a prime target for the development of antiviral therapeutics.[1][5]
This document provides a detailed protocol for a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of SARS-CoV-2 Mpro and to screen for potential inhibitors.
Principle of the FRET-Based Mpro Enzymatic Assay
This assay quantitatively measures the enzymatic activity of SARS-CoV-2 Mpro by monitoring the cleavage of a specific fluorogenic substrate.[1][3] The substrate is a synthetic peptide that mimics a natural Mpro cleavage site and is flanked by a fluorophore and a quencher molecule.[3] In the intact substrate, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal through FRET.[1][2][7] When Mpro cleaves the peptide substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[2][3] The rate of this increase is directly proportional to the Mpro activity.[3]
Data Presentation
Table 1: Typical Reagents and Materials
| Reagent/Material | Description | Typical Storage |
| Recombinant SARS-CoV-2 Mpro | Purified main protease enzyme. | -80°C[8] |
| Mpro FRET Substrate | Fluorogenic peptide substrate (e.g., Ac-Abu-Tle-Leu-Gln-AMC or a substrate with an EDANS/Dabcyl pair).[3][4][6] | -20°C or -80°C, protected from light.[6][8] |
| Assay Buffer | Typically contains Tris-HCl, NaCl, EDTA, and a reducing agent like DTT.[3] | 4°C (without DTT), add DTT fresh before use.[6] |
| Positive Control Inhibitor | A known Mpro inhibitor (e.g., GC376).[6] | -20°C or -80°C. |
| DMSO | Used to dissolve inhibitors and substrate. | Room Temperature. |
| Black 96-well or 384-well plates | Low-binding, black plates are used to minimize background fluorescence.[9] | Room Temperature. |
| Fluorescence Plate Reader | Capable of kinetic measurements at the appropriate excitation and emission wavelengths for the chosen FRET pair.[8][10] | N/A |
Table 2: Example Quantitative Data for Mpro Inhibition Assay
| Compound | Target | IC50 (µM) | Assay Type |
| GC376 | SARS-CoV-2 Mpro | ~0.5 - 1.0 | FRET-based enzymatic assay |
| Ebselen | SARS-CoV-2 Mpro | ~0.67 | Fluorogenic activity assay[11] |
| Nelfinavir mesylate | SARS-CoV-2 Mpro | ~10-20 | In-cell protease assay[12] |
| Boceprevir | SARS-CoV-2 Mpro | ~8 | Enzymatic assay |
Note: IC50 values can vary depending on assay conditions (e.g., enzyme and substrate concentrations, buffer composition, and incubation time).
Experimental Protocols
Preparation of Reagents
-
1X Assay Buffer : Prepare a buffer solution containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, and 1 mM EDTA.[3] Immediately before use, add dithiothreitol (B142953) (DTT) to a final concentration of 1 mM from a stock solution.[3][5] Keep the buffer on ice.
-
Recombinant SARS-CoV-2 Mpro Working Solution : Thaw the recombinant Mpro enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 20-50 nM) in 1X Assay Buffer.[2] The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Mpro FRET Substrate Working Solution : Prepare a stock solution of the Mpro FRET substrate in DMSO (e.g., 10 mM).[3] Further dilute the substrate to the final working concentration (e.g., 10-20 µM) in 1X Assay Buffer.[2][3] Protect the solution from light.
-
Inhibitor/Compound Dilutions : Prepare a stock solution of the test compound and the positive control inhibitor (e.g., GC376) in DMSO.[3] Create a serial dilution of the compounds to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.[3]
Assay Procedure (96-well plate format)
-
Plate Setup : Add the following to the wells of a black microplate:
-
Blank Wells : 50 µL of 1X Assay Buffer.[1]
-
Negative Control (100% Activity) : 40 µL of Mpro working solution and 10 µL of 1X Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.[1]
-
Test Wells : 40 µL of Mpro working solution and 10 µL of the respective inhibitor dilution.[1]
-
Positive Control Wells : 40 µL of Mpro working solution and 10 µL of the positive control inhibitor dilution (at a concentration known to cause complete inhibition).[1]
-
-
Pre-incubation : Mix the plate gently and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[2][3]
-
Initiate Reaction : Add 50 µL of the substrate working solution to all wells to initiate the enzymatic reaction.[1] The final volume in each well will be 100 µL.
-
Fluorescence Measurement : Immediately place the microplate in a fluorescence plate reader.[1] Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET substrate (e.g., Ex/Em = 340/490 nm for EDANS/Dabcyl substrates).[6]
Data Analysis
-
Background Correction : Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.[1]
-
Calculate the Rate of Reaction : For each well, plot the fluorescence intensity versus time. The initial reaction rate (slope of the linear portion of the curve) is proportional to the enzyme activity.
-
Determine Percent Inhibition : Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate of Test Well / Rate of Negative Control Well)) * 100
-
IC50 Determination : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce Mpro activity by 50%.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 8. aurorabiolabs.com [aurorabiolabs.com]
- 9. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 10. aurorabiolabs.com [aurorabiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: DABCYL-SEVNLDAEF-EDANS in Drug Discovery Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the fluorogenic peptide substrate, DABCYL-SEVNLDAEF-EDANS, in drug discovery workflows. This substrate is a valuable tool for the in vitro characterization of proteases and for high-throughput screening (HTS) of potential inhibitors. The core technology relies on Fluorescence Resonance Energy Transfer (FRET), a mechanism that allows for the real-time monitoring of enzymatic activity.
The this compound peptide incorporates a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of DABCYL to EDANS results in the quenching of the EDANS fluorescence.[1] Enzymatic cleavage of the peptide at a specific recognition site within the SEVNLDAEF sequence separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between cleavage and fluorescence signal enables a sensitive and continuous assay for enzyme activity.[1]
The peptide sequence SEVNLDAEF is derived from the "Swedish" mutation of the amyloid precursor protein (APP). This specific sequence is a known cleavage site for the enzyme Beta-secretase 1 (BACE1), a primary drug target in Alzheimer's disease research.[2] Therefore, this compound serves as an effective substrate for assaying BACE1 activity.
Principle of FRET-Based Protease Assays
The utility of this compound in drug discovery is based on the principle of FRET. This non-radiative energy transfer process occurs when a donor fluorophore (EDANS) and an acceptor molecule (DABCYL) are in close proximity (typically 10-100 Å).[3][4] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[1]
In the context of the this compound peptide, the workflow is as follows:
-
Quenched State: In the intact peptide, EDANS and DABCYL are held in close proximity by the peptide backbone. When EDANS is excited by an external light source, it transfers its energy to the non-fluorescent DABCYL, which dissipates the energy as heat. This results in a low fluorescence signal.[1]
-
Cleavage Event: A protease, such as BACE1, recognizes and cleaves the peptide sequence.
-
Fluorescent State: The cleavage event separates EDANS from DABCYL. With the quencher no longer in close proximity, the FRET process is disrupted. Subsequent excitation of EDANS results in the emission of its characteristic fluorescence, leading to a significant increase in the measurable signal.
This "turn-on" fluorescence system provides a high signal-to-noise ratio, making it ideal for HTS of enzyme inhibitors.
Application in Drug Discovery: Targeting BACE1
BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease.[2] It is responsible for the initial cleavage of APP, a step that leads to the formation of amyloid-beta (Aβ) peptides. These peptides can aggregate to form the amyloid plaques found in the brains of Alzheimer's patients.[5] The inhibition of BACE1 is therefore a major therapeutic strategy for reducing Aβ production.
The this compound substrate is used to identify and characterize BACE1 inhibitors in a sensitive and efficient manner. The assay can be used to determine the potency of inhibitory compounds (e.g., by calculating IC50 values) and to study the kinetics of their interaction with the enzyme.
Data Presentation
Spectral Properties of the EDANS/DABCYL FRET Pair
The selection of appropriate excitation and emission wavelengths is critical for a successful FRET assay. The spectral overlap between the emission of the donor (EDANS) and the absorbance of the acceptor (DABCYL) is a key requirement for efficient FRET.[6]
| Fluorophore/Quencher | Optimal Excitation (λex) | Optimal Emission (λem) | Molar Extinction Coefficient (ε) |
| EDANS | ~336-342 nm[3][6] | ~490-496 nm[3][6][7] | Not specified |
| DABCYL | ~463-472 nm (Absorbance)[3][6][7] | Non-fluorescent | log ε = 4.37 at 463 nm[6][7] |
Comparative Kinetic Parameters of Similar FRET Substrates
| Enzyme | Substrate Sequence | Km (µM) | kcat (s⁻¹) | Reference |
| SARS-CoV 3CLpro | Dabcyl-KTSAVLQSGFRKME-Edans | 17 | 1.9 | [8] |
| Recombinant 3CLpro | Dabcyl-KTSAVLQSGFRKME-Edans | 15 | Not specified | [9] |
| HIV-1 Protease | RE(EDANS)SGIFLETSK(DABCYL)R | 15 | 7.4 | [10] |
Experimental Protocols
In Vitro BACE1 Inhibition Assay
This protocol provides a general method for screening potential BACE1 inhibitors using the this compound substrate in a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
BACE1 Enzyme: Recombinant human BACE1 diluted in assay buffer to the desired final concentration (e.g., 2-5 nM). Prepare fresh before use and keep on ice.
-
FRET Substrate: this compound stock solution (e.g., 1 mM in DMSO). Dilute in assay buffer to the desired final concentration (e.g., 10-20 µM).
-
Test Compounds (Inhibitors): Prepare a serial dilution of test compounds in DMSO, then dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
Positive Control: A known BACE1 inhibitor (e.g., Verubecestat).
-
Negative Control: DMSO or assay buffer without inhibitor.
2. Assay Procedure:
-
To the wells of a 96-well black microplate, add 50 µL of the test compound dilutions or controls.
-
Add 25 µL of the diluted BACE1 enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of inhibitors to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted FRET substrate solution to all wells. The final volume in each well should be 100 µL.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
3. Data Analysis:
-
For each well, plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V) by calculating the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control))
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Amyloid Precursor Protein (APP) processing pathway highlighting the role of BACE1.
Experimental Workflow: BACE1 Inhibitor Screening
Caption: A typical experimental workflow for screening BACE1 inhibitors using a FRET assay.
Logical Relationship: FRET Mechanism of this compound
Caption: The mechanism of fluorescence generation upon cleavage of the this compound substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Continuous Enzyme Assay with DABCYL-SEVNLDAEF-EDANS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for utilizing the fluorogenic substrate DABCYL-SEVNLDAEF-EDANS in a continuous enzyme assay. This substrate is specifically designed for the sensitive and continuous measurement of the activity of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key aspartyl protease involved in the pathogenesis of Alzheimer's disease.[1][2] The assay is based on the principle of Förster Resonance Energy Transfer (FRET), offering a robust and high-throughput method for screening BACE1 inhibitors and conducting detailed kinetic studies.
The peptide sequence SEVNLDAEF is derived from the "Swedish" mutant of the amyloid precursor protein (APP), which is a well-characterized cleavage site for BACE1.[1] The peptide is flanked by two chromophores: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), a fluorescent donor, and DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid), a non-fluorescent quencher.[3][4][5][6]
Principle of the Assay
The continuous BACE1 assay using the this compound substrate operates on the principle of FRET.[3][7] In the intact substrate, the close proximity of the EDANS fluorophore and the DABCYL quencher allows for the non-radiative transfer of energy from the excited EDANS to DABCYL.[5] This energy is then dissipated as heat, effectively quenching the fluorescence of EDANS.[8][9]
Upon the introduction of active BACE1, the enzyme cleaves the peptide substrate at the specific recognition site. This cleavage event separates the EDANS fluorophore from the DABCYL quencher.[6] The separation disrupts the FRET process, leading to a significant increase in the fluorescence emission from EDANS upon excitation.[5][9] This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the activity of the BACE1 enzyme. The continuous monitoring of this fluorescence signal allows for real-time kinetic analysis of the enzyme's activity.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. EDANS - Wikipedia [en.wikipedia.org]
- 7. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurogentec.com [eurogentec.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET-Based Caspase-3 Activity Assays using DABCYL-SEVNLDAEF-EDANS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, making it a key target in drug discovery and development for various pathologies, including cancer and neurodegenerative diseases. The DABCYL-SEVNLDAEF-EDANS peptide is a highly specific, commercially available Förster Resonance Energy Transfer (FRET) substrate designed for the sensitive and continuous measurement of caspase-3 activity. This document provides detailed application notes and protocols for the use of this substrate in biochemical assays.
In its intact form, the proximity of the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore to the DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) quencher results in a low fluorescence signal due to FRET. Upon cleavage of the SEVNLDAEF peptide sequence by active caspase-3, EDANS and DABCYL are separated, leading to a quantifiable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for robust and high-throughput screening of potential caspase-3 inhibitors or activators.
Principle of the FRET-Based Assay
The assay quantifies caspase-3 activity by measuring the increase in fluorescence that occurs as the enzyme cleaves the FRET substrate.
Quantitative Data Summary
The following tables provide representative data for caspase-3 kinetic parameters and inhibitor potency. It is recommended that users determine these values for their specific experimental conditions.
Table 1: Representative Kinetic Parameters for Caspase-3
| Parameter | Representative Value | Unit |
| Km | 10 - 50 | µM |
| Vmax | Varies with enzyme concentration | RFU/min |
| kcat | 1 - 10 | s-1 |
Table 2: Representative IC50 Values for Known Caspase-3 Inhibitors
| Inhibitor | Representative IC50 |
| Ac-DEVD-CHO | 0.1 - 10 nM |
| Z-VAD-FMK | 10 - 100 nM |
Experimental Protocols
General Assay Workflow
The following diagram outlines the general workflow for a caspase-3 activity assay using the this compound FRET substrate.
Materials and Reagents
-
This compound FRET substrate: Lyophilized solid.
-
Recombinant active human Caspase-3: Store at -80°C.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Glycerol.
-
Inhibitor Stock Solutions: Prepare in DMSO.
-
96-well black, flat-bottom plates.
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm.
Reagent Preparation
-
Substrate Stock Solution: Dissolve the lyophilized this compound substrate in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration for the assay.
-
Enzyme Working Solution: Thaw the recombinant caspase-3 on ice and dilute to the desired concentration in Assay Buffer immediately before use.
-
Inhibitor Dilutions: Prepare serial dilutions of the inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
Standard Caspase-3 Activity Assay Protocol
-
Add the following reagents to the wells of a 96-well plate:
-
Assay Buffer: To bring the final volume to 100 µL.
-
Inhibitor or Vehicle (DMSO): 10 µL of a 10x working solution.
-
This compound Substrate: 10 µL of a 10x working solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the caspase-3 working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 1-2 minutes for 30-60 minutes.
Data Analysis
-
Calculate Initial Velocity (V0): Plot the relative fluorescence units (RFU) versus time. The initial velocity is the slope of the linear portion of this curve.
-
Determine Michaelis-Menten Constants (Km and Vmax):
-
Perform the assay with a fixed enzyme concentration and varying substrate concentrations.
-
Plot the initial velocities (V0) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
-
Determine IC50 Values:
-
Perform the assay with a fixed enzyme and substrate concentration (typically at or below the Km value) and varying inhibitor concentrations.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caspase-3 Signaling Pathway in Apoptosis
Caspase-3 is a key effector caspase in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Aliquot and store substrate protected from light. Prepare fresh working solutions. |
| Non-specific protease activity | Use a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a negative control. | |
| Low Signal | Inactive enzyme | Ensure proper storage and handling of caspase-3. Use a new vial if necessary. |
| Incorrect buffer conditions | Optimize buffer components (pH, DTT concentration). | |
| Incorrect instrument settings | Verify excitation and emission wavelengths. | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay on ice or for a shorter duration. |
Application of DABCYL-SEVNLDAEF-EDANS in Neuroscience: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the use of the fluorogenic peptide substrate, DABCYL-SEVNLDAEF-EDANS, in neuroscience research. This guide is intended for researchers, scientists, and drug development professionals investigating the role of β-secretase (BACE1) in neurological disorders such as Alzheimer's disease.
Introduction
This compound is a highly specific substrate for the enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This peptide is flanked by a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). The principle of its application lies in Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of DABCYL to EDANS leads to the quenching of EDANS's fluorescence.[1][2] Upon cleavage of the peptide by BACE1, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.[1][2] This property makes it an invaluable tool for assaying BACE1 activity and for high-throughput screening of potential BACE1 inhibitors.
Core Applications in Neuroscience
The primary application of this compound in neuroscience is the quantification of BACE1 activity. BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][3][4] Therefore, this substrate is instrumental in:
-
Alzheimer's Disease Research: Studying the enzymatic activity of BACE1 in various experimental models, including cell lysates and purified enzyme preparations, to understand its role in disease progression.
-
Drug Discovery: High-throughput screening (HTS) of compound libraries to identify and characterize BACE1 inhibitors as potential therapeutic agents for Alzheimer's disease.[5][6][7]
-
Enzyme Kinetics: Determining the kinetic parameters of BACE1 and the efficacy of its inhibitors.
Data Presentation: Spectral and Kinetic Properties
The utility of this compound is defined by its spectral and kinetic characteristics when interacting with BACE1.
| Parameter | Value | Reference |
| EDANS (Fluorophore) | ||
| Excitation Wavelength (λex) | ~340 nm | [1] |
| Emission Wavelength (λem) | ~490-500 nm | [3][5] |
| DABCYL (Quencher) | ||
| Absorption Wavelength (λabs) | ~453-472 nm | [1][5] |
| BACE1 Kinetic Parameters | ||
| Assay Buffer | 0.2 M Sodium Acetate, pH 4.5 | [5] |
| Enzyme Concentration (for in vitro assay) | ~7.5-10 ng/µL | [8] |
| Substrate Concentration (for in vitro assay) | Varies (e.g., 10-50 µM) | |
| Incubation Time | 20-60 minutes | [8][9] |
| Limit of Detection (LOD) | 5-10 nM of BACE1 (at 60 min) | [9][10] |
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This is a critical step in the generation of Aβ peptides. Understanding this pathway is crucial for contextualizing the application of this compound.
Experimental Protocols
In Vitro BACE1 Activity Assay
This protocol outlines the steps for measuring the activity of purified BACE1 enzyme.
Materials:
-
Purified recombinant human BACE1 enzyme
-
This compound substrate
-
BACE1 Assay Buffer (0.2 M Sodium Acetate, pH 4.5)[5]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the BACE1 enzyme in BACE1 Assay Buffer to achieve final concentrations ranging from 0 to 300 nM.[9]
-
Prepare a working solution of the this compound substrate in BACE1 Assay Buffer (e.g., 10 µM).
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the BACE1 enzyme dilutions to respective wells.
-
Include a "no enzyme" control (buffer only) for background fluorescence measurement.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.
-
Measure the fluorescence intensity kinetically every 1-5 minutes for 30-60 minutes at room temperature.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Determine the reaction velocity (rate of fluorescence increase) for each enzyme concentration.
-
Plot the reaction velocity against the enzyme concentration.
-
High-Throughput Screening (HTS) of BACE1 Inhibitors
This protocol is adapted for screening large compound libraries for BACE1 inhibitory activity.
Materials:
-
Same as the in vitro assay.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (known BACE1 inhibitor).
Procedure:
-
Plate Preparation:
-
In a 96-well or 384-well black microplate, add a small volume (e.g., 1 µL) of each test compound to individual wells.
-
Include wells for:
-
Negative Control: Vehicle (e.g., DMSO) only.
-
Positive Control: Known BACE1 inhibitor.
-
Blank: No enzyme.
-
-
-
Enzyme and Substrate Addition:
-
Add 50 µL of a fixed concentration of BACE1 enzyme (a concentration that gives a robust signal in the linear range of the assay) to all wells except the blank.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution.
-
-
Fluorescence Measurement and Analysis:
-
Measure the fluorescence intensity as described in the in vitro assay protocol (either kinetically or as an endpoint reading).
-
Calculate the percentage of inhibition for each compound relative to the negative control.
-
Identify "hits" as compounds that show significant inhibition of BACE1 activity.
-
Conclusion
This compound is a robust and sensitive tool for the investigation of BACE1 activity in the context of neuroscience. Its application in both fundamental research and drug discovery provides a valuable platform for advancing our understanding and treatment of Alzheimer's disease and other neurological disorders where BACE1 is implicated. The protocols provided herein offer a starting point for researchers to implement this technology in their own laboratories.
References
- 1. Biological Mechanism-based Neurology and Psychiatry: A BACE1/2 and Downstream Pathway Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1, a Major Determinant of Selective Vulnerability of the Brain to Amyloid-β Amyloidogenesis, is Essential for Cognitive, Emotional, and Synaptic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. fda.gov [fda.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: DABCYL-SEVNLDAEF-EDANS Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the DABCYL-SEVNLDAEF-EDANS FRET peptide substrate in their assays.
Principle of the Assay
The this compound assay is a fluorescence resonance energy transfer (FRET) based method used to measure the activity of proteases that recognize and cleave the specific peptide sequence SEVNLDAEF.[1][2] The peptide is flanked by two molecules: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), a fluorescent donor, and DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid), a quencher molecule.[1]
In the intact peptide, the close proximity of DABCYL to EDANS allows for efficient FRET, where the energy from an excited EDANS molecule is transferred to the DABCYL molecule and dissipated as heat, resulting in a low fluorescence signal.[1][3] Upon cleavage of the peptide by a specific protease, EDANS and DABCYL are separated. This separation disrupts FRET, leading to an increase in the fluorescence emission from EDANS, which can be measured to determine the rate of the enzymatic reaction.[3][4] The increase in fluorescence is directly proportional to the protease activity.[4]
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the EDANS/DABCYL FRET pair?
A1: The optimal excitation wavelength for EDANS is approximately 336-340 nm, and the optimal emission wavelength is around 490-502 nm.[3][5] It is crucial to configure your fluorescence plate reader to these specific wavelengths to ensure maximal signal detection.[6]
Q2: How should I prepare and store the this compound peptide?
A2: It is recommended to reconstitute the lyophilized peptide in a high-quality solvent like DMSO to create a concentrated stock solution (e.g., 1-10 mM).[4] This stock solution should be aliquoted into single-use volumes and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[4][7] On the day of the experiment, thaw an aliquot on ice and dilute it to the final working concentration in the assay buffer.[7]
Q3: What type of microplate should I use for this assay?
A3: To minimize background fluorescence and light scattering, it is highly recommended to use black, non-binding microplates, preferably with a clear bottom if using a bottom-reading instrument.[4][8]
Q4: How can I convert the raw fluorescence units (RFU) to the reaction rate (velocity)?
A4: To convert RFU to product concentration over time, you need to create a standard curve. This can be done by measuring the fluorescence of known concentrations of the cleaved fluorescent product (EDANS-containing fragment). Alternatively, you can determine the fluorescence signal corresponding to 100% substrate cleavage by incubating the substrate with a high concentration of the enzyme until the reaction is complete.[9] The initial rate of the reaction is determined from the slope of the linear portion of the fluorescence intensity versus time plot.[4]
Troubleshooting Guide
Below are common issues encountered during this compound assays and potential solutions.
| Problem | Potential Causes | Recommended Solutions |
| High Background Fluorescence | 1. Autofluorescence of samples or compounds.[7]2. Contaminated reagents or assay buffer.[8]3. Use of incorrect microplates (e.g., white or clear plates).[8]4. High concentration of the FRET peptide. | 1. Run a control with the sample or compound in the absence of the enzyme to measure its intrinsic fluorescence.[7]2. Use high-purity reagents and freshly prepared buffers. Include a buffer-only control.[4][8]3. Switch to black-walled, clear-bottom microplates designed for fluorescence assays.[4][8]4. Optimize the substrate concentration; higher concentrations can lead to increased background. |
| Low or No Signal | 1. Inactive or unstable enzyme.[4][7]2. Suboptimal assay conditions (pH, temperature, buffer composition).[7]3. Incorrect instrument settings (excitation/emission wavelengths, gain).[8]4. Degraded peptide substrate.[4] | 1. Ensure proper storage of the enzyme at -80°C and avoid multiple freeze-thaw cycles. Use a fresh batch if necessary.[4][7]2. Optimize the assay buffer for pH, ionic strength, and any necessary cofactors or additives for your specific protease.[10][11]3. Verify that the plate reader's excitation and emission wavelengths are set correctly for the EDANS fluorophore (~340 nm and ~490 nm, respectively).[3][6] Adjust the gain settings to improve signal detection.[8]4. Prepare fresh substrate dilutions from a properly stored stock for each experiment.[7] |
| High Well-to-Well Variability | 1. Pipetting errors.[8]2. Evaporation from wells.[8]3. Plate misalignment in the reader.[8] | 1. Use calibrated pipettes and ensure consistent mixing in each well.[8]2. Use plate sealers to minimize evaporation, especially during long incubation periods.[8]3. Ensure the microplate is correctly positioned in the plate reader.[8] |
| Non-linear Reaction Curve (Signal Plateaus Quickly) | 1. Enzyme concentration is too high, leading to rapid substrate depletion.2. Substrate concentration is too low.3. Inner filter effect at high product concentrations.[7][9] | 1. Reduce the enzyme concentration to ensure the reaction rate is linear over a longer period.[7]2. Increase the substrate concentration. The concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic measurements.3. Dilute the samples or use a lower substrate concentration to avoid reabsorption of emitted light.[7] |
Experimental Protocols & Visualizations
General Experimental Protocol
This protocol provides a general workflow. Specific concentrations, volumes, and incubation times should be optimized for your particular enzyme and experimental setup.[7]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your protease of interest. The composition, pH, and additives should be optimized for maximal enzyme activity.[10]
-
Substrate Stock Solution: Reconstitute the this compound peptide in DMSO to a concentration of 1-10 mM.[4]
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µM).[4]
-
Enzyme Stock Solution: Prepare a concentrated stock of your protease in a suitable storage buffer and store it in aliquots at -80°C.[7]
-
Enzyme Working Solution: On the day of the experiment, thaw an aliquot of the enzyme on ice and dilute it to the desired concentration in cold assay buffer.[7]
-
-
Assay Setup (96-well plate):
-
Add the desired volume of each component to the wells of a black microplate. A typical reaction mixture might include:
-
Assay Buffer
-
Substrate Working Solution
-
Inhibitor or compound of interest (if applicable)
-
-
Include the following controls:
-
No-Enzyme Control: Contains substrate and assay buffer to measure background fluorescence.[4]
-
Buffer Control: Contains only assay buffer to measure the background of the buffer and plate.[4]
-
Positive Control: A known activator or the enzyme at a high concentration.
-
Negative Control: A known inhibitor of the enzyme.[4]
-
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the plate at the optimal temperature for your enzyme.
-
Initiate the reaction by adding the enzyme working solution to the appropriate wells.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.[3][4]
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode.[6]
-
-
Data Analysis:
Visualizations
Caption: Principle of the this compound FRET assay.
Caption: General experimental workflow for the FRET-based protease assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]
- 6. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What are the challenges in the development and use of FRET-based biosensors? | AAT Bioquest [aatbio.com]
Technical Support Center: DABCYL-SEVNLDAEF-EDANS Assay Optimization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their protease assays using the DABCYL-SEVNLDAEF-EDANS FRET substrate.
Principle of the Assay
The assay operates on the principle of Förster Resonance Energy Transfer (FRET). The substrate peptide, SEVNLDAEF, is flanked by a fluorescent donor, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a non-fluorescent quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).
In the intact peptide, the close proximity (typically 10-100 Å) of DABCYL to EDANS allows the energy from an excited EDANS molecule to be transferred non-radiatively to DABCYL, thus quenching the fluorescence.[1][2][3] When a protease cleaves the peptide sequence, EDANS and DABCYL are separated. This separation disrupts FRET, leading to a measurable increase in EDANS fluorescence, which is directly proportional to the enzyme's activity.[2][4]
FRET Mechanism Diagram
Caption: Mechanism of the DABCYL-EDANS FRET-based protease assay.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the this compound substrate?
The EDANS fluorophore is typically excited around 335-340 nm , with a fluorescence emission maximum around 490-500 nm .[4][5] The DABCYL quencher has a maximum absorbance at approximately 472 nm, which effectively overlaps with the EDANS emission spectrum to ensure efficient quenching in the intact peptide.[2][3][5]
Q2: Why is the DABCYL-EDANS pair commonly used for protease assays?
This pair is popular due to its high quenching efficiency (often >95%) and the non-fluorescent nature of the DABCYL quencher.[1] This results in a low background signal and a high signal-to-noise ratio upon substrate cleavage, leading to a significant fluorescence enhancement (up to 40-fold) that provides excellent sensitivity.[1]
Q3: Can I use this assay for live-cell imaging?
While possible, it presents challenges. The UV-range excitation wavelength for EDANS (~340 nm) can cause phototoxicity and increase background fluorescence from cellular components.[1] For extended live-cell imaging, alternative FRET pairs with longer excitation wavelengths (like Cy3/Cy5) might be more suitable.[1] If used in cells, conjugation to cell-penetrating peptides (CPPs) and optimization of exposure times are necessary.[1]
Q4: How does peptide length and sequence impact the assay?
The length and sequence of the peptide linker are critical.[6] The distance between EDANS and DABCYL must be within the Förster distance (typically 33–41 Å for this pair) to ensure efficient FRET.[1] The peptide sequence itself determines the specificity for the target protease and can influence substrate solubility and kinetic parameters.[6]
Data Presentation Tables
Table 1: Spectral Properties and Key Parameters
| Parameter | Value | Reference(s) |
| EDANS Excitation (λex) | ~335 - 340 nm | [4][5] |
| EDANS Emission (λem) | ~490 - 500 nm | [4][5] |
| DABCYL Absorbance (λabs) | ~453 - 472 nm | [4][5] |
| FRET Förster Distance (R₀) | 33 - 41 Å | [1] |
| Typical Substrate Conc. | 1 - 10 µM | [4] |
| Typical Enzyme Conc. | Nanomolar (nM) range | [1][6] |
Table 2: Comparison with Other Common FRET Pairs
| FRET Pair | Förster Distance (Å) | Fluorescence Enhancement | Primary Applications |
| EDANS/DABCYL | 33–41 | ~40-fold | Protease substrates, nucleic acid probes |
| Mca/Dnp | 28–32 | ~25-fold | Metalloprotease assays |
| FITC/TAMRA | 49–55 | ~30-fold | Cell imaging |
| Cy3/Cy5 | >50 | ~15-fold | Protein interaction studies |
| Data sourced from LifeTein Peptide Blog.[1] |
Troubleshooting Guide
This section addresses common problems encountered during the assay.
Problem 1: Low or No Fluorescence Signal
Question: I am not seeing a significant increase in fluorescence after adding my enzyme. What could be wrong?
Answer: This issue can arise from several factors related to reagents or instrument settings. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low fluorescence signal.
Possible Causes & Solutions:
-
Incorrect Wavelengths/Gain: Ensure your fluorometer is set to the correct excitation (~340 nm) and emission (~490 nm) wavelengths.[5] If the signal is weak, try increasing the instrument's gain setting, but be mindful this can also increase background noise.[5]
-
Inactive Enzyme: Confirm enzyme activity using a known positive control substrate or a different activity assay.[5] Ensure the enzyme has been stored correctly and is used in a buffer that supports its optimal activity (correct pH, ionic strength).[4][5]
-
Degraded Substrate: The this compound peptide can degrade if not stored properly (e.g., repeated freeze-thaw cycles).[4] Use fresh aliquots stored at -80°C. Verify the purity of the substrate with HPLC if degradation is suspected.[5]
-
Suboptimal Concentrations: If the enzyme concentration is too low, the reaction will be too slow to generate a detectable signal.[5] Conversely, if the substrate concentration is too low, you may not generate enough product. Perform concentration titrations for both enzyme and substrate.[7]
-
Insufficient Incubation Time: The reaction may not have proceeded long enough.[5] Perform a kinetic read (measuring fluorescence every 1-2 minutes) to monitor the reaction progress over time.[7][8]
Problem 2: High Background Fluorescence
Question: My "no enzyme" control wells show a very high signal. What causes this and how can I fix it?
Answer: High background can mask the specific signal from enzymatic cleavage.
Possible Causes & Solutions:
-
Substrate Impurity/Degradation: The most common cause is the presence of cleaved or incompletely synthesized substrate in your stock, which is inherently fluorescent.[5] Consider purifying the substrate via HPLC.
-
Autofluorescent Components: Assay buffer components (like BSA), test compounds (in inhibitor screening), or the use of phenol-red containing media can contribute to background.[4][7] Test each component individually for fluorescence.
-
Photobleaching of DABCYL: Although less common, excessive exposure to the excitation light can damage the DABCYL quencher, leading to an increase in EDANS fluorescence without cleavage.[4] Minimize light exposure by using the lowest necessary light intensity and reducing read times.[4]
-
Incorrect Plate Type: Always use opaque, black microplates designed for fluorescence assays to minimize background from light scatter and well-to-well crosstalk.[5][7]
Problem 3: Non-linear or Decreasing Signal at High Substrate Concentrations (Inner Filter Effect)
Question: My reaction rate stops increasing and even starts to drop when I use high concentrations of my FRET substrate. Why is this happening?
Answer: This phenomenon is likely due to the Inner Filter Effect (IFE) .
-
Primary IFE: At high concentrations, the substrate itself absorbs a significant amount of the excitation light, preventing it from penetrating the full sample depth. This reduces the overall fluorescence generated.[9]
-
Secondary IFE: The substrate can also absorb the light emitted by the cleaved EDANS product, further reducing the detected signal.[9]
The IFE becomes significant when the total absorbance of the sample at the excitation or emission wavelength is high (e.g., >0.1).[10][11] This leads to a loss of linearity between fluorescence and product concentration, which can invalidate kinetic calculations.[10]
Solutions:
-
Lower Substrate Concentration: The simplest solution is to work at substrate concentrations where the IFE is negligible. This often means keeping the substrate concentration below 10 µM.[10]
-
Use Correction Formulas: If high substrate concentrations are necessary (e.g., for determining Km), mathematical corrections can be applied to the data to account for the IFE.[6][10]
-
Instrument Adjustments: Some modern plate readers have features like variable vertical axis focus that can help mitigate IFE.[12]
Experimental Protocols
Protocol 1: General Protease Activity Assay
This protocol provides a framework for measuring enzyme activity in a 96-well plate format.
Caption: General experimental workflow for a FRET-based protease assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for your protease's activity (e.g., Tris-HCl, pH 7.5).[13]
-
Substrate Solution: Prepare a working solution of the this compound peptide (e.g., 10 µM final concentration) in Assay Buffer.[4]
-
Enzyme Solution: Prepare serial dilutions of your enzyme in cold Assay Buffer. Keep on ice.[7]
-
-
Assay Setup (96-well black plate):
-
Data Acquisition:
-
Data Analysis:
-
For each time point, subtract the average fluorescence of the "no-enzyme" control wells from the experimental wells.
-
Plot the background-subtracted fluorescence versus time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Protocol 2: Determining Enzyme Kinetic Constants (Kₘ and Vₘₐₓ)
This protocol is used to characterize the enzyme's affinity for the substrate (Kₘ) and its maximum reaction rate (Vₘₐₓ).
Methodology:
-
Optimize Enzyme Concentration: First, perform the assay as described in Protocol 1 using a fixed, saturating concentration of substrate and varying the enzyme concentration. Plot the initial velocity against enzyme concentration. Choose an enzyme concentration from the linear range of this plot for subsequent steps.[7]
-
Substrate Titration:
-
Set up a series of reactions with the fixed, optimized enzyme concentration.
-
Vary the concentration of the this compound substrate across a wide range (e.g., 0.1x to 10x the expected Kₘ).
-
-
Data Acquisition and Analysis:
-
Measure the initial velocity (V₀) for each substrate concentration as described in Protocol 1.
-
Plot V₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values for Kₘ and Vₘₐₓ.[6][7]
Michaelis-Menten Equation:V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
References
- 1. lifetein.com [lifetein.com]
- 2. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 10. researchgate.net [researchgate.net]
- 11. Sr. Says: "Beware...of the Inner Filter Effect" - ChemHogs [chemhogs.weebly.com]
- 12. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
high background fluorescence in DABCYL-SEVNLDAEF-EDANS assay
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the DABCYL-SEVNLDAEF-EDANS FRET assay.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
This assay is based on Förster Resonance Energy Transfer (FRET), a mechanism describing non-radiative energy transfer between two light-sensitive molecules (chromophores).[1] In this specific assay:
-
Donor Fluorophore: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) is attached to one end of the SEVNLDAEF peptide substrate.
-
Acceptor/Quencher: DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is attached to the opposite end of the peptide.[1][2]
When the peptide substrate is intact, EDANS and DABCYL are in close proximity (typically 10-100 Å).[3][4] Upon excitation of the EDANS donor, the energy is transferred to the DABCYL quencher, which dissipates the energy as heat instead of light. This results in a quenched, or significantly reduced, fluorescence signal.[1][2] When a protease cleaves the peptide sequence, the donor and quencher are separated, disrupting FRET. This disruption prevents energy transfer, leading to a measurable increase in the fluorescence emission from EDANS.[2]
Caption: The principle of a FRET-based protease assay.
Q2: Why am I observing high background fluorescence in my assay?
High background fluorescence indicates a significant signal in the absence of, or prior to, enzymatic activity. This compromises assay sensitivity and accuracy. The primary causes can be grouped into issues with the substrate, assay components, or experimental conditions.
Common Causes of High Background Fluorescence:
-
Substrate Impurity or Degradation: The peptide substrate may contain fluorescent impurities from synthesis or may have degraded during storage, leading to pre-cleaved, fluorescent fragments.[4]
-
Incomplete Quenching: The proximity of EDANS and DABCYL in the intact substrate may be insufficient for efficient quenching, leading to a high baseline signal.[4]
-
Autofluorescence of Assay Components: The assay buffer, enzyme preparation, or test compounds themselves can be inherently fluorescent.[4][5]
-
Environmental Factors: Non-optimal pH, temperature, or buffer composition can alter the peptide's conformation, affecting quenching efficiency.[4]
-
Incorrect Instrument Settings: High detector gain or improper excitation/emission filters can amplify background noise.[6]
Troubleshooting Guide
A systematic approach involving specific controls is the most effective way to identify the source of high background fluorescence.
Step 1: Perform Control Experiments
The first step is to run a series of controls to isolate the problematic component. See the protocol below for setting up these controls. The expected outcomes and interpretations are summarized in the table.
| Well Content | Expected Result (Low Background) | Interpretation of High Background at T=0 |
| 1. Buffer Blank (Assay Buffer Only) | Minimal fluorescence. | Assay buffer is autofluorescent or contaminated. |
| 2. Substrate Control (Buffer + Substrate) | Low fluorescence (slightly above Buffer Blank). | Substrate is degraded, impure, or poorly quenched.[4] |
| 3. Enzyme Control (Buffer + Enzyme) | Minimal fluorescence (similar to Buffer Blank). | Enzyme preparation is autofluorescent or contaminated. |
| 4. Full Reaction (Buffer + Substrate + Enzyme) | Low fluorescence at T=0, increasing over time with activity. | One or more components are contributing to the high background. |
Step 2: Systematic Troubleshooting Workflow
Based on the results from your control experiments, follow this workflow to pinpoint and resolve the issue.
Caption: A logical workflow for troubleshooting high background.
Experimental Protocols
Protocol 1: Control Experiment to Identify Background Source
This protocol is designed to systematically test each component of your assay.
Materials:
-
Assay Buffer
-
This compound substrate stock solution
-
Enzyme stock solution
-
Black, clear-bottom 96-well microplate[6]
-
Fluorescence plate reader
Procedure:
-
Plate Setup: Prepare wells in triplicate according to the layout below.
-
Wells A1-A3 (Buffer Blank): Add assay buffer to the final reaction volume.
-
Wells B1-B3 (Substrate Control): Add assay buffer and the final concentration of the substrate.
-
Wells C1-C3 (Enzyme Control): Add assay buffer and the final concentration of the enzyme.
-
Wells D1-D3 (Full Reaction): Add assay buffer, substrate, and enzyme at their final concentrations.
-
-
Initial Measurement (T=0): Immediately after adding all components, measure the fluorescence of the entire plate using the appropriate instrument settings (see Table 2).[4]
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C for 60 minutes).
-
Final Measurement: After incubation, measure the fluorescence again.
-
Analysis: Compare the fluorescence values from the T=0 read. Use the troubleshooting table above to interpret the results.
Data & Resources
Table 2: Recommended Instrument Settings & Spectral Properties
| Parameter | Recommendation |
| EDANS Excitation (λex) | ~336-341 nm[3][7] |
| EDANS Emission (λem) | ~471-490 nm[3][7] |
| DABCYL Absorption (λabs) | ~453-472 nm (This is the region of spectral overlap for quenching)[3][7] |
| Plate Type | Black-walled, clear-bottom plates are recommended to reduce stray light and well-to-well crosstalk.[6] |
| Read Mode | Top or bottom read (must be optimized for the specific instrument and assay volume). |
| Detector Gain | Set to a level that avoids signal saturation with positive controls, but provides adequate sensitivity. Start with a medium setting and adjust. |
Table 3: Comparison of Common FRET Pairs
The EDANS/DABCYL pair offers a high fluorescence enhancement, making it a robust choice for protease assays.
| FRET Pair | Förster Distance (Å) | Fluorescence Enhancement | Primary Applications |
| EDANS/DABCYL | 33–41 | ~40-fold | Protease substrates, nucleic acid probes |
| Mca/Dnp | 28–32 | ~25-fold | Metalloprotease assays |
| FITC/TAMRA | 49–55 | ~30-fold | Cell imaging |
| Cy3/Cy5 | >50 | ~15-fold | Protein interaction studies |
| Data adapted from LifeTein Peptide Blog.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. researchgate.net [researchgate.net]
low signal-to-noise ratio in FRET protease assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal-to-noise ratios in FRET (Förster Resonance Energy Transfer) protease assays.
Troubleshooting Guide
Issue 1: High Background Fluorescence
Question: My assay exhibits high background fluorescence, which is masking the specific signal from protease activity. What are the potential causes and how can I resolve this?
Answer: High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio. The primary causes and their solutions are outlined below:
-
Autofluorescence of Assay Components: Test compounds, buffers, or even the microplates themselves can possess intrinsic fluorescence.
-
Solution: Measure the fluorescence of each component separately at the assay's excitation and emission wavelengths. If a compound is autofluorescent, consider using a FRET pair with a different spectral profile.[1] For microplates, black plates are generally preferred for fluorescence assays to minimize background.[2]
-
-
Sub-optimal Reagent Concentrations: Excessively high concentrations of the FRET substrate can lead to increased background signal.
-
Solution: Perform a titration of your FRET substrate to identify the optimal concentration that maximizes the signal window while keeping the background low.[1]
-
-
Spectral Bleed-Through (Crosstalk): The emission spectrum of the donor fluorophore may overlap with the detection window of the acceptor, or the acceptor may be directly excited by the donor's excitation wavelength.[3][4]
-
Solution: Select FRET pairs with minimal spectral overlap.[3][5] Use narrow bandpass emission filters to specifically detect the acceptor's emission. It's also possible to mathematically correct for bleed-through by measuring the signal from samples containing only the donor or only the acceptor.[6][7]
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.
-
Solution: Prepare fresh reagents using high-purity water and components.
-
Issue 2: Weak or No FRET Signal
Question: I am observing a very low or absent signal in my FRET protease assay. What are the likely reasons and troubleshooting steps?
Answer: A weak or absent FRET signal can stem from several factors, from incorrect instrument settings to issues with the assay components themselves. A systematic evaluation of the following is recommended:[8]
-
Improper Instrument Setup: Incorrect excitation and emission wavelength settings are a frequent cause of failed FRET assays.[8]
-
Solution: Verify that the microplate reader's filter or monochromator settings match the specific wavelengths for your chosen donor and acceptor fluorophores. Also, optimize the gain settings to enhance signal detection without saturating the detector.[9]
-
-
Suboptimal Reagent Concentrations: Insufficient concentrations of the enzyme or FRET substrate will result in a weak signal.[8] Conversely, excessively high substrate concentrations can lead to self-quenching.[8]
-
Inactive Enzyme: The protease may have lost its activity due to improper storage or handling.[8]
-
Degraded Substrate: The FRET substrate may have degraded due to improper storage or exposure to light.
-
Solution: Store the FRET substrate as recommended by the manufacturer, typically at -80°C and protected from light.[8]
-
-
Incorrect Buffer Conditions: The pH, ionic strength, and co-factors in the assay buffer are critical for optimal protease activity.[8]
-
Solution: Ensure the buffer composition and pH are optimal for your specific protease. For instance, HIV protease functions best in acidic conditions (pH 4.7-6.0).[8]
-
Issue 3: Signal Instability and Photobleaching
Question: The fluorescence signal in my assay decreases over time, even in my control wells. I suspect photobleaching. How can this be minimized?
Answer: Photobleaching is the irreversible photodegradation of fluorophores upon exposure to excitation light, leading to a diminished signal.[8][10] Here are strategies to mitigate this effect:
-
Reduce Exposure to Excitation Light: Limit the duration and intensity of light exposure.
-
Solution: Decrease the excitation light intensity using neutral density filters. For kinetic assays, increase the interval between measurements. When setting up the experiment, protect the plate from ambient light.
-
-
Optimize Instrument Settings: The type of light source and its settings can influence the rate of photobleaching.
-
Use Photostable Fluorophores: Some fluorophores are inherently more resistant to photobleaching than others.
Issue 4: Inner Filter Effect (IFE)
Question: My results are inconsistent, and I suspect the inner filter effect might be a contributing factor. How can I identify and minimize it?
Answer: The inner filter effect (IFE) occurs when a component in the sample absorbs the excitation or emission light, leading to inaccurate fluorescence measurements.[12][14]
-
High Substrate or Compound Concentration: High concentrations of the FRET substrate or test compounds can lead to IFE.[14]
-
Compound Absorbance: The compounds being screened may absorb light at the assay wavelengths.
Quantitative Data Summary
The following tables provide key quantitative parameters to consider when optimizing your FRET protease assay.
Table 1: General Assay Condition Optimization
| Parameter | Typical Range | Considerations |
| pH | 6.0 - 8.0 | Highly dependent on the specific protease. For example, HIV protease is optimal at pH 4.7-6.5.[8][12] |
| Temperature | Room Temperature or 37°C | Should be optimized for the specific enzyme's activity and stability.[12] |
| Enzyme Concentration | Titrated (nM to µM range) | Should be in the linear range of the assay.[9] |
| Substrate Concentration | Titrated (often near K_m) | High concentrations can cause substrate inhibition or the inner filter effect.[1][9] |
Table 2: Instrument Settings for Microplate Readers
| Setting | Recommendation | Purpose |
| Plate Type | Black, opaque plates | To minimize background fluorescence and well-to-well crosstalk.[2] |
| Excitation/Emission Wavelengths | Specific to the FRET pair | Ensure correct filters or monochromator settings are used.[8] |
| Gain Setting | Optimized | Maximize signal without saturating the detector.[9] |
| Read Mode | Top-reading | For most fluorescence applications to avoid interference from the plate bottom.[15] |
Experimental Protocols
General Protocol for a Microplate-Based FRET Protease Assay
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular enzyme, substrate, and experimental setup.[8]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that ensures optimal protease activity (e.g., Tris-based buffer, pH 7.2).[2] The pH should generally be above 6.0 for most standard assays.[2]
-
Protease Stock Solution: Prepare a concentrated stock of the protease. Immediately before use, create serial dilutions in cold assay buffer to the desired working concentrations. Keep the enzyme on ice.[2][8]
-
FRET Substrate Solution: Reconstitute and dilute the FRET substrate in the assay buffer to the desired final concentration. Protect from light.[2]
-
Inhibitor/Compound Solutions: Prepare serial dilutions of test compounds or a known inhibitor (e.g., Pepstatin A for some proteases) in a suitable solvent like DMSO, followed by dilution in assay buffer.[8]
-
-
Assay Setup (96-well or 384-well plate):
-
Controls:
-
No-Enzyme Control: Add assay buffer and FRET substrate. This is used for background subtraction.[2]
-
Solvent Control: Add assay buffer, FRET substrate, enzyme, and the same concentration of solvent (e.g., DMSO) used for the test compounds.[8]
-
Inhibitor Control: Add assay buffer, FRET substrate, enzyme, and a known inhibitor.[8]
-
-
Test Wells: Add the diluted test compounds to the wells.[8]
-
Enzyme Addition: Add the diluted protease solution to all wells except the no-enzyme control wells.[8]
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by adding the FRET substrate solution to all wells.[8]
-
Mix gently by shaking the plate for 30-60 seconds.[8]
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for your FRET pair.[9]
-
For kinetic measurements, record the fluorescence signal at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at a constant temperature.[12]
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells from all other readings.[9]
-
Calculate the initial reaction velocities by determining the slope of the linear portion of the fluorescence signal versus time plot.
-
Plot the change in fluorescence signal or the calculated reaction velocity against the protease concentration or compound concentration to determine enzyme kinetics or inhibitor potency (e.g., IC50).[2]
-
Visualizations
Logical Workflow for Troubleshooting Low Signal-to-Noise Ratio
Caption: A step-by-step workflow for troubleshooting low signal-to-noise issues in FRET protease assays.
General Experimental Workflow for a FRET Protease Assay
Caption: Experimental workflow for a typical FRET-based protease assay.
Principle of FRET-Based Protease Detection
Caption: The basic principle of a FRET-based protease assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 4. Maximizing the quantitative accuracy and reproducibility of Förster resonance energy transfer measurement for screening by high throughput widefield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the factors that affect FRET measurements? | AAT Bioquest [aatbio.com]
- 6. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 7. FRET or No FRET: A Quantitative Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Photobleaching Pathways in Single Molecule FRET Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 14. researchgate.net [researchgate.net]
- 15. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
DABCYL-SEVNLDAEF-EDANS solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges and other common issues encountered when working with the FRET peptide substrate, DABCYL-SEVNLDAEF-EDANS.
Troubleshooting Guide: Solubility Issues
Encountering solubility issues with this compound can be a significant roadblock in experimental workflows. This guide provides a systematic approach to addressing these challenges.
Summary of Solubility Data and Recommended Solvents
While specific quantitative solubility data for this compound in various buffers is not extensively published, the following table summarizes general recommendations for this and similar FRET peptides. It is always recommended to test the solubility of a small aliquot first.
| Solvent/Buffer System | Recommendation | Rationale & Best Practices |
| Aqueous Buffers (e.g., Tris, PBS, HEPES at pH ~7.4) | Recommended | This compound is generally soluble in aqueous buffers.[1] For peptides with charged residues, aqueous buffers at a neutral pH are a good starting point. Ensure the buffer is sterile and degassed, especially if the peptide is susceptible to oxidation. |
| Deionized, Sterile Water | Use with Caution | While many peptides dissolve in water, the final pH of the solution will be undetermined and may affect solubility. Buffers are generally preferred to maintain a stable pH. |
| Dimethyl Sulfoxide (DMSO) | Not Recommended | There is a potential for oxidation of the peptide when dissolved in DMSO.[1] If absolutely necessary, use high-purity, anhydrous DMSO and store solutions at -80°C to minimize degradation. |
| Dimethylformamide (DMF) | Alternative Organic Solvent | For highly hydrophobic peptides that do not dissolve in aqueous buffers, a small amount of DMF can be used to create a stock solution, which is then diluted into the aqueous assay buffer.[2] |
| Acetonitrile (ACN) | Alternative Organic Solvent | Similar to DMF, ACN can be used to dissolve hydrophobic peptides.[3] Dilute into the final aqueous buffer. |
Troubleshooting Flowchart for Solubility Issues
If you are experiencing difficulty dissolving this compound, follow this step-by-step troubleshooting guide.
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide will not dissolve in my aqueous buffer. What should I do?
A1: First, ensure you have allowed the lyophilized peptide to equilibrate to room temperature before opening the vial and have centrifuged the vial to collect all the powder at the bottom.[3] If it still doesn't dissolve with gentle vortexing, you can try brief sonication in a water bath or gentle warming (up to 40°C).[1][3] If these methods fail, the peptide may be hydrophobic. In this case, you can try dissolving it in a minimal amount of an organic solvent like DMF and then slowly adding your aqueous buffer to the desired concentration.[2]
Q2: Why is DMSO not recommended for dissolving this compound?
A2: DMSO has been reported to potentially cause oxidation of the peptide, which could affect its activity and the fluorescence properties of the EDANS fluorophore.[1] While some sources suggest DMSO for hydrophobic peptides, it is best to avoid it for this specific FRET substrate if possible.
Q3: What is the recommended storage condition for this compound?
A3: Lyophilized this compound should be stored at -20°C in a desiccator to protect it from moisture and light.[1] Once reconstituted in a buffer, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Can I use sonication to dissolve my peptide?
A4: Yes, brief periods of sonication in a water bath can help to break up aggregates and facilitate the dissolution of the peptide.[3] However, prolonged or high-energy sonication should be avoided as it can potentially damage the peptide.
Q5: The peptide solution appears cloudy or has visible particulates. What does this mean?
A5: A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved and may be aggregated. Do not use a solution in this state for your experiments as it will lead to inaccurate concentration and unreliable results. Refer to the troubleshooting flowchart to try and achieve complete dissolution.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibration: Remove the vial of lyophilized this compound from the -20°C freezer and allow it to sit at room temperature for at least 15-20 minutes in a desiccator.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom of the tube.
-
Reconstitution: Carefully open the vial and add the required volume of a sterile, degassed aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4) to achieve the desired stock concentration (e.g., 1 mM).
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. If necessary, use brief sonication in a room temperature water bath.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for a Protease Assay
-
Thawing: Thaw a single aliquot of the this compound stock solution on ice.
-
Dilution: Dilute the stock solution to the final working concentration (typically in the low micromolar range, e.g., 1-10 µM) in the appropriate assay buffer. The optimal concentration should be determined empirically for your specific enzyme and assay conditions.
-
Incubation: Pre-incubate the working solution at the assay temperature before initiating the reaction by adding the enzyme.
Principle of FRET with this compound
The functionality of this compound as a protease substrate is based on Förster Resonance Energy Transfer (FRET).[4] In the intact peptide, the EDANS fluorophore and the DABCYL quencher are in close proximity. When the EDANS molecule is excited, the energy is transferred non-radiatively to the DABCYL quencher, resulting in minimal fluorescence emission. Upon cleavage of the peptide by a protease, the EDANS and DABCYL moieties are separated, disrupting FRET. This leads to an increase in the fluorescence of EDANS, which can be monitored to measure enzyme activity.[4]
Caption: The principle of FRET using this compound as a protease substrate.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. What factors can influence FRET efficiency? | AAT Bioquest [aatbio.com]
Technical Support Center: Preventing Photobleaching of the EDANS Fluorophore
Welcome to the technical support center for the EDANS fluorophore. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help prevent the photobleaching of the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my EDANS signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as EDANS, which leads to a permanent loss of its fluorescence.[1] This occurs when the EDANS molecule is exposed to excitation light. The molecule absorbs light energy and enters an excited state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a possibility it will transition to a highly reactive triplet state. In this state, the fluorophore can react with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the EDANS molecule, rendering it non-fluorescent.[1]
Q2: My EDANS fluorescence is disappearing rapidly. What are the immediate troubleshooting steps?
A2: Rapid signal loss is a common sign of photobleaching. Here are the initial steps to take:
-
Reduce Excitation Light Intensity: High-intensity light is a primary cause of photobleaching.[1] Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the power settings of your light source.[1][2]
-
Minimize Exposure Time: Limit the duration of your sample's exposure to the excitation light. Avoid prolonged focusing on a single area and only illuminate the sample when actively acquiring data.[1][3]
-
Protect from Ambient Light: Ensure your sample is shielded from ambient light before and during measurements. Store EDANS-labeled samples in the dark.[3]
Q3: How can I minimize photobleaching without using chemical additives?
A3: Optimizing your imaging hardware and acquisition settings can significantly reduce photobleaching:
-
Use a High-Sensitivity Detector: A more sensitive camera or detector can capture weaker signals, allowing you to use lower excitation power.[1]
-
Choose Appropriate Light Sources: Modern LED or laser light sources offer better control over intensity compared to traditional mercury or xenon-arc lamps.[1][3]
-
Implement Shuttering: Use a shutter to block the excitation light path when not actively acquiring images.[4]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to your sample or mounting medium to reduce photobleaching.[5] They primarily work by scavenging for reactive oxygen species (ROS), which are major contributors to the chemical destruction of fluorophores.[5] Some antifade agents can also quench the triplet state of the fluorophore, preventing the formation of ROS.
Q5: Which antifade reagent is suitable for my EDANS experiment?
A5: The choice of antifade reagent depends on your experimental setup:
-
For Fixed Samples: Commercial mounting media containing antifade agents are highly effective. Popular choices include ProLong™ Gold and VECTASHIELD®.[1][6] These reagents not only reduce photobleaching but also preserve the sample for long-term storage.[7]
-
For Live-Cell Imaging: It is crucial to use reagents that are not toxic to living cells. Trolox, a vitamin E analog, is a commonly used antioxidant for live-cell imaging that can help reduce photobleaching.[2] Commercial reagents like ProLong™ Live Antifade Reagent are also available.[8]
Q6: Are there special considerations for live-cell imaging with EDANS?
A6: Yes. The UV excitation wavelength of EDANS (around 336 nm) can be phototoxic to living cells.[1][9] The same processes that cause photobleaching can also generate cellular damage, potentially leading to altered cell behavior or death.[1] Therefore, it is critical to use the absolute minimum light exposure and intensity necessary to acquire your data.[2][4]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with the EDANS fluorophore.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid and irreversible loss of EDANS fluorescence signal. | Photobleaching due to: 1. Excessive excitation light intensity. 2. Prolonged exposure to light. 3. High oxygen concentration in the medium. | 1. Reduce the intensity of the excitation light source (e.g., use neutral density filters).[1] 2. Minimize the duration of light exposure by using a shutter and only illuminating during data acquisition.[1][3] 3. For fixed samples, use a commercial antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®).[1] For live cells, consider using a live-cell compatible antifade reagent like Trolox.[2] |
| Poor signal-to-noise ratio, leading to the temptation to increase light intensity. | 1. Low fluorophore concentration. 2. High background fluorescence (autofluorescence). 3. Suboptimal filter set. | 1. If experimentally feasible, increase the concentration of the EDANS-labeled molecule. 2. Use high-quality, spectrally pure reagents and filters. Ensure the sample is thoroughly washed to remove any unbound fluorophore.[10] 3. Use a filter set that is specifically designed for the excitation and emission spectra of EDANS (Excitation max ~336 nm, Emission max ~490 nm).[9][11] |
| Inconsistent fluorescence intensity between samples. | 1. Differential photobleaching due to variations in imaging time or intensity. 2. Variability in sample preparation. | 1. Standardize your imaging protocol. Use the same light intensity, exposure time, and acquisition settings for all samples.[12] 2. Ensure consistent labeling, washing, and mounting procedures for all samples. |
| Cellular damage or altered cell behavior during live-cell imaging. | Phototoxicity from UV excitation light. | 1. Use the lowest possible excitation power and shortest exposure time that allows for data collection.[2][4] 2. Consider using a spinning disk confocal microscope, which can reduce phototoxicity compared to point-scanning confocals.[4] 3. If possible, explore alternative fluorophores with longer excitation wavelengths that are less damaging to cells. |
Quantitative Data Summary
While specific quantitative data on the photostability of EDANS with various antifade reagents is limited in published literature, the following table provides the key spectral and photophysical properties of the EDANS fluorophore. This information is crucial for optimizing your experimental setup.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~336 nm | [9][11][13] |
| Emission Maximum (λem) | ~490 nm | [9] |
| Solubility | DMSO | [11] |
Experimental Protocols
Protocol 1: Using a Commercial Antifade Mounting Medium for Fixed Cells (e.g., ProLong™ Gold)
This protocol describes the general steps for mounting fixed, EDANS-labeled cells on a microscope slide using a commercial antifade reagent.
Materials:
-
Microscope slides with fluorescently labeled and fixed cells
-
ProLong™ Gold Antifade Mountant[14]
-
Coverslips
-
Pipette and pipette tips
-
Lint-free wipes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation: Complete all staining and washing steps for your cells on the microscope slide. The final wash should be with PBS.[1]
-
Remove Excess Buffer: Carefully aspirate or use the edge of a lint-free wipe to remove as much of the final wash buffer as possible without allowing the sample to dry out.[1]
-
Apply Antifade Reagent: Dispense one drop of ProLong™ Gold directly onto the sample. Use enough to fill the space beneath the coverslip.[15]
-
Mount Coverslip: Hold a clean coverslip at an angle to the slide. Touch one edge to the drop of mounting medium and slowly lower it to avoid introducing air bubbles.[1]
-
Curing: Allow the slide to cure on a flat surface in the dark at room temperature for 24 hours.[14][16] This allows the mountant to solidify and reach its optimal refractive index.
-
Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.[1]
Protocol 2: Minimizing Photobleaching in Live-Cell Imaging
This protocol provides guidelines for setting up a live-cell imaging experiment to minimize photobleaching and phototoxicity when using EDANS.
Materials:
-
Live cells labeled with an EDANS-based probe
-
Live-cell imaging medium
-
(Optional) Live-cell compatible antifade reagent (e.g., Trolox)
-
Microscope equipped for live-cell imaging (with environmental control)
Procedure:
-
Optimize Imaging Medium: Use a phenol (B47542) red-free imaging medium to reduce background fluorescence.
-
(Optional) Add Antifade Reagent: If using, add the live-cell antifade reagent to the imaging medium at the recommended concentration and incubate the cells as required.
-
Microscope Setup:
-
Environmental Control: Ensure the microscope stage is maintained at the appropriate temperature (e.g., 37°C) and CO2 levels for your cells.
-
Light Source: Set the excitation light source to the lowest possible intensity that provides a detectable signal.
-
Detector Settings: Maximize the sensitivity of your camera or detector (e.g., increase gain or use a high quantum efficiency camera).
-
-
Image Acquisition:
-
Locate Cells: Use brightfield or DIC to locate the cells of interest to minimize fluorescence excitation.
-
Minimize Exposure: Use the shortest possible exposure time for each image.
-
Time-lapse Imaging: For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Shuttering: Ensure the shutter is closed between image acquisitions to prevent unnecessary exposure.[4]
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process of a fluorophore.
Caption: Experimental workflow for troubleshooting EDANS photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: DABCYL-SEVNLDAEF-EDANS FRET Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inner filter effect (IFE) and other common issues encountered in DABCYL-SEVNLDAEF-EDANS FRET-based protease assays.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE)?
A1: The inner filter effect is an experimental artifact that leads to a reduction in the observed fluorescence intensity. This occurs when components within the sample absorb the excitation light intended for the fluorophore (primary IFE) or absorb the light emitted by the fluorophore before it reaches the detector (secondary IFE).[1][2] This phenomenon can result in a non-linear relationship between the concentration of the fluorescent product and the measured signal, complicating data interpretation.[1][2]
Q2: What are the primary causes of the inner filter effect in this compound assays?
A2: The most common causes of IFE in these assays include:
-
High concentrations of the this compound substrate: The DABCYL and EDANS moieties, as well as the peptide backbone, can absorb light at the excitation and/or emission wavelengths.
-
High concentrations of other assay components: Buffers, additives, or test compounds (e.g., potential inhibitors) that have absorbance spectra overlapping with the EDANS excitation or emission spectra can contribute to IFE.[2]
-
High concentrations of the fluorescent product: As the enzyme cleaves the substrate, the concentration of the fluorescent EDANS-containing fragment increases, which can contribute to the inner filter effect.
Q3: How can I determine if the inner filter effect is impacting my results?
A3: A key indicator of the inner filter effect is a non-linear relationship between the rate of reaction and enzyme concentration, or a downward curve in a plot of fluorescence intensity versus product concentration.[1] A general guideline is that if the total absorbance of the sample at the excitation or emission wavelength exceeds 0.1, the inner filter effect is likely to be significant.[1]
Q4: What is the difference between the inner filter effect and fluorescence quenching?
A4: Both the inner filter effect and fluorescence quenching lead to a decrease in fluorescence intensity, but they are distinct mechanisms. The inner filter effect is a result of light absorption by components in the sample and is not dependent on molecular interactions with the fluorophore's excited state.[1] Fluorescence quenching, on the other hand, involves direct molecular interactions between the fluorophore and a quencher molecule, leading to non-radiative energy transfer.[1] A key method to differentiate between the two is by measuring the fluorescence lifetime of the fluorophore; dynamic quenching will decrease the lifetime, while the inner filter effect will not.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear relationship between fluorescence and product concentration | The concentration of the substrate or other assay components is too high, causing the inner filter effect. | 1. Measure Absorbance: Check the absorbance of your sample at the excitation (~340 nm) and emission (~490 nm) wavelengths. If the absorbance is > 0.1, IFE is likely. 2. Dilute Sample: If possible, dilute your sample to reduce the concentration of absorbing species. 3. Apply Correction Factor: If dilution is not feasible, a mathematical correction can be applied. See the Experimental Protocols section for a method to determine and apply a correction factor. |
| Lower-than-expected fluorescence signal | 1. Inner Filter Effect: High concentrations of assay components are absorbing excitation or emission light. 2. Incorrect Wavelengths: The excitation and emission wavelengths are not set correctly for the EDANS fluorophore. 3. Fluorescence Quenching: A component in the assay is quenching the EDANS fluorescence through molecular interaction. | 1. Address IFE: Follow the steps for a non-linear response. 2. Confirm Spectral Properties: Ensure your instrument is set to the optimal excitation (~340 nm) and emission (~490 nm) wavelengths for EDANS. 3. Distinguish IFE from Quenching: Measure the fluorescence lifetime if possible. If not, investigate individual assay components for quenching properties. |
| High background fluorescence | 1. Substrate Impurity/Degradation: The this compound substrate may be impure or have degraded, leading to a high initial fluorescence. 2. Autofluorescent Components: The assay buffer, enzyme preparation, or test compounds may be intrinsically fluorescent. | 1. Check Substrate Quality: Verify the purity of the substrate. Store stock solutions protected from light at -20°C or below. 2. Run Controls: Measure the fluorescence of the buffer alone, the enzyme in buffer, and the substrate in buffer (without enzyme) to identify the source of the background signal. |
| Inaccurate enzyme kinetic parameters (Km, kcat) | The inner filter effect is distorting the initial reaction velocities, leading to an underestimation of the true reaction rate. | 1. Work at Low Substrate Concentrations: If possible, perform kinetic studies at substrate concentrations where the inner filter effect is negligible (total absorbance < 0.1). 2. Apply Correction: If high substrate concentrations are necessary, apply a correction factor to the fluorescence data before calculating kinetic parameters. |
Data Presentation
The inner filter effect can significantly impact the observed fluorescence in a this compound assay, leading to a deviation from the expected linear relationship between product concentration and fluorescence intensity. The following table provides a representative example of how the inner filter effect can alter experimental data.
| Substrate Concentration (µM) | Absorbance at 340 nm (A_ex) | Absorbance at 490 nm (A_em) | Observed Fluorescence (RFU) | Corrected Fluorescence (RFU) | % Signal Reduction due to IFE |
| 1 | 0.01 | 0.005 | 1000 | 1029 | 2.8% |
| 5 | 0.05 | 0.025 | 4800 | 5250 | 8.6% |
| 10 | 0.10 | 0.050 | 8500 | 10000 | 15.0% |
| 20 | 0.20 | 0.100 | 13000 | 17316 | 24.9% |
| 50 | 0.50 | 0.250 | 18000 | 30000 | 40.0% |
| 100 | 1.00 | 0.500 | 20000 | 46416 | 56.9% |
Note: This is illustrative data. The exact extent of the inner filter effect will depend on the specific experimental conditions.
Experimental Protocols
1. General Protease Assay Protocol
This protocol provides a general framework for a protease assay using the this compound substrate. Optimization of enzyme and substrate concentrations is recommended.
-
Materials:
-
Purified protease
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate and enzyme to the desired working concentrations in Assay Buffer.
-
In a 96-well black microplate, add the enzyme solution.
-
To initiate the reaction, add the substrate solution to the wells containing the enzyme.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
The rate of the reaction can be determined from the initial linear portion of the fluorescence versus time plot.
-
2. Protocol for Correction of the Inner Filter Effect
This protocol describes a method to mathematically correct for the inner filter effect using absorbance measurements.
-
Materials:
-
Spectrophotometer
-
Fluorescence plate reader
-
Samples from the protease assay
-
-
Procedure:
-
Measure Absorbance: For each sample, measure the absorbance at the excitation wavelength (A_ex) and the emission wavelength (A_em) using a spectrophotometer.
-
Measure Fluorescence: Measure the observed fluorescence (F_obs) of each sample in the fluorescence plate reader.
-
Calculate Correction Factor: A commonly used correction formula is: F_corr = F_obs * 10^((A_ex + A_em) / 2) Where:
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the observed fluorescence intensity.
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
-
Use the F_corr values for all subsequent data analysis, such as plotting standard curves or calculating kinetic parameters.
-
Mandatory Visualizations
Caption: Mechanism of Primary and Secondary Inner Filter Effects.
Caption: Workflow for a this compound FRET assay.
Caption: Principle of the this compound FRET assay.
References
Technical Support Center: FRET-Based Protease Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during Förster Resonance Energy Transfer (FRET)-based protease assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and their solutions.
High Background Fluorescence
Q1: Why is my background fluorescence signal excessively high, masking the specific FRET signal?
High background fluorescence can obscure the signal from protease activity. This can originate from multiple sources within the assay.
Possible Causes & Solutions:
| Cause | Solution |
| Autofluorescence of Samples/Compounds | Run a control well containing your sample or compound in the assay buffer without the fluorescent substrate to quantify its intrinsic fluorescence. Subtract this background value from your experimental wells.[1][2] |
| Contaminated Reagents or Buffer | Use high-purity water and fresh buffer components. Filter-sterilize buffers if necessary to remove particulate matter that can scatter light.[2] |
| Excessive Reagent Concentrations | Optimize the concentrations of both the enzyme and the substrate. High concentrations can lead to increased background noise.[2] |
| Inefficient Quenching | For substrates using a quencher, ensure the quencher is effective at suppressing the donor's fluorescence in the uncleaved state.[1][3] Consider using a "dark quencher" to minimize background from fluorescent quenchers.[4] |
| Sub-optimal Plate Choice | Use black microplates for fluorescence assays to minimize well-to-well crosstalk and background reflections.[5] |
| Instrument Settings | Optimize the excitation and emission slit widths on your plate reader to reduce background noise.[1] |
Troubleshooting Workflow for High Background:
Caption: Troubleshooting workflow for high background fluorescence.
Low or No FRET Signal
Q2: My FRET signal is weak or completely absent. What are the possible reasons and how can I fix it?
A low or absent FRET signal is a frequent challenge and can stem from issues with the assay components, instrument setup, or the fundamental design of the experiment.[1] The inherently low signal-to-noise ratio (SNR) of many FRET measurements can exacerbate this issue.[6][7]
Possible Causes & Solutions:
| Cause | Solution |
| Improper Instrument Setup | Verify that the excitation and emission filters on your microplate reader are correctly set for your specific donor and acceptor fluorophores. Ensure the correct gain or sensitivity settings are used to amplify the signal without saturating the detector.[2] For top-reading instruments, confirm the "top/top" setting is selected.[2][8] |
| Enzyme Inactivity or Instability | Ensure the enzyme has been stored correctly (e.g., at -80°C) and has not undergone multiple freeze-thaw cycles.[2] Keep the enzyme on ice during preparation and avoid vigorous vortexing.[1][2] |
| Substrate Degradation or Unsuitability | Confirm that the FRET substrate is stored properly, protected from light, and has not degraded.[1] Verify from literature or preliminary experiments that the chosen substrate is efficiently cleaved by your protease.[2] |
| Suboptimal Reagent Concentrations | Insufficient enzyme or substrate will result in a weak signal.[1] Conversely, excessively high substrate concentrations can lead to self-quenching or the inner filter effect.[1][2] Perform titrations of both enzyme and substrate to find the optimal concentrations. |
| Incorrect Buffer Conditions | The pH, ionic strength, and composition of the assay buffer are critical for optimal protease activity.[6][9] For example, HIV protease functions best in acidic conditions (pH 4.7-6.0).[1] Verify that the buffer components do not inhibit the enzyme.[2] |
| Photobleaching | Excessive exposure of the fluorophores to the excitation light can cause them to photobleach, leading to a reduced signal.[1] Minimize exposure time and intensity where possible. |
| Poor FRET Pair Efficiency | The selected FRET pair may not be optimal. Ensure there is significant spectral overlap between the donor's emission and the acceptor's excitation spectra.[3][10][11] |
Logical Flow for Diagnosing Low Signal:
Caption: Step-by-step diagnosis for low FRET signal.
Poor Reproducibility and High Variability
Q3: My replicate wells show high variability. What could be causing this inconsistency?
Inconsistent results between replicates can arise from technical errors, environmental factors, or instability of the assay components.[2]
Possible Causes & Solutions:
| Cause | Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and employ proper pipetting techniques, such as reverse pipetting for viscous solutions, to ensure consistent volumes.[2][12] Prepare a master mix of reagents to add to all wells to minimize variations.[2] |
| Incomplete Mixing | Ensure thorough but gentle mixing of reagents in each well after addition. Avoid introducing air bubbles, which can interfere with fluorescence readings.[2][12] |
| Temperature Gradients Across the Plate | Allow the microplate and all reagents to equilibrate to the reaction temperature before starting the assay.[2][3] Avoid placing the plate on surfaces with fluctuating temperatures. |
| Evaporation from Wells | Use plate sealers, especially for long incubation times or higher temperatures, to prevent evaporation from the wells, which can concentrate reagents and alter results. |
| Instability of Enzyme or Substrate | Prepare working solutions of enzyme and substrate fresh for each experiment.[2] Some proteases are unstable at low concentrations.[2] |
Data Interpretation Issues
Q4: My data is non-linear or doesn't fit the expected kinetic model. What could be wrong?
Issues with data analysis can arise from experimental artifacts or incorrect assumptions about the reaction kinetics.
Possible Causes & Solutions:
| Cause | Solution |
| Spectral Bleed-through (Crosstalk) | Donor emission may be detected in the acceptor channel, or the acceptor may be directly excited by the donor's excitation wavelength.[11][13][14][15] This requires correction. Run controls with donor-only and acceptor-only samples to determine the bleed-through factors and apply mathematical corrections to your data.[10][16] |
| Inner Filter Effect | At high concentrations, the substrate or product can reabsorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence.[2] To mitigate this, dilute your samples or use a lower substrate concentration. |
| Enzyme Saturation | At very high substrate concentrations, the enzyme may become saturated, and the reaction rate will no longer be proportional to the enzyme concentration.[2] Ensure your substrate concentration is appropriate for determining initial velocities (ideally below the Kₘ for inhibitor studies). |
| Incorrect Data Analysis | Using the ratio of acceptor to donor emission can provide a more robust measurement of protease activity.[5][17] However, this may not always be a linear representation of product formation. It is crucial to convert the fluorescence signal to the concentration of the product to determine the reaction velocity.[18] |
| Compound Interference | Test compounds may be autofluorescent or act as quenchers, interfering with the assay signal.[4] Run controls to assess these effects. |
Conceptual Diagram of Spectral Bleed-through:
Caption: Illustration of spectral bleed-through in FRET.
Experimental Protocols
General FRET-Based Protease Assay Protocol (Microplate Format)
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular enzyme, substrate, and experimental setup.[1][5]
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer that ensures optimal protease activity (e.g., Tris-buffered saline, pH 7.2). The pH should generally be above 6.0 for most standard assays.[5]
-
Protease Stock Solution: Prepare a concentrated stock of the protease. For the experiment, create serial dilutions to generate a standard curve or for kinetic analysis.[5]
-
FRET Substrate Solution: Reconstitute and dilute the FRET substrate in the assay buffer to the desired final concentration. Protect from light.[2][5]
-
Inhibitor/Compound Stock Solution (if applicable): Dissolve test compounds in a suitable solvent (e.g., DMSO) at a high concentration.
2. Assay Setup (96-well or 384-well black plate):
-
Blank/Control Wells:
-
Test Wells:
-
Add assay buffer.
-
Add the test compound or inhibitor at various concentrations.
-
Add the diluted protease solution to all wells except the no-enzyme control.
-
-
Pre-incubation (for inhibitor screening): Gently mix and incubate the plate for a set period (e.g., 15-30 minutes) at the desired temperature to allow the inhibitor to bind to the enzyme.
3. Reaction Initiation and Data Acquisition:
-
Initiate the reaction by adding the FRET substrate solution to all wells.[1][5]
-
Mix gently by shaking the plate for 30-60 seconds.[1]
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for both the donor and acceptor.
-
For kinetic measurements, record the signal at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).[3] For endpoint assays, incubate for a specific time before reading the final fluorescence.[3]
4. Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Calculate the FRET signal. This can be the increase in donor fluorescence, the decrease in acceptor fluorescence, or the ratio of acceptor to donor emission.[5]
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear phase of the reaction progress curve.[3]
-
For inhibitor screening, calculate the percentage of inhibition for each concentration relative to the uninhibited control and fit the data to a dose-response curve to determine the IC₅₀ value.[3]
Experimental Workflow Diagram:
Caption: General experimental workflow for a FRET-based protease assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the challenges in the development and use of FRET-based biosensors? | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. ZEISS Microscopy Online Campus | FRET Microscopy with Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 11. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 12. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of spectral FRET imaging microscopy for monitoring nuclear protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 16. Fluorescence resonance energy transfer (FRET) microscopy imaging of live cell protein localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for DABCYL-SEVNLDAEF-EDANS
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing buffer conditions for enzymatic assays using the DABCYL-SEVNLDAEF-EDANS FRET peptide substrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound FRET assay?
A1: This assay is based on Förster Resonance Energy Transfer (FRET). In the intact peptide, the DABCYL quencher is in close proximity to the EDANS fluorophore. When EDANS is excited with light (around 340 nm), it transfers its energy non-radiatively to DABCYL, which dissipates the energy as heat, resulting in a low fluorescence signal.[1] Upon enzymatic cleavage of the SEVNLDAEF peptide sequence, EDANS and DABCYL are separated. This separation disrupts FRET, and EDANS can now emit its characteristic fluorescence (around 490 nm) upon excitation. The increase in fluorescence intensity is directly proportional to the enzymatic activity.[2]
Q2: What are the optimal excitation and emission wavelengths for the DABCYL-EDANS pair?
A2: For EDANS, the optimal excitation wavelength is typically in the range of 335-340 nm, and the emission maximum is around 490-500 nm.[3] DABCYL has a maximum absorbance at approximately 472 nm, which overlaps well with the emission spectrum of EDANS, ensuring efficient quenching.[3]
Q3: What is a good starting buffer for my assay?
A3: A common starting point for many enzymatic assays is a phosphate (B84403) buffer at pH 7.5 or a Tris-HCl buffer at pH 7.5. For instance, a buffer containing 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, and 10 mM CaCl₂ has been used for FRET-based assays.[4] However, the optimal buffer will be highly dependent on the specific enzyme being studied.
Q4: How does pH affect the assay?
A4: The pH of the assay buffer is critical as it can affect both the enzyme activity and the fluorescence of EDANS. Most proteases have an optimal pH range for their activity. Additionally, the fluorescence of EDANS can be pH-sensitive. It is crucial to determine the optimal pH for your specific enzyme while ensuring the stability of the FRET pair's spectral properties.
Q5: How does ionic strength influence the FRET signal?
A5: Ionic strength, adjusted with salts like NaCl, can impact both enzyme activity and the conformation of the peptide substrate.[5] For some enzymes, salt is required for optimal activity. However, very high salt concentrations can inhibit enzyme activity or affect the stability of the peptide.[5] It is recommended to test a range of salt concentrations to find the optimal condition for your specific assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Incorrect plate reader settings | Ensure the excitation and emission wavelengths are set correctly for EDANS (~340 nm and ~490 nm, respectively). Optimize the gain settings on your instrument.[3] |
| Inactive enzyme | Confirm the activity of your enzyme using a known active substrate or a different assay method. Ensure proper storage and handling of the enzyme. | |
| Degraded peptide substrate | Verify the purity and integrity of the this compound peptide using HPLC and mass spectrometry. Store the peptide in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. | |
| Sub-optimal buffer conditions (pH, ionic strength) | Perform a buffer optimization experiment by testing a range of pH values and salt concentrations. | |
| Insufficient incubation time or enzyme concentration | Increase the incubation time or the enzyme concentration. Perform an enzyme titration to find the optimal concentration. | |
| High Background Fluorescence | Autofluorescence from compounds or buffer components | Run a control with all reaction components except the enzyme to measure background fluorescence. If a test compound is autofluorescent, subtract its signal from the assay readings. |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water to prepare buffers. | |
| Inefficient quenching in the intact peptide | This could be due to a poorly designed peptide (distance between DABCYL and EDANS is too large). The Förster radius for the DABCYL-EDANS pair is approximately 33-41 Å.[3] | |
| High Signal-to-Noise Ratio Variability | Inconsistent pipetting | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to minimize pipetting errors. |
| Temperature fluctuations | Ensure the assay plate is incubated at a stable and optimal temperature for the enzyme. Pre-warm all reagents to the assay temperature. | |
| Photobleaching of EDANS | Minimize the exposure of the samples to the excitation light. Use the lowest possible excitation intensity that provides a good signal. Consider using a plate reader with top-reading capabilities.[6] | |
| Inner Filter Effect | High concentration of substrate or other components absorbing excitation or emission light | This can lead to artificially low fluorescence readings. If you observe a decrease in signal at very high substrate concentrations, the inner filter effect might be the cause. Dilute the substrate or other interfering components.[3] |
Data Presentation
Table 1: Spectral Properties of DABCYL and EDANS
| Fluorophore/Quencher | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) at λmax | Notes |
| EDANS | ~335-340 nm | ~490-500 nm | ~6,000 M⁻¹cm⁻¹ at 336 nm | Donor fluorophore. Its fluorescence is quenched by DABCYL in the intact peptide.[3] |
| DABCYL | ~472 nm | N/A (Dark Quencher) | ~32,000 M⁻¹cm⁻¹ at 453 nm | Acceptor quencher. Its absorption spectrum overlaps significantly with the EDANS emission spectrum.[6] |
Note: Spectral properties can be slightly influenced by buffer conditions such as pH and polarity.
Table 2: Qualitative Impact of Buffer Components on FRET Assay Performance
| Buffer Component | General Effect on Assay | Recommendations for Optimization |
| pH | Affects enzyme activity and fluorophore stability. | Test a pH range (e.g., 5.0 to 9.0) to find the optimum for your enzyme. |
| Ionic Strength (Salts) | Influences enzyme activity and peptide conformation. | Titrate salt concentration (e.g., 0-500 mM NaCl or KCl) to find the optimal level. |
| Detergents (e.g., Tween-20, Triton X-100) | Can prevent aggregation of enzyme or peptide and reduce non-specific binding. | Test low concentrations (e.g., 0.01-0.1%) as high concentrations can denature the enzyme. |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | May be required for enzymes with active site cysteines. | Include at a minimal effective concentration (e.g., 1-5 mM) if necessary for enzyme activity. |
| Chelating Agents (e.g., EDTA) | Can inhibit metalloproteases. | Avoid if your enzyme requires divalent cations for activity. |
Experimental Protocols
Protocol 1: Buffer pH Optimization
Objective: To determine the optimal pH for the enzymatic cleavage of this compound.
Methodology:
-
Prepare a series of buffers (e.g., 50 mM Sodium Acetate for pH 4.0-5.5, 50 mM MES for pH 5.5-6.5, 50 mM HEPES for pH 7.0-8.0, 50 mM Tris-HCl for pH 7.5-9.0) with a constant ionic strength (e.g., 150 mM NaCl).
-
In a 96-well black microplate, add 50 µL of each buffer to triplicate wells.
-
Add 25 µL of the this compound substrate solution (at a concentration of 2x the final desired concentration) to each well.
-
Initiate the reaction by adding 25 µL of the enzyme solution (at a concentration of 4x the final desired concentration) to each well. Include no-enzyme controls for each buffer.
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal excitation (~340 nm) and emission (~490 nm) wavelengths.
-
Monitor the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each pH.
-
Plot the initial velocity against the pH to determine the optimal pH for the enzyme activity.
Protocol 2: Ionic Strength Optimization
Objective: To determine the optimal ionic strength for the enzymatic assay.
Methodology:
-
Prepare a stock of the optimal buffer determined in Protocol 1 (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a series of this buffer containing varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 250 mM, 500 mM).
-
In a 96-well black microplate, add 50 µL of each buffer with varying salt concentrations to triplicate wells.
-
Add 25 µL of the this compound substrate solution to each well.
-
Initiate the reaction by adding 25 µL of the enzyme solution to each well. Include no-enzyme controls for each salt concentration.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
Calculate the initial reaction velocity for each salt concentration.
-
Plot the initial velocity against the NaCl concentration to determine the optimal ionic strength.
Protocol 3: Peptide Stability Assessment
Objective: To assess the stability of the this compound peptide in the optimized buffer.
Methodology:
-
Incubate the this compound peptide in the optimized assay buffer at the intended assay temperature for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, take an aliquot of the peptide solution and analyze it by reverse-phase HPLC with a fluorescence detector.
-
Monitor the chromatogram for the appearance of degradation products (new peaks) and a decrease in the area of the main peptide peak.
-
Quantify the percentage of intact peptide remaining at each time point to determine its stability under the assay conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study | PLOS One [journals.plos.org]
- 6. lifetein.com [lifetein.com]
Technical Support Center: DABCYL-SEVNLDAEF-EDANS FRET Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to help reduce variability and ensure robust, reproducible results in DABCYL-SEVNLDAEF-EDANS FRET-based protease assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
A1: This assay operates on the principle of Förster Resonance Energy Transfer (FRET). The substrate is a peptide (SEVNLDAEF) flanked by a fluorophore, EDANS (the donor), and a quencher, DABCYL (the acceptor). In the intact peptide, the close proximity of DABCYL to EDANS allows for the non-radiative transfer of energy from EDANS to DABCYL, thus quenching the fluorescence of EDANS. When a protease cleaves the peptide sequence, EDANS and DABCYL are separated. This separation disrupts FRET, leading to a measurable increase in the fluorescence of EDANS, which is directly proportional to the enzyme's activity.[1]
Q2: What are the optimal excitation and emission wavelengths for the EDANS/DABCYL pair?
A2: For the EDANS fluorophore, the optimal excitation wavelength is approximately 335-340 nm, and the emission is measured at around 490-500 nm.[2] The DABCYL quencher has a maximum absorbance at about 472 nm, which effectively overlaps with the EDANS emission spectrum to ensure efficient quenching in the uncleaved substrate.[2][3]
Q3: Why is the peptide sequence SEVNLDAEF important?
A3: The peptide sequence is critical as it serves as the specific recognition and cleavage site for the target protease. The length and sequence of this peptide determine the substrate's specificity for a particular enzyme and also influence the efficiency of the FRET process by dictating the distance between the EDANS and DABCYL pair in the uncleaved state.
Q4: How should the this compound substrate be stored?
A4: To maintain its integrity, the lyophilized peptide should be stored at -20°C or -80°C, protected from light. Once reconstituted, typically in an organic solvent like DMSO, it should be stored as single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] Always protect substrate solutions from light to avoid photobleaching.[4]
Assay Optimization and Quantitative Parameters
Optimizing assay conditions is crucial for minimizing variability. Key parameters to consider include enzyme and substrate concentrations, temperature, and pH.
Table 1: Key Assay Parameters and Recommended Starting Concentrations
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 0.1 µM to 50 µM | Optimal concentration is typically 1-2 times the Michaelis constant (Km) of the enzyme.[2] |
| Enzyme Concentration | Varies (pM to µM) | Should be titrated to ensure the reaction rate is linear over the desired time course. |
| Final DMSO Concentration | < 2% (v/v) | High concentrations of DMSO can negatively impact enzyme activity.[5] |
| Assay Temperature | 37°C (starting point) | Optimal temperature can range from 35°C to 60°C depending on the specific protease.[4][6] |
| Assay Buffer pH | pH 7.0 - 9.0 | The optimal pH is highly dependent on the specific protease being studied.[4][5] |
Troubleshooting Guide
High variability in FRET assays can arise from multiple sources. The following table outlines common problems, their potential causes, and detailed solutions.
Table 2: Troubleshooting Common Issues in this compound Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Degradation: Improper storage leading to cleavage. 2. Autofluorescence: Intrinsic fluorescence from buffers, plates, or test compounds. 3. Contamination: Reagents or microplates are contaminated. | 1. Store substrate in single-use aliquots at -80°C and protect from light. Avoid freeze-thaw cycles. 2. Use black, non-binding microplates. Run a "no-enzyme" control to quantify and subtract background. 3. Use fresh, high-purity reagents and sterile plasticware. |
| Low or No Signal | 1. Inactive Enzyme: Improper storage or handling. 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. 3. Incorrect Wavelength Settings: Instrument settings do not match fluorophore spectra. | 1. Ensure the enzyme is stored correctly and has not lost activity. Use a fresh batch if necessary. 2. Verify that the pH, temperature, and buffer components are optimal for your specific protease. 3. Set the plate reader to an excitation of ~340 nm and emission of ~490 nm for EDANS. |
| High Well-to-Well Variability | 1. Pipetting Inaccuracies: Inconsistent volumes of reagents. 2. Temperature Gradients: Uneven temperature across the microplate. 3. Incomplete Mixing: Reagents not uniformly mixed in the wells. | 1. Use calibrated pipettes and proper technique. Prepare a master mix of reagents to add to all wells.[7] 2. Allow the plate and all reagents to equilibrate to the reaction temperature before starting.[7] 3. Ensure thorough but gentle mixing after adding all reagents. Avoid introducing air bubbles.[7] |
| Signal Decreases Over Time (Photobleaching) | 1. Excessive Light Exposure: The EDANS fluorophore is being photochemically destroyed. | 1. Reduce the intensity and duration of light exposure. Use the lowest possible gain setting and increase the interval between kinetic readings.[1] |
| Non-Linear Reaction Rate | 1. Substrate Depletion: Substrate is consumed too quickly at high enzyme concentrations. 2. Inner Filter Effect (IFE): High substrate concentrations absorb excitation or emission light. | 1. Use a lower enzyme concentration to ensure the reaction rate remains linear. 2. Keep substrate concentration below levels that cause IFE. If necessary, apply a correction factor based on absorbance measurements.[8] |
Experimental Protocols
Protocol 1: Enzyme Concentration Titration
Objective: To determine the optimal enzyme concentration that yields a linear reaction rate.
Materials:
-
This compound substrate
-
Purified enzyme stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Solution: Dilute the this compound stock solution in Assay Buffer to a final working concentration (e.g., 2x the desired final concentration).
-
Prepare Enzyme Dilutions: Perform a serial dilution of the enzyme stock solution in Assay Buffer to cover a broad concentration range.
-
Assay Setup:
-
Add 50 µL of the 2x substrate solution to each well.
-
Add 50 µL of each enzyme dilution to the respective wells.
-
Include a "no-enzyme" control by adding 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature and wavelengths (Ex: 340 nm, Em: 490 nm).
-
Analysis: Monitor the increase in fluorescence over time (kinetic read). Plot the initial reaction velocity (the slope of the linear portion of the curve) against the enzyme concentration. Select an enzyme concentration that falls within the linear range of this plot for future experiments.
Visualizations
Caption: FRET mechanism in this compound assays.
Caption: General experimental workflow for a FRET-based assay.
Caption: A logical troubleshooting guide for assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thescipub.com [thescipub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
dealing with compound interference in HTS with DABCYL-SEVNLDAEF-EDANS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the DABCYL-SEVNLDAEF-EDANS FRET peptide substrate in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and how does it work?
The this compound peptide is a fluorogenic substrate used to measure the activity of proteases. It incorporates a Förster Resonance Energy Transfer (FRET) pair consisting of a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of DABCYL to EDANS leads to the quenching of EDANS's fluorescence. The specific amino acid sequence, SEVNLDAEF, is recognized and cleaved by a target protease. Upon cleavage, EDANS and DABCYL are separated, disrupting the FRET process and resulting in an increase in fluorescence intensity, which is proportional to the enzyme's activity.[1]
Q2: Which protease is the this compound peptide designed for?
The peptide sequence KTSAVLQSGFRKME, which is similar in principle to the user's sequence, is a substrate for the SARS-CoV family 3C-like protease (3CLPro), also known as the main protease (MPro).[2] The cleavage site for this family of proteases is typically after a glutamine (Q) residue.[2][3][4] It is highly likely that the SEVNLDAEF sequence is also a substrate for a specific protease, and users should confirm the target protease for their particular assay.
Q3: What are the common causes of false positives or compound interference in my HTS assay?
False positives in HTS campaigns using this FRET substrate can arise from various compound-dependent interferences.[5][6] The most common causes include:
-
Compound Autofluorescence: The test compound itself fluoresces at the same excitation and emission wavelengths as EDANS, leading to an artificially high signal.[5]
-
Light Scattering: Particulates or precipitates from the compound can scatter the excitation light, which can be detected as an increase in signal at the emission wavelength.[7]
-
Quenching: The test compound can absorb the excitation or emission light of EDANS, leading to a decrease in the fluorescence signal and potentially masking true enzyme inhibition (false negative) or appearing as an inhibitor in a competitive assay format.[8]
-
Non-specific Enzyme Inhibition/Activation: Compounds can inhibit or activate the target protease through mechanisms unrelated to specific binding, such as aggregation, redox activity, or chemical reactivity.[5][9]
-
Luciferase Inhibition (if applicable): In assays where a luciferase reporter is used downstream, compounds can directly inhibit the luciferase enzyme.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common sources of compound interference.
Diagram: Troubleshooting Workflow for HTS Compound Interference
Caption: A logical workflow for identifying and eliminating false positives from a primary HTS campaign.
Experimental Protocols
Here are detailed methodologies for key counter-screens to identify interfering compounds.
Protocol 1: Autofluorescence Counter-screen
Objective: To identify compounds that are intrinsically fluorescent at the assay's wavelengths.
Methodology:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Dispense the compound dilutions into a 384-well, black, clear-bottom microplate.
-
Add assay buffer without the protease or the this compound substrate.
-
Incubate the plate under the same conditions (time and temperature) as the primary HTS assay.
-
Measure the fluorescence intensity using the same excitation and emission wavelengths used for EDANS (e.g., Excitation: ~340 nm, Emission: ~490 nm).
Data Analysis: Compounds exhibiting a fluorescence signal significantly above the background (buffer-only wells) are considered autofluorescent. A common threshold is a signal greater than 3 standard deviations above the mean of the negative controls.[5]
Protocol 2: Light Scattering Assay
Objective: To identify compounds that form precipitates and cause light scattering.
Methodology:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Dispense the compound dilutions into a 384-well microplate.
-
Measure the absorbance (optical density) of the plate at a wavelength where the compounds are not expected to absorb (e.g., 600 nm).
-
Alternatively, use a nephelometer to directly measure light scattering.
Data Analysis: A significant increase in absorbance or nephelometry reading compared to the buffer-only control indicates the presence of light-scattering particles.
Protocol 3: Fluorescence Quenching Assay
Objective: To identify compounds that quench the fluorescence of EDANS.
Methodology:
-
Perform the standard enzymatic assay to generate a fluorescent product (cleaved substrate). Alternatively, use a fixed concentration of a fluorescent control compound with similar spectral properties to EDANS.
-
Prepare a serial dilution of the test compounds.
-
Add the compound dilutions to the wells containing the pre-cleaved, fluorescent substrate.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Measure the fluorescence intensity.
Data Analysis: A dose-dependent decrease in the fluorescence signal in the presence of the test compound indicates a quenching effect.
Quantitative Data Summary
The following tables provide a summary of typical parameters and findings in HTS campaigns that can help in setting expectations and identifying outliers.
Table 1: Typical HTS Assay Parameters and Hit Criteria
| Parameter | Typical Value/Range | Reference |
| Primary Hit Rate | 0.5% - 5% | [5] |
| Z'-factor for Good Assay | > 0.5 | [10] |
| Confirmed Hit Rate (post-counterscreens) | < 0.1% | [5] |
| Typical Compound Concentration | 1 µM - 20 µM | [5] |
Table 2: Prevalence of Different Interference Mechanisms
| Interference Mechanism | Reported Prevalence in HTS Hits | Reference |
| Aggregation | Can account for up to 95% of initial hits | [5] |
| Autofluorescence (Blue Channel) | 2.5% - 2.7% of a large chemical library | [11] |
| Luciferase Inhibition | ~6.6% of a large chemical library | [11] |
| Redox Activity | Identified in a significant portion of HTS hits | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Diagram: FRET-Based Protease Assay Principle
Caption: The principle of a FRET-based protease assay using the DABCYL-EDANS pair.
Diagram: HTS Experimental Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. scientistlive.com [scientistlive.com]
- 8. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DABCYL-SEVNLDAEF-EDANS Assay Optimization
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the DABCYL-SEVNLDAEF-EDANS FRET peptide substrate for protease activity assays. This substrate is a well-established tool for measuring the activity of Caspase-3, a key executioner enzyme in the apoptotic pathway. Proper temperature optimization is critical for obtaining accurate and reproducible results.
Assay Principle and Signaling Pathway
The this compound assay operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide SEVNLDAEF contains the recognition and cleavage site for Caspase-3. In the intact peptide, the EDANS fluorophore's emission is quenched by the proximal DABCYL molecule. Upon cleavage of the peptide by active Caspase-3, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
Caption: Principle of the this compound FRET assay for Caspase-3 activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal temperature for the this compound assay?
A1: The optimal temperature for this assay is 37°C . Caspase-3 is a mammalian enzyme that exhibits its highest activity at physiological temperature.[1][2] Incubating the assay at 37°C ensures maximal cleavage of the SEVNLDAEF substrate, leading to the strongest signal. Deviations from this temperature can significantly impact results.
Q2: My signal is very low or absent. Could temperature be the cause?
A2: Yes, suboptimal temperature is a common reason for low signal.
-
Incubating below 37°C: Lower temperatures will decrease the rate of the enzymatic reaction, resulting in less substrate cleavage and a weaker fluorescent signal. For instance, activity at 15°C can be significantly lower than at 37°C.[3]
-
Inactive Enzyme: Ensure your Caspase-3 enzyme has been stored correctly (typically at -70°C or -80°C) and has not undergone multiple freeze-thaw cycles.
-
Incorrect Wavelengths: Verify that your plate reader is set to the correct excitation and emission wavelengths for the EDANS fluorophore (Excitation: ~340-360 nm, Emission: ~460-490 nm).
Q3: I'm observing high background fluorescence. How can temperature contribute to this?
A3: High background fluorescence can be caused by several factors, with temperature playing a role:
-
Incubating above 37°C: Temperatures significantly above 42°C can lead to the denaturation of Caspase-3.[1] While initial activity might be high, prolonged incubation at elevated temperatures can cause the enzyme to unfold, potentially leading to non-specific interactions and increased background. More importantly, high temperatures can cause non-enzymatic degradation of the peptide substrate, leading to a false positive signal.
-
Substrate Instability: Ensure the reconstituted peptide substrate is stored correctly in aliquots at -20°C or -80°C and protected from light to prevent degradation, which contributes to background signal.
-
Contaminated Reagents: Use high-purity water and reagents to avoid fluorescent contaminants.
Q4: My results are inconsistent between experiments. How does temperature control affect reproducibility?
A4: Precise and consistent temperature control is crucial for reproducibility.
-
Temperature Fluctuations: Even minor variations in incubation temperature (1-2°C) can alter enzyme activity by 10-20%.[4] Use a calibrated incubator, water bath, or plate heater to maintain a stable 37°C.
-
Reagent Equilibration: Ensure all assay components (buffer, enzyme, substrate) are equilibrated to the chosen reaction temperature before initiating the experiment. Adding cold reagents to a 37°C plate will temporarily lower the reaction temperature, affecting the initial velocity.
Data Presentation: Effect of Temperature on Caspase-3 Activity
The following table provides an example of how temperature can influence the relative activity of Caspase-3. The data is illustrative, compiled from studies on Caspase-3 activity at various temperatures, to demonstrate the expected trend.[1][3]
| Incubation Temperature (°C) | Relative Caspase-3 Activity (%) | Expected Outcome |
| 15 | ~ 25 - 40% | Very low reaction rate. Signal may be difficult to distinguish from background in short-duration assays.[3] |
| 25 (Room Temperature) | ~ 50 - 70% | Sub-optimal activity. Results will be significantly lower than at 37°C. Not recommended for standard assays. |
| 37 | 100% (Optimal) | Optimal temperature for maximal Caspase-3 activity and robust signal generation. [1][2] |
| 40 - 42 | ~ 90 - 105% | Activity may be slightly higher or comparable to 37°C, but the risk of enzyme instability begins to increase.[1] |
| > 50 | < 30% | Significant decrease in activity due to enzyme denaturation. High risk of substrate degradation. |
Experimental Protocols
This section provides a detailed methodology for performing a temperature optimization experiment for your this compound assay.
Objective: To determine the optimal incubation temperature for maximizing the signal-to-background ratio.
Materials:
-
Recombinant Human Caspase-3
-
This compound peptide substrate
-
Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, 0.1% CHAPS, pH 7.4)
-
Black, 96-well microplate (non-binding surface recommended)
-
Fluorescence plate reader with temperature control
-
Calibrated incubators or water baths set to desired temperatures
References
Technical Support Center: Optimizing Substrate Concentration for Kinetic Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substrate concentration for accurate enzyme kinetic studies.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal substrate concentration range for my kinetic assay?
A1: The optimal substrate concentration range should span both below and above the Michaelis-Menten constant (K_m), which is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max).[1][2] A common practice is to test a range of substrate concentrations, including those much lower and higher than the expected K_m, to ensure accurate analysis.[3] For many assays, using a substrate concentration of 10-20 times the K_m is recommended to determine the maximum enzyme activity.[1] However, for identifying competitive inhibitors, a substrate concentration around or below the K_m is necessary.[4]
A systematic approach involves two main steps:
-
Enzyme Concentration Titration: First, identify a suitable enzyme concentration. Use a fixed, non-limiting substrate concentration (e.g., estimated 5-10 times the K_m) and test a range of enzyme concentrations. Plot the initial reaction velocity against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot.[5]
-
Substrate Concentration Titration: With a fixed, optimal enzyme concentration, vary the substrate concentration over a wide range (e.g., 0.1 x K_m to 10 x K_m or higher). Measure the initial reaction rates at each concentration to generate a saturation curve.
Q2: My reaction rate does not plateau at high substrate concentrations. What could be the cause?
A2: If the reaction rate continues to increase with substrate concentration and does not reach a V_max, it could indicate several possibilities:
-
K_m is Higher Than Tested Concentrations: The K_m of your enzyme for the substrate may be much higher than the concentration range you have tested.[6] You will need to extend the range of substrate concentrations in your experiment.
-
Substrate Contamination in Coupled Assays: In coupled-enzyme assays, the substrate of the primary enzyme might also be a substrate for the coupling enzyme, or it could be contaminated with the substrate for the coupling enzyme.[6] To test for this, run a control reaction without the primary enzyme to see if a significant reaction rate is still observed.[6]
-
Experimental Artifacts: Ensure that other experimental conditions like pH, temperature, and ionic strength are constant and optimal for the enzyme, as these can influence its activity.[2]
Q3: I am observing a high background signal in my assay. How can I troubleshoot this?
A3: High background signal can significantly reduce the sensitivity and dynamic range of your assay.[7] Potential causes and troubleshooting steps are outlined below:
-
Substrate Instability: The substrate may be degrading spontaneously in the assay buffer.[7]
-
Troubleshooting: Incubate the substrate in the assay buffer without the enzyme and monitor the signal over time. If the signal increases, the substrate is unstable. Prepare fresh substrate solutions for each experiment.[7]
-
-
Autofluorescence/Absorbance of Components: The substrate, buffer components, or the microplate itself might be contributing to the background.[7]
-
Contaminated Reagents: Buffers or other reagents may be contaminated.[9]
-
Troubleshooting: Prepare fresh buffers and solutions using high-quality water.[9]
-
-
Contaminating Enzymes: If using a non-purified enzyme source like a cell lysate, other enzymes may be present that can act on the substrate.[7]
-
Troubleshooting: Include a broad-spectrum protease inhibitor cocktail in a control well to see if it reduces the background signal.[7]
-
| Potential Cause | Troubleshooting Step |
| Substrate Instability | Perform a stability check by incubating the substrate in the assay buffer without the enzyme and measuring the signal over time. Prepare fresh substrate solutions for each experiment.[7] |
| Autofluorescence/Absorbance | Measure the signal from individual assay components (buffer, substrate, enzyme). Use appropriate microplates (e.g., black plates for fluorescence assays).[7] |
| Reagent Contamination | Prepare fresh buffers and reagents.[9] |
| Contaminating Enzymes | Add a protease inhibitor cocktail to a control well (for protease assays).[7] |
Q4: My substrate has poor solubility in the assay buffer. What are my options?
A4: Substrate solubility is a critical factor for accurate kinetic measurements.[10] Here are several approaches to address solubility issues:
-
Use a Co-solvent: Prepare a concentrated stock solution of the substrate in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[7] It is crucial to keep the final concentration of the organic solvent low (typically <1-5%) as it can inhibit enzyme activity.
-
pH Adjustment: If the substrate has ionizable groups, adjusting the pH of the buffer can increase the proportion of charged molecules, which often enhances solubility.[11] However, be mindful that this can also affect enzyme activity.[11]
-
Reduce Ionic Strength: Lowering the salt concentration in the buffer can sometimes improve the solubility of hydrophobic compounds.[11]
-
Use of Detergents: Adding a non-ionic detergent at a concentration below its critical micelle concentration (CMC) can help solubilize the substrate.[12]
| Method | Description | Considerations |
| Co-solvents (e.g., DMSO) | Dissolve the substrate in a small volume of an organic solvent before diluting it in the assay buffer.[7] | The final solvent concentration should be low to avoid enzyme inhibition.[11] |
| pH Adjustment | Modify the buffer pH to increase the charge of ionizable substrates.[11] | The new pH must be compatible with enzyme stability and activity.[11] |
| Ionic Strength Reduction | Lower the salt concentration of the buffer.[11] | Ensure the enzyme remains stable and active at lower ionic strengths. |
| Detergents | Add a non-ionic detergent to the assay buffer.[12] | The detergent concentration should be below the CMC.[12] |
Q5: At very high concentrations, my substrate appears to be inhibiting the enzyme. Is this possible?
A5: Yes, this phenomenon is known as substrate inhibition.[13][14] It occurs when the reaction rate decreases at substrate concentrations above a certain point.[13] This can happen if the substrate binds to a second, inhibitory site on the enzyme or if the enzyme-substrate complex becomes less effective at high substrate levels.[13][15] When plotting reaction velocity against substrate concentration, this will appear as a hook-shaped curve where the rate drops after reaching a peak. It is important to identify this optimal concentration range to avoid underestimating the true V_max.[2]
Experimental Protocols
Protocol 1: Determination of K_m and V_max
This protocol outlines the steps to determine the kinetic parameters K_m and V_max.[3]
1. Preparation:
- Prepare a concentrated stock solution of the enzyme in a suitable buffer.
- Prepare a series of substrate dilutions in the assay buffer, covering a range from approximately 0.1 x K_m to 10-20 x K_m (if K_m is unknown, use a wide logarithmic range of concentrations).
- Prepare the assay buffer with all necessary cofactors and additives.
2. Assay Procedure:
- Set up a series of reactions in a microplate or cuvettes. Each reaction should contain the assay buffer and a specific substrate concentration.
- Equilibrate the reactions to the desired assay temperature.[2]
- Initiate the reaction by adding a fixed, predetermined concentration of the enzyme to each well/cuvette.
- Immediately measure the rate of product formation or substrate depletion using a suitable detection method (e.g., spectrophotometer, fluorometer).[3] It is crucial to measure the initial reaction rate, which is the linear phase of the reaction where less than 10-15% of the substrate has been consumed.[4][16]
3. Data Analysis:
- Plot the initial reaction velocity (v) against the substrate concentration ([S]).
- Fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m and V_max.
- Alternatively, use a linearization method like the Lineweaver-Burk plot (1/v vs. 1/[S]) to visually estimate K_m and V_max.[3] However, non-linear regression is generally more accurate as it gives proper weight to all data points.[17]
Visualizations
Workflow for Optimizing Substrate Concentration
Caption: A two-phase workflow for optimizing enzyme and substrate concentrations.
Troubleshooting Logic for High Background Signal
Caption: A decision tree for troubleshooting high background signals in enzyme assays.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 3. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. Solved 1. explain why substrate solubility can be a problem | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. faieafrikanart.com [faieafrikanart.com]
- 14. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 15. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.biomol.com [resources.biomol.com]
- 17. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
Technical Support Center: Fluorogenic Substrate Assays
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during fluorogenic substrate assays.
Frequently Asked Questions (FAQs) & Troubleshooting
High Background Fluorescence
High background fluorescence can mask the specific signal from your enzymatic reaction, leading to low signal-to-noise ratios and inaccurate results. Here are some common causes and solutions:
Q1: Why are my "no-enzyme" or "buffer-only" control wells showing high fluorescence?
High fluorescence in negative controls indicates that the signal is not being generated by your target enzyme. The primary causes are often related to the substrate or assay components.[1]
-
Substrate Degradation: The fluorogenic substrate may undergo non-enzymatic hydrolysis, releasing the fluorophore.[1] This can be caused by:
-
Improper Storage: Repeated freeze-thaw cycles or incorrect storage temperatures can degrade the substrate. It is recommended to store substrates at -20°C for the short-term and -80°C for the long-term.[1] Aliquoting the substrate upon reconstitution is advisable to avoid multiple freeze-thaw cycles.[1]
-
Light Exposure: Fluorogenic substrates are often sensitive to light. Protect the substrate from light during storage and incubation.[1][2]
-
Non-Optimal pH: The pH of the assay buffer can affect the stability of the substrate.[1]
-
-
Substrate Impurity: The substrate vial may contain trace amounts of free fluorophore from the manufacturing process or from degradation during shipping.[1] If you suspect this, consider using a new, high-purity lot of the substrate.[1]
-
Autofluorescence from Assay Components: Some buffers, solvents (like DMSO), or other additives can have intrinsic fluorescence at the excitation and emission wavelengths used.[1][3]
Q2: My background fluorescence increases over time in my negative control wells. What does this indicate?
A time-dependent increase in fluorescence in negative controls strongly suggests ongoing, non-enzymatic hydrolysis of the substrate under your current assay conditions.[1]
Low or No Signal
A weak or absent fluorescent signal can be equally problematic. The following are common culprits and their solutions:
Q1: My fluorescent signal is lower than expected. What could be the cause?
Several factors can contribute to a lower-than-expected signal:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[4] Verify its activity with a positive control.[2]
-
Suboptimal Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.[4]
-
Low Enzyme or Substrate Concentration: The concentrations of the enzyme and substrate are critical for a robust signal.[5] Titrate both to find the optimal concentrations.
-
Inner Filter Effect (IFE): At high concentrations, components in the sample can absorb the excitation or emission light, leading to a lower observed fluorescence intensity.[5][6] Diluting the sample is the simplest way to mitigate the IFE.[6]
-
Inappropriate Instrument Settings: The gain setting on the fluorescence reader may be too low, or the incorrect excitation and emission wavelengths are being used.[5]
Q2: My fluorescence signal decreases over time. What is happening?
This phenomenon is likely due to photobleaching, which is the photochemical destruction of a fluorophore upon exposure to light.[6][7]
-
To minimize photobleaching:
Assay Variability and Non-Linearity
Inconsistent results between replicates or non-linear standard curves can compromise the reliability of your data.
Q1: I'm seeing high variability between my replicate wells. What are the common causes?
-
Inconsistent Pipetting: Use calibrated pipettes and ensure thorough mixing of reagents.[4]
-
Temperature Fluctuations: Allow the plate and reagents to equilibrate to the reaction temperature before starting the assay.[4]
-
Evaporation: Use plate sealers, especially for kinetic assays with long incubation times.[4] Consider not using the outer wells of the plate as they are more prone to evaporation.[4]
Q2: My standard curve is not linear. What could be the issue?
-
Substrate Depletion: At high enzyme concentrations, the substrate may be rapidly consumed, causing the reaction rate to plateau.[4] Consider using a lower range of enzyme concentrations.[4]
-
Inner Filter Effect: At high product concentrations, the fluorescence signal can become non-linear due to the reabsorption of emitted light.[4] Diluting your samples or using a lower substrate concentration can help.[4]
-
Enzyme Saturation: At very high substrate concentrations, the enzyme may become saturated, and the reaction rate will no longer be proportional to the enzyme concentration.[4]
Experimental Protocols & Data Presentation
General Protocol for a Fluorogenic Protease Assay
This protocol provides a general workflow. Specific details may need to be optimized for your particular enzyme and substrate.
-
Reagent Preparation:
-
Prepare the assay buffer at the optimal pH for the enzyme.
-
Reconstitute the fluorogenic substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Protect from light.[2]
-
Prepare a fresh dilution of the enzyme in cold assay buffer just before use. Keep the enzyme on ice.
-
-
Assay Setup:
-
In a black, 96-well microplate, add your samples and controls.[12]
-
Controls are crucial:
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to the optimal temperature (e.g., 37°C).[13]
-
Measure the fluorescence at appropriate excitation and emission wavelengths for the fluorophore. For kinetic assays, take readings at regular intervals (e.g., every 1-2 minutes) for a total read time of 30-60 minutes.[13]
-
-
Data Analysis:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein per well | 20 - 200 µg | Optimize based on enzyme activity and cell type.[13] |
| Final Substrate Concentration | 10 - 100 µM | Titrate to determine the optimal concentration.[13] |
| Incubation Temperature | 37°C | Optimal for most mammalian enzymes.[13] |
| Reading Interval (Kinetic) | 1 - 2 minutes | To capture the linear phase of the reaction.[13] |
| Total Read Time (Kinetic) | 30 - 60 minutes | Ensure you capture the linear phase of the reaction.[13] |
| Final DMSO Concentration | < 1% | High concentrations of DMSO can inhibit enzyme activity.[2] |
Visual Guides
Experimental Workflow
Caption: A generalized workflow for performing a fluorogenic substrate assay.
Troubleshooting High Background Fluorescence
Caption: A decision tree for troubleshooting high background fluorescence.
Optimizing Signal-to-Noise Ratio
Caption: Key strategies for optimizing the signal-to-noise ratio in fluorogenic assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. biocompare.com [biocompare.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. news-medical.net [news-medical.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating BACE1 Activity: A Comparative Analysis of the DABCYL-SEVNLDAEF-EDANS Assay
For researchers and drug development professionals investigating Alzheimer's disease, the accurate measurement of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) activity is paramount. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE1 is a primary therapeutic target. This guide provides an objective comparison of the DABCYL-SEVNLDAEF-EDANS Förster Resonance Energy Transfer (FRET) assay with alternative methods, supported by experimental data and detailed protocols to inform assay selection and validation.
Performance at a Glance: BACE1 Activity Assays
The selection of an appropriate assay for determining BACE1 activity is contingent on the specific research question, desired throughput, and available instrumentation. FRET-based assays, such as the this compound method, offer a sensitive and continuous real-time kinetic readout. However, alternative platforms like AlphaLISA provide high sensitivity for protein quantification, while cell-based assays offer a more physiologically relevant context.
| Assay Type | Substrate/Method | Detection | Key Performance Parameters | Advantages | Disadvantages |
| FRET | This compound | Fluorescence | Km: ~110 nM[1] Excitation/Emission: ~340 nm/~490 nm | High affinity substrate, real-time kinetics, suitable for high-throughput screening (HTS). | Potential for interference from fluorescent compounds. |
| FRET | MCA-SEVNLDAEFR-K(Dnp)-RR | Fluorescence | Km: ~1-11 µM[2] Excitation/Emission: ~320 nm/~405 nm | Well-characterized, commercially available kits. | Lower affinity compared to EDANS/DABCYL substrates; potential substrate solubility issues.[1] |
| AlphaLISA | Biotinylated peptide & antibody-coated beads | Chemiluminescence | Detection Limit: Low ng/mL range for BACE1 protein[2] Assay Time: < 3 hours[2] | No-wash format, highly sensitive, small sample volume.[2] | Indirectly measures enzyme activity by quantifying protein levels; potential for bead-based assay interference. |
| Cell-Based Assay | Fluorogenic Substrate in APP-overexpressing cells | Fluorescence | IC50 values for inhibitors | Physiologically relevant context, accounts for cell permeability and off-target effects. | More complex, lower throughput than biochemical assays. |
| Quantitative Proteomics | Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | Mass Spectrometry | Identifies and quantifies BACE1 cleavage products. | Unbiased, discovers novel substrates, provides cellular context. | Technically demanding, requires specialized equipment and expertise. |
Signaling Pathway and Assay Principle
BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP). This cleavage event is the foundation of the this compound FRET assay.
The this compound assay relies on a synthetic peptide substrate that mimics the BACE1 cleavage site in APP. The peptide is flanked by a fluorescent donor molecule, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher molecule, DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of DABCYL to EDANS quenches the fluorescence of EDANS through FRET. When BACE1 cleaves the peptide, EDANS is separated from DABCYL, leading to a measurable increase in fluorescence.
References
A Researcher's Guide to FRET Substrates for BACE1 Activity Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in Alzheimer's disease research, the accurate measurement of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) activity is paramount. This guide provides a detailed comparison of the FRET substrate DABCYL-SEVNLDAEF-EDANS with other commercially available alternatives, supported by experimental data and protocols to facilitate the selection of the optimal reagent for your research needs.
BACE1 is a key aspartic protease in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP). This is the rate-limiting step in the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Consequently, the inhibition of BACE1 is a major therapeutic target.[1]
Fluorescence Resonance Energy Transfer (FRET) assays are a widely used and powerful tool for the high-throughput screening of BACE1 inhibitors. These assays employ peptide substrates containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the separation of the fluorophore and quencher leads to a measurable increase in fluorescence, which is proportional to the enzyme's activity.[1]
Performance Comparison of BACE1 FRET Substrates
The choice of a FRET substrate significantly influences the sensitivity, accuracy, and reproducibility of BACE1 activity assays. The following table summarizes key performance parameters for this compound and other common BACE1 FRET substrates.
| Substrate Name | FRET Pair (Fluorophore/Quencher) | Peptide Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| BACE1 Substrate (EDANS/DABCYL) | EDANS/DABCYL | SEVNLDAEF | 0.11 | N/A | N/A |
| BACE1 Substrate (MCA/Dnp) | Mca/Dnp | SEVNLDAEFRK(Dnp)RR-NH₂ | ~15 | N/A | N/A |
| BACE1 Substrate (Rhodamine-based) | Rhodamine/Quencher | Rh-EVNLDAEFK-Quencher | N/A | N/A | N/A |
Key Observations:
-
The EDANS/DABCYL-based substrate, this compound, demonstrates a significantly lower Michaelis-Menten constant (Km) of 0.11 µM, indicating a very high affinity for the BACE1 enzyme.[1] This high affinity can translate to greater sensitivity in detecting BACE1 activity, especially at low enzyme concentrations.
-
Substrates utilizing the Mca/Dnp FRET pair typically exhibit Km values in the low micromolar range, suggesting a good affinity for BACE1.[1] However, the catalytic efficiency (kcat and kcat/Km) for these substrates is not always readily available. The solubility of some Mca-Dnp labeled peptides can also be a challenge, potentially affecting the accuracy of kinetic constant determination.[1]
-
Rhodamine-based FRET substrates are often designed for high-throughput screening, prioritizing robust performance under specific assay conditions over the detailed publication of intrinsic kinetic parameters.[1]
The Principle of FRET-Based BACE1 Activity Assay
The fundamental principle of a FRET-based BACE1 assay is the distance-dependent transfer of energy between a donor fluorophore and an acceptor quencher.
References
A Head-to-Head Comparison of FRET Pairs for Protease Assay Development: DABCYL-SEVNLDAEF-EDANS vs. Mca-Dnp
For researchers and drug development professionals engaged in the study of proteolytic activity, the selection of an appropriate Förster Resonance Energy Transfer (FRET) pair is a critical determinant of assay sensitivity, accuracy, and overall success. This guide provides an objective comparison of two commonly employed FRET pairs: DABCYL-SEVNLDAEF-EDANS and Mca-Dnp, supported by photophysical data and detailed experimental protocols.
Introduction to FRET-Based Protease Assays
FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule (quencher) when they are in close proximity (typically 1-10 nm).[1] In the context of protease assays, a peptide substrate is synthesized to contain a FRET donor and acceptor pair flanking a specific cleavage site recognized by the protease of interest.[1] In the intact substrate, the close proximity of the donor and acceptor leads to efficient FRET, resulting in quenching of the donor's fluorescence. Upon cleavage of the peptide by a protease, the donor and quencher are separated, disrupting FRET and leading to a measurable increase in the donor's fluorescence emission. This increase in fluorescence is directly proportional to the protease activity.[1]
At a Glance: Key Performance Indicators
| Property | This compound | Mca-Dnp |
| Donor | EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | Mca ((7-Methoxycoumarin-4-yl)acetyl) |
| Acceptor (Quencher) | DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | Dnp (2,4-Dinitrophenyl) |
| Excitation Wavelength (λex) | ~335-342 nm[2][3] | ~325 nm[4] |
| Emission Wavelength (λem) | ~485-496 nm[2][5] | ~392-393 nm[4][6] |
| Förster Distance (R₀) | ~33-41 Å[7] | ~28-32 Å[7] |
| Fluorescence Enhancement Upon Cleavage | Up to 104-fold[8] | ~25-fold[7] |
| Key Applications | Broad-spectrum protease assays, including HIV protease, human cytomegalovirus protease, and SARS-CoV-2 3C-like protease.[5][7][8][9] | Primarily used for matrix metalloproteinase (MMP) assays and caspases.[6][10][11] |
| Advantages | High quenching efficiency (>95%), significant fluorescence enhancement, well-established in a wide range of protease assays.[7] | Good sensitivity for specific protease families, cost-effective quencher.[11] |
| Disadvantages | DABCYL can have solubility issues and its bulky structure may interfere with protease binding.[11] Excitation wavelength is near the UV range, which can cause phototoxicity in live-cell imaging.[7] | Lower fluorescence enhancement compared to EDANS/DABCYL. Shorter wavelength emission may be more susceptible to interference from autofluorescence of cellular components.[6] |
In-Depth Comparison
The This compound FRET pair is a widely utilized system in protease research due to its exceptional signal-to-background ratio. The donor, EDANS, has an excitation maximum around 336 nm and an emission maximum around 490 nm.[3][12][13] The acceptor, DABCYL, effectively quenches the fluorescence of EDANS when in close proximity due to a significant overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL.[2][14][15] This results in a very low fluorescence signal for the intact peptide. Upon enzymatic cleavage, the separation of EDANS and DABCYL can lead to a dramatic increase in fluorescence, with reports of up to a 104-fold enhancement.[8] This high dynamic range makes it particularly suitable for sensitive detection of protease activity and for high-throughput screening of inhibitors.[7]
The Mca-Dnp FRET pair is another popular choice, especially for assays involving matrix metalloproteinases (MMPs).[6][10] The donor, Mca, is excited at approximately 325 nm and emits around 393 nm.[4][6] The Dnp group serves as the quencher. While the Mca-Dnp pair provides reliable results and is a cost-effective option, the fluorescence enhancement upon cleavage is generally lower than that of the EDANS/DABCYL pair, typically around 25-fold.[7] The shorter wavelength of both excitation and emission for the Mca-Dnp pair can sometimes lead to higher background fluorescence from biological samples or test compounds.[6]
Experimental Protocols
A generalized experimental protocol for a FRET-based protease assay in a microplate format is provided below. This protocol can be adapted for either the this compound or Mca-Dnp FRET pair by using the appropriate excitation and emission wavelengths.
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that is optimal for the specific protease being studied. A common starting point is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM CaCl2, but this should be optimized.
-
Protease Stock Solution: Prepare a concentrated stock of the purified protease in the assay buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
FRET Substrate Stock Solution: Dissolve the lyophilized FRET peptide substrate (either this compound or a Mca-Dnp containing peptide) in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store protected from light at -20°C.
-
Inhibitor/Test Compound Stock Solution: Dissolve inhibitors or test compounds in DMSO to create concentrated stock solutions.
Assay Procedure (96-well plate format):
-
Prepare Working Solutions: On the day of the experiment, thaw the required reagents on ice. Prepare a working solution of the FRET substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range). Prepare serial dilutions of the protease and any inhibitors/test compounds in assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and the FRET substrate working solution. This is for background fluorescence subtraction.
-
Negative control (100% activity) wells: Add assay buffer, the FRET substrate working solution, and the protease working solution.
-
Positive control (inhibitor) wells: Add assay buffer, a known inhibitor of the protease, the FRET substrate working solution, and the protease working solution.
-
Test compound wells: Add assay buffer, the test compound dilutions, the FRET substrate working solution, and the protease working solution.
-
-
Initiate the Reaction: The reaction can be initiated by the addition of either the protease or the substrate. It is often preferable to add the substrate last to ensure all components are in the well before the reaction starts.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, calculate the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams have been generated.
Caption: The principle of FRET-based protease assays.
Caption: A typical workflow for a FRET-based protease assay.
Conclusion
Both this compound and Mca-Dnp are effective FRET pairs for the development of protease assays. The choice between them will depend on the specific requirements of the assay. For applications demanding the highest sensitivity and a large dynamic range, the this compound pair is often the superior choice, despite potential drawbacks related to the properties of DABCYL and the near-UV excitation of EDANS. For routine assays, particularly those involving MMPs, the Mca-Dnp pair offers a reliable and cost-effective alternative. Careful optimization of the assay conditions, including buffer composition and substrate concentration, is crucial for obtaining accurate and reproducible data with either FRET pair.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]
- 4. bachem.com [bachem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.thomasnet.com [cdn.thomasnet.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. benchchem.com [benchchem.com]
- 11. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Substrates for SARS-CoV-2 Main Protease (Mpro)
For Researchers, Scientists, and Drug Development Professionals
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. The study of Mpro activity and the screening of potential inhibitors heavily rely on the use of suitable substrates. While several substrates are available, their performance characteristics can vary significantly. This guide provides an objective comparison of alternative substrates for SARS-CoV-2 Mpro, supported by experimental data, to aid researchers in selecting the optimal substrate for their specific needs.
Standard Substrate for Comparison
For the purpose of this guide, the Förster Resonance Energy Transfer (FRET) based peptide substrate, Dabcyl-KTSAVLQSGFRKME-Edans , is considered the standard for comparison. This substrate is widely used in the scientific community and its kinetic parameters have been extensively characterized. It mimics a natural cleavage site of the viral polyprotein.
Performance Comparison of Alternative Substrates
The following table summarizes the kinetic parameters of several alternative fluorogenic and FRET-based substrates for SARS-CoV-2 Mpro, compared to the standard substrate. The catalytic efficiency (kcat/Km) is a key metric for comparing the performance of different substrates, with higher values indicating greater efficiency.
| Substrate Sequence | Substrate Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dabcyl-KTSAVLQ-Edans | FRET | 28 | - | - | [1] |
| Ac-Abu-Tle-Leu-Gln-ACC | Fluorogenic | 207.3 ± 12 | 0.178 ± 0.016 | 859 ± 57 | [2] |
| Ac-Thz-Tle-Leu-Gln-ACC | Fluorogenic | 189.5 ± 2.7 | 0.144 ± 0.006 | 760 ± 50 | [3] |
| Ac-Val-Lys-Leu-Gln-ACC | Fluorogenic | 228.4 ± 9.9 | 0.05 ± 0.002 | 219 ± 3 | [3] |
| Thr-Ser-Ala-Val-Leu-Gln-AFC | Fluorogenic | - | - | - | [4] |
| Ac-Abu-Tle-Leu-Gln-AMC | Fluorogenic | - | - | - | [5] |
Note: Kinetic parameters can vary between different studies due to variations in experimental conditions such as buffer composition, pH, temperature, and enzyme concentration. The data presented here is for comparative purposes. "-" indicates that the specific kinetic parameter was not provided in the cited source.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and comparison of experimental results. Below is a generalized protocol for a Förster Resonance Energy Transfer (FRET)-based assay for measuring SARS-CoV-2 Mpro activity.
FRET-Based Assay for Mpro Activity
This protocol is adapted from methodologies described in several research articles.[6][7][8]
1. Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. It is recommended to add DTT fresh before each experiment.
-
SARS-CoV-2 Mpro Enzyme: Dilute the recombinant Mpro to a final working concentration (e.g., 20-160 nM) in the assay buffer. The optimal enzyme concentration should be determined empirically for each batch of enzyme.
-
FRET Substrate Stock Solution: Prepare a high-concentration stock solution of the FRET substrate (e.g., 10 mM Dabcyl-KTSAVLQ-Edans) in 100% DMSO.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentrations for the assay (e.g., ranging from 0.5 to 5 times the Km value).
2. Assay Procedure:
-
Set up the assay in a 96-well or 384-well black plate suitable for fluorescence measurements.
-
Add the desired volume of assay buffer to each well.
-
Add the Mpro enzyme solution to each well, except for the negative control wells (which should contain only buffer and substrate).
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the enzyme to equilibrate.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes. For the Dabcyl-Edans FRET pair, the typical excitation and emission wavelengths are 340 nm and 490 nm, respectively.[6]
-
Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence signal increase over time.
-
To determine the kinetic parameters (Km and kcat), perform the assay with a range of substrate concentrations.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
Visualizations
Logical Workflow of a FRET-based Mpro Activity Assay
Caption: Workflow for a FRET-based SARS-CoV-2 Mpro activity assay.
Mechanism of a Fluorogenic Mpro Substrate
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Comprehensive Understanding of the Kinetic Behaviors of Main Protease from SARS-CoV-2 and SARS-CoV: New Data and Comparison to Published Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of F-Technique Assays with Mass Spectrometry: A Comparative Guide for Researchers
In the dynamic landscape of drug discovery and cellular signaling research, the accurate and robust measurement of protein-protein interactions and enzyme activity is paramount. Two powerful and widely adopted techniques, Förster Resonance Energy Transfer (FRET) assays and mass spectrometry (MS), offer distinct yet complementary approaches to addressing these fundamental biological questions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs and in understanding the value of cross-validating these techniques.
Principles at a Glance: FRET vs. Mass Spectrometry
Förster Resonance Energy Transfer (FRET) is a biophysical technique that detects the proximity of two fluorescently labeled molecules.[1] Energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore in a non-radiative manner when they are within a characteristic distance, typically 1-10 nanometers.[1] This phenomenon can be harnessed to monitor dynamic events such as protein-protein interactions, conformational changes, and enzyme activity in real-time and within the context of living cells.[2]
Mass Spectrometry (MS) , in the context of proteomics, is a powerful analytical technique used to identify and quantify proteins and their post-translational modifications.[3] Techniques such as Affinity Purification-Mass Spectrometry (AP-MS) and Cross-Linking Mass Spectrometry (XL-MS) are employed to elucidate protein-protein interaction networks and the composition of protein complexes.[3][4] MS-based approaches provide a global and often unbiased view of the molecular interactions occurring within a cell or tissue lysate.
The cross-validation of these two orthogonal techniques is crucial for generating high-confidence data. FRET provides dynamic and spatial information in living systems, while mass spectrometry offers a comprehensive and direct identification of interacting partners and post-translational modifications.
Quantitative Data Presentation: A Comparative Overview
The following table summarizes key quantitative parameters that can be derived from FRET and mass spectrometry assays, providing a basis for their comparison. The values presented are representative and can vary depending on the specific biological system and experimental setup.
| Parameter | FRET Assay | Mass Spectrometry (AP-MS) | Source(s) |
| Interaction Affinity (Kd) | Typically in the nanomolar (nM) to micromolar (µM) range. Can be quantitatively determined. | Indirectly inferred; not a primary output. | [5] |
| Enzyme Inhibition (IC50) | Can be precisely measured, for example, 0.93 nM and 2.29 nM for PLK1 inhibitors. | Not a direct output of a typical AP-MS experiment. | [6] |
| Stoichiometry of Interaction | Can be determined using methods like Job plot analysis. | Can be estimated from spectral counts or ion intensity, but can be challenging to determine precisely. | [7][8] |
| Protein Identification | Indirect; relies on pre-labeling known proteins of interest. | Direct identification of hundreds to thousands of proteins in a complex. | [9] |
| Post-Translational Modification (PTM) Detection | Indirectly through biosensor design (e.g., phosphorylation-sensitive reporters). | Direct identification and localization of various PTMs (e.g., phosphorylation, ubiquitination). | [3] |
| Temporal Resolution | High; allows for real-time monitoring of dynamic events in living cells. | Low; typically provides a snapshot of interactions at a single point in time. | [2] |
| Spatial Resolution | High; can provide subcellular localization of interactions. | Low; analysis is performed on cell lysates, losing spatial information. | [2] |
Experimental Protocols
FRET-Based Kinase Activity Assay
This protocol describes a typical workflow for measuring the activity of a specific kinase using a genetically encoded FRET biosensor in living cells.
1. Biosensor and Cell Line Preparation:
-
Select a FRET biosensor specific for the kinase of interest. These biosensors typically consist of a donor fluorophore (e.g., CFP), an acceptor fluorophore (e.g., YFP), a kinase-specific substrate peptide, and a phosphopeptide-binding domain.[2]
-
Transfect a suitable mammalian cell line (e.g., HEK293T, HeLa) with the plasmid DNA encoding the FRET biosensor.
2. Live-Cell Imaging:
-
Plate the transfected cells in a glass-bottom dish suitable for microscopy.
-
Mount the dish on an inverted fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores.
-
Acquire baseline images in the donor, acceptor, and FRET channels before stimulating the cells.
-
Introduce a stimulus (e.g., growth factor, drug) to activate the signaling pathway involving the kinase of interest.
-
Capture a time-lapse series of images to monitor the change in FRET signal, which reflects the phosphorylation of the biosensor by the kinase.
3. Data Analysis:
-
For each time point, measure the fluorescence intensity in the donor and FRET channels.
-
Calculate the FRET ratio (e.g., FRET/donor intensity) for each cell.
-
An increase in the FRET ratio over time indicates an increase in kinase activity.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Protein Interaction Analysis
This protocol outlines the general steps for identifying the interaction partners of a protein of interest using IP-MS.
1. Cell Lysis and Protein Extraction:
-
Culture cells expressing the protein of interest (either endogenously or with an affinity tag).
-
Lyse the cells using a mild lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the protein of interest (or the affinity tag).
-
Add protein A/G-coupled magnetic beads to the lysate to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
3. Protein Elution and Digestion:
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
Denature the proteins and digest them into smaller peptides using a protease such as trypsin.
4. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
5. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample based on the fragmentation spectra of the peptides.
-
Proteins that are significantly enriched in the IP sample compared to a negative control (e.g., IP with a non-specific antibody) are considered potential interaction partners.
Visualizing the Workflow and a Signaling Pathway
To further illustrate the relationship between these techniques and their application, the following diagrams are provided.
Conclusion
FRET assays and mass spectrometry are powerful, complementary techniques that provide different yet synergistic insights into cellular processes. FRET excels in providing dynamic, real-time information about molecular interactions and enzyme activities within the spatial context of a living cell. In contrast, mass spectrometry offers a global and unbiased identification of protein interaction networks and post-translational modifications from cell lysates.
By leveraging the strengths of both approaches and cross-validating their findings, researchers can build more complete and robust models of signaling pathways and protein interaction networks. This integrated approach is essential for advancing our understanding of complex biological systems and for the development of novel therapeutic strategies.
References
- 1. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing protein kinase dynamics in living cells with FRET reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Protein Interaction Network Mapping by Affinity Purification Cross-Linking Mass Spectrometry (AP-XL-MS) based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 7. FRET-based Stoichiometry Measurements of Protein Complexes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FRET-based Stoichiometry Measurements of Protein Complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Orthogonal Assays to Confirm Protease Activity Findings from DABCYL-EDANS FRET Assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Förster Resonance Energy Transfer (FRET) assays utilizing a donor-quencher pair like EDANS and DABCYL are powerful tools for measuring enzyme activity, particularly proteases. A common application is the detection of apoptosis through the activity of executioner caspases, such as caspase-3. The DABCYL-SEVNLDAEF-EDANS peptide, while a specific sequence, operates on the principle that in its intact state, the DABCYL quencher absorbs the energy emitted by the EDANS fluorophore. Upon cleavage of the peptide by a target protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is proportional to enzyme activity.
Given the potential for off-target effects and the inherent limitations of any single assay, it is crucial to confirm initial findings with orthogonal methods. These are independent assays that measure the same biological endpoint through a different principle or technology, thereby increasing confidence in the results. This guide compares the primary FRET-based assay with three robust orthogonal methods for confirming caspase-3 activity: Western Blot for cleaved caspase-3, colorimetric caspase-3 assays, and ELISA for active caspase-3.
Comparative Overview of Caspase-3 Assay Methodologies
The selection of an appropriate assay depends on factors such as desired sensitivity, throughput, and the specific information required (e.g., enzymatic activity vs. protein level).
| Parameter | FRET-Based Assay (e.g., DABCYL-EDANS) | Western Blot (Cleaved Caspase-3) | Colorimetric Assay (DEVD-pNA) | Active Caspase-3 ELISA |
| Principle | Enzyme kinetics (substrate cleavage) | Immuno-detection of protein fragment | Enzyme kinetics (substrate cleavage) | Immuno-capture of active enzyme |
| Output | Relative Fluorescence |
A Head-to-Head Comparison: DABCYL-SEVNLDAEF-EDANS vs. Colorimetric Protease Assays
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The choice of assay can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison between the Förster Resonance Energy Transfer (FRET)-based substrate, DABCYL-SEVNLDAEF-EDANS, and traditional colorimetric protease assays. We will delve into their respective principles, performance metrics, and experimental protocols, supported by experimental data to inform your selection process.
At a Glance: Key Differences
The fundamental distinction between these two assay types lies in their detection methodologies. This compound is a specific example of a FRET-based assay that relies on the cleavage of a peptide substrate to generate a fluorescent signal. In contrast, colorimetric assays typically measure the end-point accumulation of a colored product resulting from the enzymatic reaction. This core difference influences several key performance parameters, as summarized below.
Quantitative Data Summary
Direct quantitative comparisons between different assay platforms can be challenging due to variations in enzymes, substrates, and experimental conditions reported in the literature. However, the following table provides a summary of performance metrics gleaned from various studies to offer a comparative overview.
| Parameter | DABCYL-EDANS FRET Assay | Colorimetric Protease Assay (Casein-based) |
| Principle | Fluorescence Resonance Energy Transfer (FRET) | Absorbance of a colored product |
| Detection | Real-time fluorescence measurement | End-point absorbance measurement |
| Sensitivity | High (pM to nM range)[1] | Moderate (ng/mL to µg/mL range)[2][3] |
| Dynamic Range | Generally wide | Can be limited by substrate depletion and signal saturation |
| Specificity | High (dependent on the peptide sequence) | Can be broad (e.g., casein is a general protease substrate) |
| Throughput | High-throughput screening compatible | Adaptable to high-throughput formats |
| Interference | Potential for interference from fluorescent compounds | Potential for interference from colored compounds or substances that react with the detection reagent |
Signaling Pathway and Assay Principle
To visualize the underlying mechanisms of each assay, the following diagrams illustrate the signaling pathways.
Caption: Mechanism of the this compound FRET-based protease assay.
Caption: Principle of a colorimetric protease assay using succinylated casein and TNBSA.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reproducible results. Below are representative protocols for both assay types.
This compound FRET-Based Protease Assay Protocol
This protocol is a generalized procedure and may require optimization for specific proteases.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay buffer (optimized for the specific protease, e.g., Tris or HEPES buffer)
-
96-well or 384-well black microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Dilute the substrate stock solution to the desired working concentration in the assay buffer.
-
Prepare serial dilutions of the protease in the assay buffer.
-
-
Assay Reaction:
-
Add a defined volume of the protease dilution to each well of the microplate.
-
To initiate the reaction, add a defined volume of the substrate working solution to each well.
-
Include a "no enzyme" control (assay buffer instead of protease solution) to determine background fluorescence.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically over a defined period at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each protease concentration.
-
Plot the reaction velocity against the protease concentration to determine enzyme kinetics.
-
Colorimetric Protease Assay (Succinylated Casein/TNBSA) Protocol
This protocol is adapted from commercially available kits.[4]
Materials:
-
Succinylated casein
-
TNBSA (2,4,6-trinitrobenzene sulfonic acid)
-
Protease of interest and a standard (e.g., Trypsin)
-
Assay buffer (e.g., Borate buffer, pH 8.5)
-
96-well clear microplate
-
Absorbance microplate reader with a 450 nm filter
Procedure:
-
Reagent Preparation:
-
Dissolve the succinylated casein in the assay buffer to create a working solution.
-
Prepare a working solution of TNBSA in the assay buffer.
-
Prepare serial dilutions of the protease and the trypsin standard in the assay buffer.
-
-
Assay Reaction:
-
To one set of wells, add the succinylated casein solution. To a parallel set of wells for blanks, add an equal volume of assay buffer.
-
Add the protease dilutions or standards to their respective casein and blank wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Add the TNBSA working solution to all wells to stop the reaction and initiate color development.
-
Incubate at room temperature for a defined period (e.g., 20 minutes).
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm.
-
-
Data Analysis:
-
For each sample, subtract the absorbance of the blank well from the absorbance of the corresponding sample well.
-
Create a standard curve using the corrected absorbance values of the trypsin standards.
-
Determine the protease activity in the experimental samples by interpolating their corrected absorbance values from the trypsin standard curve.
-
Experimental Workflow Comparison
The following diagram illustrates the key steps and differences in the experimental workflows of the two assay types.
Caption: Comparative experimental workflows for FRET-based and colorimetric protease assays.
Conclusion
Both this compound FRET-based assays and colorimetric protease assays are valuable tools for measuring enzyme activity. The choice between them depends on the specific requirements of the experiment.
Choose this compound or other FRET-based assays when:
-
High sensitivity is required to detect low levels of protease activity.
-
Real-time kinetic data is necessary to study enzyme mechanisms or inhibitor effects.
-
High-throughput screening of large compound libraries is planned.
Choose colorimetric protease assays when:
-
A simple, cost-effective, and robust assay is sufficient.
-
The protease of interest is present at relatively high concentrations.
By carefully considering the principles, performance characteristics, and experimental workflows outlined in this guide, researchers can select the most appropriate assay to achieve their scientific objectives with confidence and precision.
References
- 1. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 2. Ultra-rapid colorimetric assay for protease detection using magnetic nanoparticle-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to FRET-Based Protease Assays: Limitations of the Classic DABCYL-EDANS System and Modern Alternatives
For drug discovery professionals and researchers investigating enzymatic activity, Förster Resonance Energy Transfer (FRET) assays offer a sensitive, continuous, and high-throughput method for monitoring protease activity. The classic pairing of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the fluorophore and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) as the quencher has been a cornerstone of this field. However, this system possesses inherent limitations that can impact experimental outcomes, particularly in complex biological environments and high-throughput screening campaigns. This guide provides a critical comparison of the DABCYL-EDANS system, detailing its drawbacks and presenting superior alternatives supported by experimental data.
The Mechanism of DABCYL-Peptide-EDANS FRET Assays
FRET is a non-radiative energy transfer process between two molecules, a donor fluorophore (EDANS) and an acceptor/quencher (DABCYL), when they are in close proximity (typically 1-10 nm).[1][2] In a typical protease assay, a peptide sequence specific to the target enzyme links the donor and acceptor.[3] When the peptide substrate is intact, the energy from an excited EDANS molecule is transferred to and dissipated by the non-fluorescent DABCYL quencher, resulting in a low fluorescence signal.[4] Upon cleavage of the peptide by a protease, the donor and quencher diffuse apart, disrupting FRET and leading to a quantifiable increase in EDANS fluorescence.[3][4]
Caption: FRET mechanism for protease detection.
Core Limitations of the DABCYL-EDANS System
While effective, this FRET pair has several drawbacks that researchers must consider:
-
Poor Aqueous Solubility of DABCYL: DABCYL is a hydrophobic molecule with very low solubility in water, which can be a significant issue in biochemical assays.[5][6] This can lead to precipitation of the substrate, especially at higher concentrations, and may cause artifactual enzyme inhibition if the cleaved product has reduced solubility, hindering its release from the active site.[7]
-
Phototoxicity in Live-Cell Assays: The EDANS fluorophore requires excitation in the ultraviolet range (λex ≈ 336-340 nm).[4] This high-energy light can be damaging to cells, inducing phototoxicity and limiting the utility of this pair for real-time, long-term live-cell imaging.
-
Susceptibility to Assay Interference: Like all fluorescence-based assays, the DABCYL-EDANS system is prone to interference from test compounds. Compounds that absorb light in the 340 nm or 490 nm range can cause an "inner-filter effect," leading to false negatives.[8] Autofluorescent compounds that emit light near 490 nm can produce false positives.[9]
-
Low Signal-to-Noise Ratio: FRET assays, in general, can suffer from a low signal-to-noise ratio (SNR).[9][10] This is due to factors like direct excitation of the acceptor, spectral crosstalk, and background fluorescence from assay components. This low SNR can make it difficult to detect subtle changes in enzymatic activity or screen for weakly potent inhibitors.[9][11]
-
Environmental Sensitivity: The fluorescence properties of many organic dyes are sensitive to changes in their local environment, such as pH, temperature, and ionic strength, which can affect the reliability and reproducibility of the assay.[9][11]
Comparative Analysis of Alternatives
To overcome these limitations, several alternative FRET pairs and assay technologies have been developed.
Table 1: Comparison of Common FRET Pairs for Protease Assays
| Parameter | EDANS / DABCYL | Mca / Dnp | Cy3 / Cy5 |
| Donor λex / λem (nm) | ~340 / ~490[4] | ~325 / ~393 | ~550 / ~570 |
| Acceptor Type | Dark Quencher[5] | Quencher (Dinitrophenyl) | Fluorophore |
| Förster Distance (R₀) | 3.0 - 3.3 nm[12] | 2.8 - 3.2 nm | >5.0 nm |
| Key Advantages | High quenching efficiency, well-established. | High temporal resolution for metalloproteases. | High photostability, suitable for live-cell imaging (visible light excitation).[13] |
| Key Limitations | Poor DABCYL solubility, UV excitation (phototoxicity), lower photostability.[6][13] | Low photostability.[13] | Lower fluorescence enhancement due to acceptor emission ("bleed-through"). |
Table 2: Comparison of DABCYL vs. Hydrodabcyl Quenchers
| Parameter | DABCYL | Hydrodabcyl |
| Structure | Hydrophobic azobenzene (B91143) derivative.[6] | DABCYL core with added hydroxy groups.[14] |
| Aqueous Solubility | Very poor; precipitates even at low micromolar concentrations.[7][14] | Excellent; soluble up to millimolar concentrations in aqueous buffers (pH > 4.3).[14][15] |
| Max Absorption (λmax) | ~451 nm (in DMSO)[14] | ~445 nm (in buffer), ~470 nm (in DMSO)[14] |
| Molar Absorbance | ε ≈ 32,000 M⁻¹cm⁻¹ (in DMSO)[14] | ε ≈ 43,000 M⁻¹cm⁻¹ (in buffer)[14] |
| Key Advantage | Widely used and historically documented. | Superior water solubility prevents precipitation and assay artifacts without altering the electrostatic profile of the substrate.[7][14] |
The development of Hydrodabcyl represents a significant improvement, directly addressing the primary solubility issue of DABCYL while offering a greater molar absorbance, which enhances its quenching power.[7][14]
Alternative Assay Technologies
Beyond alternative FRET pairs, other technologies offer different advantages for studying protease activity.
Table 3: Comparison of Major Protease Assay Technologies
| Technology | Principle | Throughput | Sensitivity | Key Advantages | Key Disadvantages |
| FRET Assay | Cleavage separates a fluorophore-quencher pair, increasing fluorescence.[2] | High | High | Homogeneous ("mix-and-read"), real-time kinetics, amenable to HTS.[16] | Prone to optical interference, low SNR, potential for artifacts from probes.[9][10] |
| TR-FRET | Uses long-lifetime lanthanide donors and a time delay between excitation and detection to reduce background fluorescence.[17] | High | Very High | Homogeneous, excellent SNR, reduced background and interference.[17][18] | Requires specialized plate readers, can have a low dynamic range.[17] |
| HPLC / LC-MS | Chromatographic separation and quantification of substrate and cleaved product fragments.[19] | Low | Moderate-High | Direct measurement (unambiguous), provides structural information (MS), not prone to optical interference. | Low throughput, endpoint measurements, requires significant sample prep and specialized equipment. |
Experimental Protocols
Protocol 1: General Protease Inhibition FRET Assay
This protocol outlines a typical procedure for screening small molecule inhibitors against a target protease using a DABCYL-peptide-EDANS substrate.
Materials:
-
Target Protease: Stock solution of known concentration.
-
FRET Substrate: e.g., DABCYL-KTSAVLQSGFRKME-EDANS (for SARS-CoV 3CLpro), lyophilized powder.
-
Assay Buffer: Buffer optimized for protease activity (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Inhibitor Compounds: Stock solutions in 100% DMSO.
-
DMSO: For controls and compound dilution.
-
Black, low-volume 384-well microplates.
-
Fluorescence plate reader with excitation ~340 nm and emission ~490 nm capabilities.[20]
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized FRET substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C or -80°C, protected from light.
-
Prepare a working solution of the substrate by diluting the stock in Assay Buffer. The final concentration should be at or below the Michaelis constant (Km) for the enzyme (e.g., 10 µM).
-
Prepare a working solution of the protease in Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear signal over 30-60 minutes.
-
-
Assay Setup (Final Volume e.g., 20 µL/well):
-
Add 100 nL of inhibitor compound solution (or DMSO for controls) to the appropriate wells of the 384-well plate.
-
Add 10 µL of the protease working solution to all wells except the "No Enzyme" control wells. Add 10 µL of Assay Buffer to the "No Enzyme" wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate working solution to all wells.
-
-
Controls:
-
100% Activity (Negative Control): Enzyme + Substrate + DMSO.
-
0% Activity (Positive Control): Enzyme + Substrate + known potent inhibitor.
-
Background (No Enzyme): Substrate + Assay Buffer + DMSO.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure fluorescence intensity (Ex: 340 nm, Em: 490 nm) every 60 seconds for 30-60 minutes.[13]
-
-
Data Analysis:
-
For each well, subtract the background fluorescence from the "No Enzyme" control.
-
Calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_negative_control))
-
HTS Workflow Diagram
Caption: High-throughput screening workflow.
Protocol 2: HPLC-Based Protease Assay (Alternative)
This method provides an orthogonal, endpoint validation of hits identified from a FRET screen.
-
Reaction Setup: Set up enzymatic reactions as described in Protocol 1 (steps 2 & 3), but in larger volumes (e.g., 100 µL) and using a non-labeled peptide substrate.
-
Reaction Quenching: After a fixed time point (e.g., 60 minutes), stop the reaction by adding a quenching agent, such as 10% trifluoroacetic acid (TFA).
-
Sample Analysis:
-
Inject a portion of the quenched reaction mixture onto a reverse-phase HPLC column (e.g., C18).
-
Separate the substrate and product fragments using a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact substrate and the cleaved product(s).
-
Calculate the area under each peak. The extent of substrate conversion can be determined by comparing the peak area of the product to the sum of the substrate and product peak areas.
-
Conclusion
The DABCYL-EDANS FRET system remains a useful tool for in vitro protease assays due to its established history and high quenching efficiency. However, researchers must be acutely aware of its significant limitations, including the poor aqueous solubility of DABCYL, the potential for phototoxicity from UV excitation, and its susceptibility to optical interference. For applications requiring high aqueous solubility and reduced assay artifacts, substrates utilizing the Hydrodabcyl quencher are a demonstrably superior choice.[5][6] For high-sensitivity screening and cellular assays, advanced technologies like TR-FRET or FRET pairs compatible with visible-light excitation (e.g., Cy3/Cy5) should be prioritized to minimize background noise and phototoxicity.[13][17] Finally, orthogonal methods like HPLC are invaluable for validating primary screening hits and confirming mechanisms of action. By selecting the appropriate assay system based on the specific experimental context, researchers can generate more reliable and physiologically relevant data in the pursuit of novel therapeutics.
References
- 1. A new trend to determine biochemical parameters by quantitative FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrodabcyl: A Superior Hydrophilic Alternative to the Dark Fluorescence Quencher Dabcyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the limitations of FRET? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. mdpi.com [mdpi.com]
- 19. Comparative study of protease hydrolysis reaction demonstrating Normalized Peptide Bond Cleavage Frequency and Protease Substrate Broadness Index | PLOS One [journals.plos.org]
- 20. Assay in Summary_ki [bdb99.ucsd.edu]
A Researcher's Guide to Comparing Kinetic Parameters of Protease Substrates
For researchers, scientists, and drug development professionals, understanding the intricate dance between proteases and their substrates is paramount. The efficiency and specificity of this interaction, quantified by kinetic parameters, provide a crucial window into biological pathways and are fundamental for designing targeted therapeutics. This guide offers a comparative analysis of kinetic parameters for various protease substrates, supported by detailed experimental methodologies and a visual representation of a key signaling pathway.
Unveiling Protease Activity: A Quantitative Comparison
The catalytic prowess of a protease is defined by its kinetic parameters: the Michaelis constant (Kₘ), the catalytic constant (kcat), and the specificity constant (kcat/Kₘ). A lower Kₘ value signifies a higher affinity between the enzyme and its substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Kₘ is the ultimate measure of catalytic efficiency, reflecting both binding and catalysis.
Below are tables summarizing the kinetic parameters for various substrates of two critical protease families: Matrix Metalloproteinases (MMPs) and Caspases.
Table 1: Kinetic Parameters of Synthetic Substrates for Matrix Metalloproteinases (MMPs)
| Protease | Substrate Sequence | kcat (s⁻¹) | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) |
| MMP-1 | Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys(Dnp)-Gly | - | - | ~11,000 |
| MMP-1 | fTHP-3 | 0.080 | 61.2 | 1,307 |
| MMP-2 | Mca-Pro-Lys-Pro-Leu-Ala-Nva-Trp-Ala-Arg-Lys(Dnp)-NH₂ | 1.4 | 1.8 | 780,000 |
| MMP-9 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 3.5 | 1.3 | 2,700,000 |
| MMP-13 | Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH₂ | 10.5 | 0.6 | 17,500,000 |
Data compiled from various sources. Experimental conditions can influence these values.
Table 2: Kinetic Parameters of Synthetic Substrates for Caspases
| Protease | Substrate Sequence | kcat (s⁻¹) | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) |
| Caspase-1 | Ac-YVAD-AMC | 12.5 | 9.7 | 1,300,000 |
| Caspase-1 | Ac-WEHD-AMC | 14.3 | 19.0 | 750,000 |
| Caspase-3 | Ac-DEVD-AMC | 19.7 | 10.2 | 1,900,000 |
| Caspase-7 | Ac-DEVD-AMC | 15.4 | 17.0 | 910,000 |
| Caspase-8 | Ac-IETD-AMC | 1.8 | 1.4 | 1,300,000 |
Data compiled from various sources. AMC (7-amino-4-methylcoumarin) is a fluorescent leaving group.
Experimental Corner: Methodologies for Kinetic Analysis
Accurate and reproducible kinetic data are the bedrock of reliable protease research. The following are generalized protocols for commonly used assays.
Spectrophotometric Assay Using a Chromogenic Substrate
This method is suitable for substrates that release a colored product upon cleavage.
Reagent Preparation:
-
Substrate Stock Solution: Prepare a concentrated stock solution of the chromogenic peptide substrate (e.g., a p-nitroanilide derivative) in an appropriate solvent such as DMSO.
-
Reaction Buffer: Prepare a buffer of the desired pH and ionic strength (e.g., 50 mM Tris-HCl, pH 8.0).
-
Protease Stock Solution: Prepare a stock solution of the purified protease with a known concentration.
Assay Procedure:
-
To the wells of a 96-well microplate or a cuvette, add the reaction buffer.
-
Add varying concentrations of the substrate stock solution.
-
Initiate the reaction by adding a fixed amount of the protease stock solution. The final enzyme concentration should be significantly lower than the lowest substrate concentration.
-
Immediately measure the absorbance of the released chromophore (e.g., at 405-410 nm for p-nitroanilide) over time using a spectrophotometer.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Kₘ + [S])) using non-linear regression to determine Kₘ and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
Fluorescence-Based Assay Using a Fluorogenic Substrate
This highly sensitive method relies on the cleavage of a substrate containing a fluorophore and a quencher pair (e.g., FRET substrates).
Reagent Preparation:
-
Fluorogenic Substrate Stock Solution: Prepare a stock solution in a suitable solvent like DMSO.
-
Assay Buffer: Prepare a buffer specific to the protease being studied.
-
Protease Solution: Prepare a diluted solution of the purified protease in assay buffer.
Assay Procedure:
-
Add the substrate solutions at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding a fixed concentration of the purified protease to each well.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
Visualizing the Cascade: The Apoptotic Pathway
Proteases are key players in complex signaling networks. The following diagram illustrates the central role of Caspase-3 in the execution phase of apoptosis, a fundamental process of programmed cell death.
Caption: The Caspase-3 signaling cascade in apoptosis.
Experimental Workflow for Kinetic Analysis
The logical flow of a typical enzyme kinetics experiment is depicted below, from reagent preparation to data analysis.
Caption: General workflow for determining enzyme kinetic parameters.
Comparative Guide to the Validation of High-Throughput Screening Hits for SENP1 Inhibitors
This guide provides a comprehensive comparison of methods for validating high-throughput screening (HTS) hits targeting Sentrin-specific protease 1 (SENP1), with a focus on initial screens using the fluorogenic peptide substrate DABCYL-SEVNLDAEF-EDANS. It is intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel SENP1 inhibitors.
Introduction to SENP1 and Hit Validation
Sentrin-specific protease 1 (SENP1) is a cysteine protease that plays a crucial role in cellular processes by reversing SUMOylation, a post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is attached to a target protein.[1][2] SENP1 performs two key functions: processing precursor SUMO proteins into their mature form and, more critically, removing SUMO from specific protein substrates (deSUMOylation).[1][3] Dysregulation of SENP1 activity is linked to various diseases, particularly cancer, where it is frequently overexpressed and associated with tumor progression, metastasis, and therapy resistance.[1][2][4][5] This makes SENP1 an attractive therapeutic target for novel anti-cancer agents.[2][6]
High-throughput screening (HTS) is a common starting point for identifying potential SENP1 inhibitors. A primary HTS campaign often utilizes a FRET-based assay with a synthetic peptide substrate like this compound. However, initial hits from such screens require rigorous validation through a cascade of secondary and orthogonal assays to confirm their activity, determine their mechanism of action, and assess their cellular efficacy. This guide outlines the workflow and compares various biochemical and cell-based assays essential for this validation process.
Primary Screening: The this compound FRET Assay
The primary assay is typically a fluorescence resonance energy transfer (FRET) assay designed for high-throughput capabilities.
Principle: The assay utilizes a peptide substrate containing a fluorophore (EDANS) and a quencher (DABCYL) at opposite ends.[7] In the intact peptide, the proximity of DABCYL to EDANS quenches the fluorescence emission of EDANS.[7][8] When SENP1 cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to enzyme activity.[8][9] An inhibitor will prevent this cleavage, resulting in a low fluorescence signal.
Comparison of Hit Validation Assays
Following a primary screen, hits must be validated to eliminate false positives and characterize true inhibitors. A multi-step approach involving both biochemical and cell-based assays is crucial.
| Assay Type | Assay Name | Principle | Advantages | Disadvantages |
| Biochemical (In Vitro) | Fluorogenic Assay (SUMO-AMC) | Recombinant SENP1 cleaves a SUMO-7-amino-4-methylcoumarin (SUMO-AMC) substrate, releasing the fluorescent AMC molecule.[10][11][12] | Direct measurement of enzyme kinetics, high-throughput, more straightforward data analysis than FRET.[11] | Uses an artificial substrate, may not reflect activity on physiological substrates. |
| Biochemical (In Vitro) | Gel-Based DeSUMOylation Assay | Recombinant SENP1 is incubated with a SUMOylated protein substrate (e.g., SUMO-RanGAP1). The reaction is stopped and analyzed by SDS-PAGE and Coomassie staining or Western blot to visualize the removal of SUMO.[3] | Uses a more physiological, full-length protein substrate.[3] Can confirm activity on native substrates.[13] | Low-throughput, laborious, and difficult to quantify precisely.[3] |
| Biophysical | Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of SENP1 in cell lysates or intact cells upon ligand binding.[14] Direct binding of an inhibitor stabilizes the protein, increasing its melting temperature. | Confirms direct target engagement in a cellular environment.[10][14] | Technically demanding, may not be suitable for all inhibitors. |
| Cell-Based | Western Blot Analysis of Substrate SUMOylation | Cells are treated with the inhibitor, lysed, and the lysates are analyzed by Western blot using antibodies against specific SENP1 substrates (e.g., HIF-1α) or pan-SUMO antibodies.[2][10] Inhibition of SENP1 leads to an accumulation of higher molecular weight, SUMOylated protein bands.[10] | Provides direct evidence of target inhibition in a cellular context.[10][15] Allows for assessment of effects on specific signaling pathways. | Semi-quantitative, lower throughput than enzymatic assays. |
| Cell-Based | Cell Proliferation / Viability Assay | Measures the effect of the inhibitor on the growth and viability of cancer cell lines known to be dependent on SENP1 activity. | Assesses the functional consequence of SENP1 inhibition. | Indirect measure of target engagement; effects could be due to off-target toxicity. |
| Cell-Based | Reporter Gene Assay | Measures the transcriptional activity of SENP1 targets, such as the Androgen Receptor (AR).[16] Cells are co-transfected with an AR-responsive luciferase reporter and treated with the inhibitor. | Quantifies the functional impact on a specific SENP1-regulated signaling pathway.[16] | Can be complex to set up; requires appropriate cell lines and reporter constructs. |
Performance of Known SENP1 Inhibitors
The validation of novel compounds can be benchmarked against known SENP1 inhibitors. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.
| Inhibitor | Type | SENP1 IC50 (µM) | Validation Method(s) Cited | Reference |
| Momordin Ic | Natural Product | 15.37 - 31.76 | In vitro deSUMOylation assay, CETSA | [10][14] |
| Ursolic Acid (UA) | Natural Product | 0.0064 - 0.24 | In vitro deSUMOylation assay, CETSA | [10][14] |
| Triptolide | Natural Product | Not specified | Inhibition of cell proliferation, Induction of apoptosis | [10] |
| ZHAWOC8697 | Synthetic | 8.6 | Fluorescence-based enzymatic assay, Photoaffinity labeling | [10][13] |
| GN6958 | Synthetic | 29.6 | In vitro enzymatic assay, Suppression of HIF-1α expression | [10][17] |
| Compound 9 | Synthetic | 3.6 | In vitro enzymatic assay | [3] |
| Compound 13 | Synthetic (Benzodiazepine) | 9.2 | SUMO-CHOP reporter fluorescence assay | [17] |
Experimental Protocols
Protocol 1: In Vitro SENP1 Enzymatic FRET Assay
This protocol is adapted for the this compound substrate to determine the IC50 of hit compounds.
Materials:
-
Recombinant human SENP1
-
This compound peptide substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, with appropriate salts (e.g., 150 mM NaCl) and 2mM β-mercaptoethanol
-
Test compounds dissolved in DMSO
-
Black, non-binding 96-well or 384-well microplate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)[9][18]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound peptide in DMSO (e.g., 1-10 mM) and store at -80°C.[9]
-
Dilute the peptide substrate to a working concentration (e.g., 2-20 µM) in Assay Buffer.
-
Dilute recombinant SENP1 to its optimal working concentration in cold Assay Buffer.
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer.
-
-
Assay Setup:
-
Add Assay Buffer to all wells.
-
Add the test compound dilutions to the appropriate wells. Include controls:
-
100% Activity Control: Wells with enzyme and DMSO (no inhibitor).
-
0% Activity Control (No-Enzyme): Wells with substrate and DMSO (no enzyme) to measure background fluorescence.[9]
-
-
Add the diluted SENP1 enzyme solution to all wells except the no-enzyme control.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the peptide substrate working solution to all wells.
-
Immediately place the plate in the fluorescence plate reader, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes).[15]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.[9]
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear phase of the fluorescence increase over time.
-
Plot the percentage of inhibition (relative to the 100% activity control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for Cellular SENP1 Activity
This protocol assesses a compound's ability to inhibit SENP1 in a cellular context by measuring the accumulation of SUMOylated proteins.
Materials:
-
Cultured cells (e.g., prostate cancer PC-3 cells)
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease/phosphatase inhibitors and 20 mM N-ethylmaleimide (NEM) to preserve SUMOylation.[2]
-
Primary antibodies (e.g., anti-SUMO-2/3, anti-HIF-1α, or another known SENP1 substrate).
-
Loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with varying concentrations of the test compound or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).[2]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in ice-cold lysis buffer containing NEM.[2]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.[2][15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
-
-
Data Analysis:
-
Analyze the intensity of the high-molecular-weight bands or smears corresponding to SUMOylated proteins.
-
An increase in the SUMOylated protein signal in compound-treated samples compared to the control indicates SENP1 inhibition.
-
Normalize the signal to the loading control.
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in SENP1 inhibitor validation.
Caption: Key SENP1 signaling pathways implicated in cancer.
Caption: A logical workflow for validating SENP1 inhibitor hits.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Tools and Biochemical Assays for SUMO Specific Proteases (SENPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role of SENP1 in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of SENP1 inhibits HIF-1α SUMOylation and suppresses oncogenic CCNE1 in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays for investigating deSUMOylation enzymes (ms# CP-11-0260) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ubiqbio.com [ubiqbio.com]
- 13. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. SENP1 Enhances Androgen Receptor-Dependent Transcription through Desumoylation of Histone Deacetylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assay in Summary_ki [bdb99.ucsd.edu]
A Researcher's Guide to Alternative FRET Pairs for Protease Activity Measurement
For researchers, scientists, and drug development professionals, the selection of an optimal Förster Resonance Energy Transfer (FRET) pair is paramount for developing sensitive, reliable, and high-throughput protease activity assays. While traditional FRET pairs have been instrumental, a new generation of alternative pairs offers significant advantages in photostability, brightness, and spectral properties. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform your assay design.
The principle of a FRET-based protease assay is elegant in its simplicity: a donor and an acceptor molecule are linked by a peptide substrate specific to the protease of interest. In the intact state, the close proximity of the pair allows for FRET to occur, leading to quenching of the donor's fluorescence and emission from the acceptor (if it is also a fluorophore). Upon cleavage of the peptide linker by the protease, the FRET pair is separated, resulting in an increase in donor fluorescence and a decrease in acceptor emission, a change that can be quantitatively measured to determine enzyme activity.
This guide explores the performance of several classes of alternative FRET pairs, including advanced organic dyes, fluorescent proteins, and quantum dots, providing a direct comparison to aid in the selection of the most suitable pair for your specific application.
Performance Comparison of Alternative FRET Pairs
The efficacy of a FRET pair is determined by several key photophysical parameters. The Förster distance (R₀), the distance at which FRET efficiency is 50%, is a critical factor, with larger R₀ values generally indicating a more efficient FRET pair. The donor's quantum yield (ΦD) and the acceptor's molar extinction coefficient (εA) also significantly influence the brightness and sensitivity of the assay. The following table summarizes these key parameters for several alternative FRET pairs.
| FRET Pair Class | Donor | Acceptor | Donor Quantum Yield (ΦD) | Acceptor Extinction Coefficient (εA) (M⁻¹cm⁻¹) | Förster Distance (R₀) (Å) | Key Advantages & Disadvantages |
| Organic Dyes | Carboxyfluorescein (FAM) | Cyanine 5 (Cy5) | ~0.92[1] | ~250,000 | ~50-60 (estimated)[2] | Advantages: High brightness, photostable acceptor, commercially available. Disadvantages: FAM fluorescence is pH-sensitive. |
| Carboxyfluorescein (FAM) | Alexa Fluor 647 | ~0.92[1] | 239,000[3] | Not explicitly reported | Advantages: Alexa Fluor 647 is exceptionally bright and photostable.[3] Disadvantages: FAM's pH sensitivity. | |
| Fluorescent Proteins | CyPet | YPet | 0.51[4] | 104,000 | 51[5] | Advantages: Genetically encodable for live-cell imaging, improved FRET efficiency over CFP/YFP.[6] Disadvantages: Potential for dimerization, lower brightness than some organic dyes. |
| mNeonGreen | mRuby3 | 0.8[7] | 128,000[7] | 65[8] | Advantages: Very bright and photostable donor, large Förster distance, suitable for live-cell imaging.[7][9] Disadvantages: mRuby3 maturation can be slow, affecting FRET efficiency.[9] | |
| Quantum Dots | QD 525 | TAMRA | High (typically 0.5-0.9) | ~90,000[10] | Not explicitly reported | Advantages: Exceptional photostability, broad excitation spectrum, narrow emission, high quantum yield. Disadvantages: Larger size may cause steric hindrance, potential for cytotoxicity. |
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental processes, the following diagrams, created using the DOT language, illustrate the FRET mechanism for protease detection and a general workflow for selecting an appropriate FRET pair.
Experimental Protocols
The successful implementation of a FRET-based protease assay requires careful attention to the experimental setup. Below are generalized protocols for three common formats.
In Vitro Protease Assay using Organic Dye-Labeled Peptides (96- or 384-well plate format)
This protocol outlines a typical workflow for measuring protease activity in a microplate format.[3]
Materials:
-
Black, clear-bottom 96- or 384-well microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters for the chosen FRET pair
-
Purified protease of interest
-
FRET-labeled peptide substrate
-
Assay Buffer (e.g., Tris-HCl, HEPES) at optimal pH and ionic strength for the protease
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the protease in a suitable buffer.
-
Dissolve the FRET-labeled peptide substrate in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute the substrate in Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
-
Assay Setup:
-
Add Assay Buffer to all wells.
-
Add the protease solution to the sample wells. For a standard curve, prepare serial dilutions of the protease.
-
Include "no enzyme" control wells containing only Assay Buffer and substrate for background subtraction.
-
Include "positive control" wells with a known concentration of active protease.
-
-
Initiate Reaction:
-
Add the FRET substrate solution to all wells to start the reaction. The final volume in a 96-well plate is typically 100-200 µL, and 25-50 µL in a 384-well plate.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader, pre-set to the appropriate temperature.
-
Measure the fluorescence intensity of the donor and/or acceptor at regular time intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the change in fluorescence (e.g., ratio of acceptor to donor emission, or increase in donor emission) over time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor before adding the substrate.
-
Live-Cell Imaging of Protease Activity using Fluorescent Protein-Based Sensors
This protocol describes a general method for visualizing protease activity in living cells using genetically encoded FRET biosensors.[11]
Materials:
-
Mammalian cell line of interest
-
Expression vector encoding the fluorescent protein FRET biosensor (e.g., mNeonGreen-linker-mRuby3)
-
Transfection reagent or method (e.g., lipofection, electroporation)
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for the chosen FRET pair and an environmental chamber to maintain temperature, CO₂, and humidity.
-
Image analysis software.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Transfect the cells with the FRET biosensor expression vector according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Induction of Protease Activity:
-
If the protease is inducible, treat the cells with the appropriate stimulus (e.g., a pro-apoptotic drug to activate caspases). Include untreated cells as a negative control.
-
-
Live-Cell Imaging:
-
Mount the dish or slide on the microscope stage within the environmental chamber.
-
Acquire images in the donor and FRET (donor excitation, acceptor emission) channels at regular time intervals. It is also advisable to acquire an image in the acceptor channel (acceptor excitation, acceptor emission) to assess the expression level of the acceptor fluorophore.
-
-
Image Analysis:
-
Perform background subtraction on all images.
-
Calculate a ratiometric FRET image by dividing the FRET channel image by the donor channel image on a pixel-by-pixel basis.
-
Analyze the change in the FRET ratio over time in individual cells or regions of interest to quantify protease activity.
-
In Vitro Protease Assay using Quantum Dot-Based Nanosensors
This protocol provides a framework for using QD-based FRET probes for protease activity measurement.
Materials:
-
Quantum Dot-peptide-acceptor conjugates
-
Purified protease
-
Assay Buffer
-
Fluorometer or microplate reader capable of exciting the QDs and measuring their emission.
Procedure:
-
Probe Preparation:
-
Synthesize or obtain QD-peptide-acceptor nanosensors. The peptide linker should contain the specific cleavage site for the protease of interest.
-
-
Assay Setup:
-
In a microplate or cuvette, add the QD nanosensor solution diluted in Assay Buffer.
-
Add the purified protease to the sample wells.
-
Include a "no enzyme" control.
-
-
Reaction and Measurement:
-
Incubate the reaction at the optimal temperature for the protease.
-
Measure the fluorescence emission of the Quantum Dots over time. Protease cleavage will disrupt FRET, leading to an increase in QD fluorescence.
-
-
Data Analysis:
-
Plot the increase in QD fluorescence intensity against time to determine the reaction rate.
-
By carefully considering the photophysical properties of alternative FRET pairs and optimizing the experimental protocol, researchers can develop highly sensitive and robust assays for measuring protease activity, accelerating drug discovery and the fundamental understanding of biological processes.
References
- 1. Two-Step Energy Transfer Dynamics in Conjugated Polymer and Dye-Labeled Aptamer-Based Potassium Ion Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. CyPet :: Fluorescent Protein Database [fpbase.org]
- 5. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing the performance of mScarlet-I, mRuby3, and mCherry as FRET acceptors for mNeonGreen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparing the performance of mScarlet-I, mRuby3, and mCherry as FRET acceptors for mNeonGreen | PLOS One [journals.plos.org]
- 10. 5(6)-TAMRA [5(6)-Carboxytetramethylrhodamine] *CAS 98181-63-6* | AAT Bioquest [aatbio.com]
- 11. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Protease Cleavage Sites: LC-MS vs. Traditional Methods
For researchers, scientists, and drug development professionals, accurately identifying protease cleavage sites is paramount for understanding protein function, validating drug targets, and ensuring the quality of biotherapeutics. While classic techniques like Edman degradation and Western blotting have long been staples in the lab, liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful, high-throughput alternative. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.
Method Comparison at a Glance
The choice of method for confirming a protease cleavage site depends on various factors, including the required sensitivity, throughput, and the specific information needed. Liquid chromatography-mass spectrometry (LC-MS) generally offers superior performance in terms of the number of cleavage sites identified and sample throughput.
| Feature | LC-MS-Based Proteomics | Edman Degradation | Western Blotting |
| Primary Output | Precise mass of cleavage fragments, enabling identification of the exact cleavage site and relative quantification of products. | N-terminal sequence of amino acids. | Detection of protein fragments of specific sizes. |
| Sensitivity | High (attomole to femtomole range). | Moderate (typically low picomole range).[1] | Low to moderate, dependent on antibody affinity. |
| Throughput | High; capable of analyzing complex mixtures and identifying numerous cleavage sites simultaneously.[2][3] | Low; analyzes one sample and one residue at a time.[2] | Moderate; can analyze multiple samples in parallel on a single gel. |
| Coverage | Can identify multiple cleavage sites within a protein in a single experiment.[4] | Limited to the N-terminal sequence (typically up to 30-50 residues).[1][5] | Limited to detecting fragments containing the epitope recognized by the antibody. |
| Quantitative Analysis | Excellent; isotopic labeling strategies allow for precise relative and absolute quantification. | Quantitative analysis of liberated peptides is possible.[6] | Semi-quantitative at best. |
| Confirmation | Provides direct evidence of the cleavage event through peptide fragmentation analysis. | Confirms the N-terminal sequence of a cleavage product. | Indirectly confirms cleavage by observing the appearance of smaller protein fragments. |
One study directly comparing a quantitative LC-MS method with Edman degradation for identifying protease cleavage sites in fibronectin found that the LC-MS approach identified 50% more cleavage sites.[4]
Experimental Workflows and Signaling Pathways
The general workflow for confirming a protease cleavage site using LC-MS involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
LC-MS for Protease Cleavage Site Identification
This protocol outlines a general "bottom-up" proteomics approach to identify protease cleavage sites.
-
Protease Digestion of Substrate:
-
Incubate the purified protein substrate with the protease of interest under optimal buffer and temperature conditions for a specific time course. A control sample without the protease should be run in parallel.
-
Stop the reaction by adding a protease inhibitor or by heat inactivation.
-
-
Sample Preparation for LC-MS:
-
Denature the proteins in the reaction mixture using a denaturing agent (e.g., urea).
-
Reduce the disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylate the cysteine residues with an alkylating agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Perform a buffer exchange to a buffer compatible with a secondary protease (commonly trypsin).
-
Digest the entire protein mixture with trypsin overnight. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues, generating peptides of a suitable size for MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a liquid chromatography (LC) system, typically a reverse-phase column, to separate the peptides based on their hydrophobicity.[7]
-
The separated peptides are then introduced into a mass spectrometer.
-
The mass spectrometer performs an initial scan (MS1) to determine the mass-to-charge ratio of the eluting peptides.
-
Selected peptides are then fragmented (MS/MS or MS2), and the masses of the fragments are measured.[8]
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database using software like Mascot or Sequest.
-
Peptides with N-termini that do not correspond to the known N-terminus of the protein or a tryptic cleavage site are identified as new N-termini generated by the protease of interest.
-
For quantitative analysis, stable isotope labeling methods (e.g., SILAC, iTRAQ, TMT) can be employed to compare the abundance of cleavage products between the protease-treated and control samples.[9]
-
Edman Degradation for N-Terminal Sequencing
This protocol describes the steps for determining the N-terminal sequence of a protein fragment generated by proteolytic cleavage.
-
Sample Preparation:
-
Separate the protease-cleaved protein fragments using SDS-PAGE.
-
Transfer the separated fragments to a polyvinylidene difluoride (PVDF) membrane.
-
Stain the membrane with a protein stain (e.g., Coomassie Blue) and excise the band corresponding to the cleavage product of interest.
-
-
Automated Edman Degradation:
-
The excised PVDF membrane is placed into the reaction cartridge of an automated protein sequencer.
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-protein.[10][11]
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the protein using a strong acid, typically trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid.[10][11]
-
Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified by HPLC by comparing its retention time to a set of standards.[10][11]
-
-
Sequence Determination:
-
The cycle of coupling, cleavage, and identification is repeated for subsequent amino acid residues to determine the N-terminal sequence.[12]
-
Western Blotting for Cleavage Confirmation
Western blotting can be used to visually confirm the presence of cleavage products of an expected size.
-
Sample Preparation:
-
Perform the protease cleavage reaction as described for the LC-MS protocol.
-
Mix the reaction samples with Laemmli sample buffer, which contains SDS to denature proteins and a reducing agent to break disulfide bonds.
-
Heat the samples to ensure complete denaturation.
-
-
Gel Electrophoresis and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunodetection:
-
Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes an epitope on the protein of interest. This epitope should be present in the cleavage fragment you intend to detect.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the light signal on X-ray film or with a digital imaging system. The appearance of a band at the expected molecular weight of the cleavage product in the protease-treated sample, which is absent or reduced in the control, confirms cleavage.[13]
-
References
- 1. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. Broad Coverage Identification of Multiple Proteolytic Cleavage Site Sequences in Complex High Molecular Weight Proteins Using Quantitative Proteomics as a Complement to Edman Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Discrete Cleavage Motifs of Constitutive and Immunoproteasomes Revealed by Quantitative Analysis of Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
- 9. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Specificity of the Fluorogenic Protease Substrate DABCYL-SEVNLDAEF-EDANS for BACE1
For researchers in neurodegenerative diseases and drug development, the accurate measurement of β-secretase 1 (BACE1) activity is paramount. This guide provides a comprehensive comparison of the DABCYL-SEVNLDAEF-EDANS fluorogenic substrate for BACE1, detailing its performance against alternatives and providing the necessary experimental data and protocols for its effective use.
Introduction to BACE1 and FRET-Based Assays
BACE1, a key aspartyl protease in the amyloidogenic pathway, is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the generation of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease. Consequently, BACE1 is a major therapeutic target. Fluorescence Resonance Energy Transfer (FRET) assays are a widely adopted method for high-throughput screening of BACE1 inhibitors. These assays employ peptide substrates modified with a fluorophore-quencher pair. In its intact state, the substrate's fluorescence is quenched. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence that is proportional to the enzyme's activity.
The this compound substrate is designed for high specificity towards BACE1, incorporating the SEVNLDAEF peptide sequence derived from a known BACE1 cleavage site. The DABCYL and EDANS moieties serve as an efficient FRET pair for monitoring cleavage.
Performance Comparison of BACE1 FRET Substrates
The choice of a FRET substrate significantly influences the sensitivity and accuracy of BACE1 activity assays. Below is a comparison of this compound with other commercially available BACE1 substrates. While specific kinetic data for this compound is not widely published, data from highly similar substrates provide valuable benchmarks.
| Substrate | FRET Pair | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Notes |
| This compound | DABCYL/EDANS | N/A | N/A | N/A | High affinity expected due to the SEVNLDAEF sequence. |
| MCA-SEVNLDAEF-K(Dnp)-RR amide | MCA/Dnp | ~1-11[1] | N/A | N/A | Good affinity for BACE1. Solubility of some Mca-Dnp labeled peptides can be a limiting factor.[2] |
| EDANS/DABCYL-based substrate | EDANS/DABCYL | 0.110[2] | N/A | N/A | Demonstrates very high affinity for BACE1, suggesting high sensitivity.[2] |
| Rhodamine-based substrate | Rhodamine/Quencher | N/A | N/A | N/A | Designed for high-throughput screening with robust performance.[2] |
Key Observations:
-
The SEVNLDAEF sequence is a key determinant of high affinity for BACE1.
-
EDANS/DABCYL-based substrates, including the topic substrate, are expected to exhibit high sensitivity due to low Km values.[2]
-
Alternative FRET pairs and assay technologies offer a range of options for researchers depending on their specific needs for sensitivity, throughput, and instrumentation.
Specificity of this compound
The specificity of a protease substrate is critical to avoid misleading results from off-target cleavage. The SEVNLDAEF peptide sequence is derived from a known cleavage site of BACE1. While direct comparative studies with a broad panel of proteases are not extensively published for this specific substrate, the known substrate specificities of other major protease families suggest a high degree of specificity for BACE1.
-
Caspases: These proteases have a strong preference for cleavage after aspartic acid residues, with consensus sequences such as DEVD for caspase-3. The SEVNLDAEF sequence does not fit this profile.
-
Matrix Metalloproteinases (MMPs): MMPs have broader specificity but often recognize proline-rich sequences or cleave at specific sites in extracellular matrix proteins. The SEVNLDAEF sequence is not a typical MMP recognition motif.
-
BACE1: BACE1 has a more restricted substrate pool compared to many other proteases and its activity is optimal at an acidic pH, characteristic of the subcellular compartments where it is most active.
The unique sequence of this compound, combined with the specific assay conditions (acidic pH), confers a high degree of selectivity for BACE1 over other proteases.
Experimental Protocols
BACE1 Activity Assay Using this compound
This protocol outlines a typical FRET-based assay for measuring BACE1 activity.
Materials:
-
Recombinant human BACE1 enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
BACE1 inhibitor (for control)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO. Dilute the substrate to the desired final concentration in Assay Buffer.
-
Dilute the BACE1 enzyme in cold Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
For inhibitor studies, add the desired concentration of inhibitor to the respective wells. Add an equivalent volume of vehicle (e.g., DMSO) to the control wells.
-
Add 25 µL of the diluted BACE1 enzyme solution to each well, except for the "no enzyme" control wells.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, plot the V₀ against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀.
-
Visualizing the Workflow and Concepts
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Principle of the BACE1 FRET assay.
Caption: Experimental workflow for a BACE1 FRET assay.
Alternatives to this compound
While this compound is a highly specific and sensitive substrate, researchers have other options for measuring BACE1 activity.
-
Alternative FRET Substrates: Different fluorophore and quencher pairs can be used, which may offer advantages in terms of spectral properties or resistance to compound interference.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay offers high sensitivity for detecting BACE1 protein levels, which can be an indirect measure of activity.
-
Electrochemical Biosensors: These platforms provide a label-free method for detecting BACE1 activity with high sensitivity.
The choice of assay will depend on the specific experimental goals, available instrumentation, and the need for either direct kinetic measurements or high-throughput screening.
Conclusion
The this compound fluorogenic substrate is a valuable tool for researchers studying BACE1. Its high specificity, coupled with the sensitivity of the DABCYL/EDANS FRET pair, makes it well-suited for detailed kinetic studies and for the screening of potential BACE1 inhibitors. By understanding its performance characteristics in comparison to other available substrates and by following optimized experimental protocols, researchers can obtain reliable and reproducible data to advance our understanding of Alzheimer's disease and accelerate the development of new therapeutics.
References
A Head-to-Head Comparison: DABCYL-SEVNLDAEF-EDANS FRET Assay vs. Radiolabeled Substrate Assays for Protease Activity
For researchers in drug discovery and enzyme kinetics, selecting the appropriate assay is a critical decision that impacts throughput, cost, and data quality. This guide provides an objective comparison between two common methodologies for measuring protease activity: the fluorescence resonance energy transfer (FRET) assay using the DABCYL-SEVNLDAEF-EDANS substrate and traditional radiolabeled substrate assays. We will use the well-characterized protease BACE1 (β-secretase) as a case study to highlight the practical differences, advantages, and limitations of each approach.
Principle of Detection
This compound (FRET) Assay: This assay relies on the principle of Fluorescence Resonance Energy Transfer.[1] The substrate is a peptide (SEVNLDAEF) flanked by a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of DABCYL to EDANS leads to the quenching of EDANS's fluorescence.[2] Upon cleavage of the peptide by a protease such as BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[1]
Radiolabeled Substrate Assay: This classical method directly measures the enzymatic conversion of a substrate to a product by detecting radioactivity. A substrate peptide is synthesized with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). After the enzymatic reaction, the cleaved, radiolabeled product is separated from the un-cleaved substrate, typically by methods like chromatography or precipitation. The radioactivity of the product is then quantified using a scintillation counter, which directly correlates to the enzyme's activity.
Quantitative Performance Comparison
To provide a clear overview, the following table summarizes the key performance metrics for both assay types, using BACE1 as a representative protease.
| Parameter | This compound (FRET) Assay | Radiolabeled Substrate Assay |
| Sensitivity | High (nanomolar to picomolar range) | Very High (picomolar to femtomolar range) |
| Specificity | High, dependent on peptide sequence | High, dependent on peptide sequence |
| Kinetic Parameters | Readily determined (Km, kcat) | "Gold standard" for kinetic measurements |
| Throughput | High (384- to 1536-well plate compatible) | Lower (typically 96-well plate format, requires separation steps) |
| Cost per Sample | Moderate | High (radioisotope, specialized waste disposal) |
| Z'-factor | Typically > 0.6, indicating excellent assay quality | Generally high, but less commonly reported in literature for this specific application |
| Real-time Monitoring | Yes, continuous kinetic reads are possible | No, endpoint measurements are typical |
| Safety Concerns | Minimal (standard laboratory chemicals) | Significant (handling and disposal of radioactive materials) |
| Compound Interference | Potential for fluorescent compounds to interfere | Less prone to compound interference, but some quenching effects possible |
Experimental Protocols
Detailed methodologies for both assays are crucial for reproducibility and accurate comparison. Below are representative protocols for measuring BACE1 activity.
This compound (FRET) Assay Protocol
This protocol is adapted from commercially available BACE1 FRET assay kits.
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (inhibitors/activators)
-
Black, opaque 96- or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X working solution of the BACE1 enzyme in Assay Buffer.
-
Prepare a 3X working solution of the this compound substrate in Assay Buffer. Protect from light.
-
Prepare serial dilutions of test compounds at 3X the final desired concentration in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the microplate, add 10 µL of the 3X test compound solution. For control wells, add 10 µL of Assay Buffer.
-
Add 10 µL of the 3X this compound substrate solution to all wells.
-
Initiate the reaction by adding 10 µL of the 3X BACE1 enzyme solution to all wells except the "no enzyme" control.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for EDANS (e.g., Ex/Em = 350/490 nm).
-
For kinetic analysis, record fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
For endpoint analysis, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence intensity.
-
Radiolabeled Substrate Assay Protocol
This protocol is a generalized procedure for a radiolabeled BACE1 assay.
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
³H- or ¹²⁵I-labeled peptide substrate for BACE1
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (inhibitors/activators)
-
Stop Solution (e.g., trifluoroacetic acid)
-
Separation matrix (e.g., C18 solid-phase extraction cartridges)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, combine the Assay Buffer, radiolabeled substrate, and test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the BACE1 enzyme.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
-
Separation of Product and Substrate:
-
Apply the reaction mixture to a pre-conditioned C18 solid-phase extraction cartridge.
-
Wash the cartridge with a low-organic solvent to remove the un-cleaved, more hydrophobic substrate.
-
Elute the cleaved, more hydrophilic radiolabeled product with a higher concentration of organic solvent.
-
-
Quantification:
-
Collect the eluate containing the radiolabeled product in a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Visualizing the Workflows and Principles
To better illustrate the concepts and procedures, the following diagrams are provided.
References
A Comparative Performance Analysis of BACE1 Fluorogenic Substrates for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorogenic substrate, DABCYL-SEVNLDAEF-EDANS, and its alternatives used in the study of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a critical enzyme in the pathogenesis of Alzheimer's disease, and accurate measurement of its activity is paramount for the development of novel therapeutics.[1][2][3] This document offers a comprehensive overview of substrate performance, supported by experimental data, to assist researchers in selecting the most suitable reagents for their specific needs.
Introduction to BACE1 and FRET-Based Assays
BACE1 is a transmembrane aspartic protease that initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[2][3][4] This cleavage is the rate-limiting step in the production of amyloid-β (Aβ) peptides, which subsequently aggregate to form the characteristic amyloid plaques observed in Alzheimer's disease.[1][2][3] Consequently, BACE1 is a prime therapeutic target for inhibiting Aβ production.[1][2]
Fluorescence Resonance Energy Transfer (FRET) assays are a widely adopted method for measuring BACE1 activity in a high-throughput format.[5] These assays employ synthetic peptide substrates that incorporate a fluorophore (donor) and a quencher (acceptor) molecule. In the intact substrate, the close proximity of the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to the enzyme's activity.[5][6]
Performance Comparison of BACE1 FRET Substrates
The selection of an appropriate FRET substrate is crucial for the sensitivity, accuracy, and reliability of BACE1 activity assays. The following table summarizes the key performance parameters of this compound and other commonly used BACE1 substrates.
Note: The direct comparison of kinetic parameters should be approached with caution, as values can vary depending on the specific experimental conditions, including buffer composition, pH, temperature, and the source and purity of the BACE1 enzyme.
| Substrate Name/Variant | FRET Pair (Fluorophore/Quencher) | Peptide Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Key Observations |
| This compound | DABCYL/EDANS | H-RE(EDANS)VNLDAEFK(DABCYL)R-OH | 0.11[5] | N/A | N/A | Demonstrates very high affinity for BACE1, suggesting high sensitivity, particularly at low enzyme concentrations.[5] |
| MCA-SEVNLDAEFR-K(Dnp)-RR | MCA/Dnp | MCA-SEVNLDAEFR-K(Dnp)-RR | ~1-12.7[5] | N/A | N/A | Exhibits good affinity for BACE1. Solubility of some Mca-Dnp labeled peptides can be a limiting factor.[5] |
| Rhodamine-based Substrate | Rhodamine/Quencher | Rh-EVNLDAEFK-Quencher | N/A | N/A | N/A | Designed for high-throughput screening with a focus on robust performance.[5][6] |
| Swedish Mutant Substrate | N/A | SEVNLDAEFR | 9[7] | 0.02[7] | 2222 | One of the well-characterized peptide sequences for BACE1. |
| Wild-type Substrate | N/A | SEVKMDAEFR | 7[7] | 0.002[7] | 285 | Lower catalytic efficiency compared to the Swedish mutant substrate.[7] |
Experimental Protocols
A generalized protocol for a BACE1 activity assay using a FRET peptide substrate is provided below. This protocol should be optimized for specific experimental conditions and reagents.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 inhibitor (for control experiments)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store at 4°C.
-
Thaw the BACE1 FRET substrate and dilute to the desired final concentration in Assay Buffer. Protect the solution from light.
-
Just before use, dilute the BACE1 enzyme to the desired concentration in cold Assay Buffer and keep on ice.
-
-
Assay Reaction:
-
Add diluted test compounds or vehicle control to the microplate wells.
-
Add the diluted BACE1 enzyme solution to each well, excluding the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the BACE1 FRET substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 60 minutes) at 37°C. Use excitation and emission wavelengths appropriate for the specific FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).
-
Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
For inhibitor screening, calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of BACE1 activity and the methodology of its measurement, the following diagrams are provided.
References
- 1. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of DABCYL-SEVNLDAEF-EDANS
For researchers and professionals in the drug development field, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of the fluorescently labeled peptide, DABCYL-SEVNLDAEF-EDANS. While this specific peptide is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with care to minimize any potential risks.[1][2][3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile.[4]
-
Eye Protection: Wear safety goggles or a face shield to protect against accidental splashes.[4][5]
-
Lab Coat: A buttoned lab coat is essential to prevent skin contact.[4][5]
All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or under a fume hood to minimize the risk of inhalation.[1][4]
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on whether it is in a liquid or solid form. Never dispose of this peptide directly down the drain or in regular trash.[4]
Disposal of Liquid Waste:
Liquid waste includes solutions containing the peptide, such as reaction mixtures or purification buffers.
-
Inactivation (Recommended): For an added layer of safety, chemical inactivation through hydrolysis is recommended.[4]
-
In a designated chemical fume hood, slowly add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH). A common ratio is 1 part waste to 10 parts inactivation solution.[4]
-
Allow the mixture to react for at least 24 hours to ensure complete degradation of the peptide.[4]
-
-
Neutralization: After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[4]
-
For acidic solutions, slowly add a base like sodium bicarbonate.
-
For basic solutions, add a weak acid.
-
Continuously monitor the pH during neutralization.[4]
-
-
Collection and Labeling: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste" and the name of the peptide.[4]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5]
Disposal of Solid Waste:
Solid waste includes items contaminated with the peptide, such as pipette tips, gloves, and empty vials.[4]
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[4]
-
Labeling: The container should be clearly marked as "Hazardous Waste" and list "this compound" as the contaminant.[4]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[4]
-
Final Disposal: Contact your institution's EHS department for proper disposal procedures in accordance with local, state, and federal regulations.[4][5]
Quantitative Data Summary
For quick reference, the following table summarizes key parameters for the chemical inactivation and disposal of this compound waste.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide.[4] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams.[4] |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area | Prevents accidental exposure and ensures proper handling.[4] |
| Final Disposal | Through institutional EHS or a licensed contractor | Ensures compliance with all local, state, and federal regulations.[5] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling DABCYL-SEVNLDAEF-EDANS
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle the fluorescently-labeled peptide DABCYL-SEVNLDAEF-EDANS. The following procedures are based on established best practices for handling similar laboratory chemicals. A thorough risk assessment should be conducted prior to commencing any new experimental protocol. While specific hazard data for this exact peptide is not fully available, it should be handled as a potentially hazardous chemical, taking precautions to prevent skin, eye, and respiratory exposure.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is vital to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound in both lyophilized and solubilized forms.[2][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder to avoid inhalation of fine particles.[2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[2] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or compromised seals.
-
Confirm that the product is correctly labeled as this compound.
2. Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, and protect it from light.[2]
-
Peptide in Solution: Storing peptides in solution for extended periods is not recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles. Solutions stored at -20°C should ideally be used within a month, while those at -80°C can be stable for up to six months.[2]
3. Preparation and Use:
-
Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature before opening the container to prevent condensation. Reconstitute the peptide in the appropriate buffer or solvent as dictated by the experimental protocol.
-
Handling: Use calibrated pipettes and equipment to ensure accuracy. When working with the lyophilized powder, perform this in a well-ventilated area or under a fume hood to minimize inhalation risk.[1] Avoid creating dust.[3]
-
Cross-Contamination: Use fresh, sterile pipette tips and tubes for each sample to prevent cross-contamination.
Disposal Plan
All waste materials should be handled in accordance with local, state, and federal regulations.[3]
1. Chemical Waste:
-
Unused Peptide (Solid and Solution): Unused or waste quantities of the peptide, both in solid and solution form, should be collected in a designated and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[4]
-
Contaminated Solutions: Aqueous solutions containing the peptide should be collected in a designated waste container.
2. Contaminated Materials:
-
Sharps: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container.
-
Non-Sharps Solid Waste: Used pipette tips, tubes, gloves, and other contaminated disposable labware should be collected in a biohazard bag or a designated container for chemical waste.[5]
-
Glassware: Contaminated glassware should be decontaminated by soaking in a suitable disinfectant solution (e.g., 10% bleach solution) or rinsed with an appropriate solvent before being washed.[6]
3. Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.[4] The rinsate should be collected as hazardous waste. After thorough rinsing, the label on the container should be defaced or removed before disposal in the regular trash.[4][7]
Experimental Workflow and Safety Protocols
The following diagrams illustrate the general workflow for handling this compound and the procedural logic for ensuring personal safety.
References
- 1. ubpbio.com [ubpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 6. Non-Hazardous Waste | Office of Environmental Health & Safety | Georgetown University [ehs.georgetown.edu]
- 7. sfasu.edu [sfasu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
